Bms493
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-2-[5,5-dimethyl-8-(2-phenylethynyl)-6H-naphthalen-2-yl]ethenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24O2/c1-29(2)19-18-24(14-10-21-6-4-3-5-7-21)26-20-23(13-17-27(26)29)9-8-22-11-15-25(16-12-22)28(30)31/h3-9,11-13,15-18,20H,19H2,1-2H3,(H,30,31)/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCADIXLLWMXYKW-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=C(C2=C1C=CC(=C2)C=CC3=CC=C(C=C3)C(=O)O)C#CC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC=C(C2=C1C=CC(=C2)/C=C/C3=CC=C(C=C3)C(=O)O)C#CC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801034187 | |
| Record name | 4-{(E)-2-[5,5-Dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl]ethenyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801034187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215030-90-3 | |
| Record name | 4-{(E)-2-[5,5-Dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl]ethenyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801034187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Inverse Agonist BMS-493: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-493 is a potent and selective synthetic retinoid that functions as a pan-inverse agonist of the retinoic acid receptors (RARs).[1][2][3][4][5] As a member of the nuclear receptor superfamily, RARs are ligand-dependent transcription factors that, upon binding to their endogenous ligand all-trans retinoic acid (atRA), regulate a wide array of cellular processes including growth, differentiation, and apoptosis.[1][2] In contrast to agonists which activate these receptors, BMS-493 binds to RARs and promotes a transcriptionally repressive state. This unique mechanism of action has made BMS-493 an invaluable tool for dissecting the roles of RAR signaling in various biological systems and a potential therapeutic agent for diseases driven by aberrant RAR activity. This technical guide provides an in-depth overview of the mechanism of action of BMS-493, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Core Mechanism of Action: Inverse Agonism of Retinoic Acid Receptors
The primary mechanism of action of BMS-493 is its function as an inverse agonist for all three RAR subtypes: RARα, RARβ, and RARγ.[4][5] Unlike neutral antagonists that simply block agonist binding, inverse agonists induce a conformational change in the receptor that actively represses its basal transcriptional activity.
In the absence of a ligand, RARs are typically bound to retinoic acid response elements (RAREs) on the DNA and are associated with a complex of corepressor proteins, such as the nuclear receptor corepressor (NCoR) and silencing mediator for retinoic and thyroid hormone receptors (SMRT).[1][2] The binding of an agonist like atRA induces a conformational change in the RAR ligand-binding domain (LBD), leading to the dissociation of the corepressor complex and the recruitment of coactivator proteins, which in turn initiates gene transcription.
BMS-493, upon binding to the RAR LBD, stabilizes a conformation that enhances the interaction with corepressors like NCoR.[1][4][5] This fortified RAR-corepressor complex actively represses the transcription of target genes, even below the basal level of transcription observed in the absence of any ligand. The structural basis for this inverse agonism has been elucidated through crystallographic studies, which show that BMS-493 induces a distinct conformation of the RAR LBD that favors the binding of the corepressor interaction domain.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the interaction of BMS-493 with RARs and its effects in cellular assays.
Table 1: Binding Affinity of BMS-493 for Retinoic Acid Receptor Subtypes
| Receptor Subtype | Assay Type | Parameter | Value | Reference |
| RARα | Radioligand Binding Assay | pIC50 | 6.94 | ChEMBL |
| RARα | Not Specified | pIC50 | 8.4 | Nature (2002) 415: 187-92 |
| RARβ | Not Specified | pIC50 | 8.54 | Nature (2002) 415: 187-92 |
| RARγ | Not Specified | pIC50 | 7.0 | Nature (2002) 415: 187-92 |
Table 2: Effect of BMS-493 on RAR-Corepressor Interaction
| Interacting Proteins | Assay Type | Parameter | Value | Reference |
| RAR/RXR and NCoRNID | Microscale Thermophoresis (MST) | Kd | ~500 nM (interaction enhanced in the presence of BMS-493) | bioRxiv (2025) |
Table 3: Cellular Effects of BMS-493
| Cell Type | Assay | Concentration | Effect | Reference |
| ALDHhi Umbilical Cord Blood Cells | Cell Proliferation/Differentiation | 100 nM | Twofold increase in the number of ALDHhi cells after 6 days | [6] |
| Human Induced Pluripotent Stem Cell-derived Cardiomyocytes | Contraction Analysis | 1 µM | Slower beating rate (49.4 vs. 93.0 bpm) and increased contraction amplitude (201% of control) | [7] |
| MEPM Cells | Apoptosis Assay | Not Specified | Blocked atRA-induced apoptosis | [2] |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of BMS-493 as an RAR inverse agonist.
Caption: Mechanism of BMS-493 as an RAR inverse agonist.
Experimental Protocols
Luciferase Reporter Gene Assay for RAR Activity
This protocol is a composite representation of a typical luciferase reporter assay used to determine the inverse agonist activity of BMS-493 on RARs.
Objective: To quantify the ability of BMS-493 to repress the transcriptional activity of RARs in a cellular context.
Materials:
-
HEK293 or HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 or similar transfection reagent
-
pSG5-RARα, pSG5-RARβ, or pSG5-RARγ expression vector
-
(RARE)3-tk-Luc reporter vector (containing three copies of the retinoic acid response element upstream of a minimal thymidine kinase promoter driving firefly luciferase expression)
-
pRL-TK control vector (expressing Renilla luciferase for normalization)
-
BMS-493
-
All-trans retinoic acid (atRA)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed HEK293 or HeLa cells into 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex according to the manufacturer's protocol. A typical mixture per well includes:
-
100 ng of the RAR expression vector
-
200 ng of the (RARE)3-tk-Luc reporter vector
-
10 ng of the pRL-TK control vector
-
-
Incubate the DNA-transfection reagent complex at room temperature for 20 minutes.
-
Add the complex to the cells in serum-free medium.
-
-
Treatment:
-
After 4-6 hours of transfection, replace the medium with fresh DMEM containing 10% charcoal-stripped FBS.
-
Treat the cells with varying concentrations of BMS-493 (e.g., 1 nM to 10 µM) in the presence or absence of a fixed concentration of atRA (e.g., 10 nM, a concentration that typically gives a robust agonist response). Include appropriate vehicle controls (e.g., DMSO).
-
-
Incubation: Incubate the treated cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of BMS-493. For inverse agonist activity, a dose-dependent decrease in the basal (without atRA) and/or atRA-stimulated luciferase activity should be observed.
-
Co-Immunoprecipitation (Co-IP) to Demonstrate RAR-NCoR Interaction
This protocol outlines a general procedure for demonstrating the enhanced interaction between RAR and the corepressor NCoR in the presence of BMS-493.
Objective: To qualitatively or semi-quantitatively assess the effect of BMS-493 on the formation of the RAR-NCoR complex in cells.
Materials:
-
HEK293T or other suitable cell line
-
Expression vectors for FLAG-tagged RARα and HA-tagged NCoR
-
Transfection reagent
-
BMS-493
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-FLAG antibody (for immunoprecipitation)
-
Anti-HA antibody (for Western blotting)
-
Protein A/G agarose beads
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Transfection: Co-transfect HEK293T cells with expression vectors for FLAG-RARα and HA-NCoR.
-
Treatment: 24 hours post-transfection, treat the cells with BMS-493 (e.g., 1 µM) or vehicle control (DMSO) for 4-6 hours.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-FLAG antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to the antibody-lysate mixture and incubate for another 2-4 hours to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect the co-immunoprecipitated HA-NCoR.
-
Develop the blot using a chemiluminescent substrate and visualize the bands.
-
-
Analysis: An increase in the intensity of the HA-NCoR band in the BMS-493-treated sample compared to the vehicle control indicates an enhanced interaction between RARα and NCoR.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for characterizing the activity of BMS-493.
Caption: Experimental workflow for BMS-493 characterization.
Conclusion
BMS-493 is a well-characterized pan-RAR inverse agonist that serves as a critical tool for studying retinoic acid signaling. Its mechanism of action, centered on the stabilization of the RAR-corepressor complex, leads to the active repression of target gene transcription. The quantitative data on its binding affinity and cellular effects, combined with detailed experimental protocols, provide a solid foundation for its use in research and drug development. The provided diagrams offer a clear visualization of its molecular mechanism and the experimental approaches used for its characterization. This in-depth technical guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize BMS-493 in their studies.
References
- 1. apexbt.com [apexbt.com]
- 2. New structural insights into the control of the retinoic acid receptors RAR/RXR by DNA, ligands, and transcriptional coregulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. SASDXT2 – RAR/RXR heterodimer : this compound : NCoR NID : DR1 element [sasbdb.org]
- 7. BMS 493 Modulates Retinoic Acid-Induced Differentiation During Expansion of Human Hematopoietic Progenitor Cells for Islet Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of BMS493 in the Retinoic Acid Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic retinoid BMS493 and its intricate relationship with the retinoic acid (RA) signaling pathway. This compound is a potent and selective pan-inverse agonist of retinoic acid receptors (RARs), making it a critical tool for dissecting the roles of RA signaling in various biological processes and a potential therapeutic agent. This document details the mechanism of action of this compound, presents quantitative data on its binding and activity, outlines key experimental protocols for its study, and provides visual representations of the pertinent signaling and experimental workflows.
The Retinoic Acid Signaling Pathway: A Brief Overview
Retinoic acid, a metabolite of vitamin A, is a crucial signaling molecule that regulates a plethora of developmental and physiological processes, including cell growth, differentiation, and apoptosis.[1] The canonical RA signaling pathway is initiated by the cellular uptake of retinol and its subsequent conversion to all-trans retinoic acid (atRA). atRA then translocates to the nucleus, where it binds to heterodimers of retinoic acid receptors (RARs) and retinoid X receptors (RXRs).
In the absence of a ligand, the RAR-RXR heterodimer is bound to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding recruits a complex of corepressor proteins, such as the nuclear receptor corepressor (NCoR), which in turn recruits histone deacetylases (HDACs). The action of HDACs leads to chromatin condensation and transcriptional repression of the target genes.
Upon atRA binding, the RAR-RXR heterodimer undergoes a conformational change, leading to the dissociation of the corepressor complex and the recruitment of coactivator proteins. These coactivators, which often possess histone acetyltransferase (HAT) activity, promote chromatin decondensation and facilitate the assembly of the transcriptional machinery, ultimately leading to the activation of gene expression.
This compound: A Pan-RAR Inverse Agonist
This compound acts as a pan-inverse agonist for all three RAR isotypes (α, β, and γ).[2][3] Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist actively suppresses the basal activity of the receptor. In the context of RARs, this compound binds to the ligand-binding pocket and stabilizes a receptor conformation that enhances the recruitment and binding of the NCoR corepressor complex.[4] This stabilization of the RAR-NCoR interaction prevents the dissociation of the corepressor complex even in the presence of endogenous atRA, thereby locking the target genes in a repressed state.
Quantitative Data
The following tables summarize the key quantitative data regarding the interaction of this compound with RARs and its effect on the formation of the repressive complex.
Table 1: Inverse Agonist Activity of this compound
| Receptor Isotype | IC50 (nM) | pIC50 | Reference |
| RARα | 114 | 6.94 | [5] |
| RARβ | - | 8.54 | [5] |
| RARγ | - | 7.00 | [5] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Table 2: Dissociation Constants (Kd) of RAR/RXR Heterodimer Binding to RAREs in the Presence of this compound
| RARE Type | Kd (nM) |
| DR0 | 100.7 |
| DR1 | 24.6 |
| DR5 | 15.0 |
| IR0 | 29.1 |
Data obtained from fluorescence anisotropy experiments.[1][6]
Table 3: Dissociation Constant (Kd) for the Interaction of RAR/RXR-DNA with NCoR
| Condition | Kd (nM) |
| Apo (no ligand) | ~500 |
| + this compound | Enhanced Interaction (Lower Kd) |
Data obtained from microscale thermophoresis (MST) experiments. The presence of this compound enhances the affinity of the RAR/RXR-DNA complex for the NCoR corepressor.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
Cardiomyocyte Differentiation from Human iPSCs
This protocol, adapted from a published study, describes the use of this compound to direct the differentiation of human induced pluripotent stem cells (hiPSCs) towards a ventricular cardiomyocyte lineage.[7][8]
Materials:
-
Human iPSCs
-
Cardiomyocyte Differentiation Kit (e.g., from STEMCELL Technologies)
-
Matrigel
-
mTeSR™ Plus medium
-
This compound (from a reputable supplier, e.g., Tocris)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Culture hiPSCs on Matrigel-coated plates in mTeSR™ Plus medium until they reach >98% confluency.
-
Initiate cardiomyocyte differentiation using a commercially available kit, following the manufacturer's instructions. This typically involves a series of media changes over several days.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On day 0 of differentiation, add this compound to the differentiation medium to a final concentration of 1 µM. A vehicle-only control should be run in parallel.
-
Continue the differentiation protocol, replacing the medium with fresh medium containing 1 µM this compound at each scheduled media change until day 8.
-
From day 8 onwards, culture the cells in a maintenance medium without this compound.
-
Beating cardiomyocytes are typically observed around day 14.
-
Characterize the resulting cardiomyocytes using methods such as flow cytometry for cardiac-specific markers (e.g., Troponin T) and ventricular-specific markers (e.g., MLC2V), and assess functional properties like beating rate and contraction amplitude.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is a powerful technique to investigate the in vivo interaction of proteins, such as RARs and NCoR, with specific genomic regions.[9][10][11][12]
Materials:
-
Cells treated with this compound or vehicle control
-
Formaldehyde (for cross-linking)
-
Glycine
-
Cell lysis buffer
-
Sonication or micrococcal nuclease for chromatin shearing
-
Antibodies specific for RAR, NCoR, and a negative control (e.g., IgG)
-
Protein A/G magnetic beads
-
Wash buffers of increasing stringency
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR analysis of target RAREs
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the cleared lysate overnight at 4°C with an antibody specific for the protein of interest (RAR or NCoR) or a negative control IgG.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads with a series of buffers of increasing stringency to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C.
-
DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA.
-
Analysis: Use quantitative PCR (qPCR) with primers specific for known RAREs to determine the enrichment of these sequences in the RAR and NCoR immunoprecipitates from this compound-treated versus control cells.
Gene Expression Analysis by RNA-Seq
RNA sequencing (RNA-seq) provides a global view of the changes in gene expression induced by this compound treatment.[13][14][15][16][17]
Materials:
-
Cells treated with this compound or vehicle control
-
RNA extraction kit (e.g., RNeasy from Qiagen)
-
DNase I
-
Reagents for library preparation (e.g., NEBNext Ultra II RNA Library Prep Kit)
-
Next-generation sequencing platform (e.g., Illumina)
Procedure:
-
RNA Extraction: Lyse cells and extract total RNA using a column-based kit. Perform an on-column DNase I digestion to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA) using poly-A selection.
-
Fragment the RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to this compound treatment.
-
Perform pathway and gene ontology analysis to understand the biological processes affected by the observed gene expression changes.
-
Conclusion
This compound is an invaluable tool for probing the intricacies of the retinoic acid signaling pathway. Its well-characterized mechanism as a pan-RAR inverse agonist, coupled with the quantitative data on its binding and activity, provides a solid foundation for its use in a wide range of research applications. The experimental protocols outlined in this guide offer a starting point for researchers seeking to investigate the effects of this compound on cellular processes and gene regulation. A thorough understanding of this compound's interaction with the RA signaling pathway will undoubtedly continue to fuel discoveries in developmental biology, immunology, and oncology, and may pave the way for novel therapeutic strategies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. stemcell.com [stemcell.com]
- 3. BMS 493 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. academic.oup.com [academic.oup.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 12. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 13. Accurate Measurement of Cell Number–Normalized Differential Gene Expression in Cells Treated With Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combining phenotypic profiling and targeted RNA-Seq reveals linkages between transcriptional perturbations and chemical effects on cell morphology: Retinoic acid as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for the generation of single-nuclei RNA-seq libraries and quantification of heterogeneous cell types activated during social interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Vision: An optimized protocol for retina single-cell RNA sequencing [molvis.org]
A Technical Guide to Bms493: Mechanism and Application in the Inhibition of Cell Differentiation
Audience: Researchers, scientists, and drug development professionals.
Abstract: Bms493 is a potent and specific pan-retinoic acid receptor (RAR) inverse agonist that has emerged as a critical tool for investigating the roles of retinoic acid (RA) signaling in cellular processes. By stabilizing the interaction between RARs and nuclear corepressors, this compound effectively blocks the transcriptional activity of these receptors, thereby inhibiting RA-mediated cell differentiation. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes its effects across various cell types with quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.
Core Mechanism of Action
Retinoic acid, a metabolite of vitamin A, is a crucial signaling molecule that regulates gene transcription by binding to retinoic acid receptors (RARs).[1] RARs form heterodimers with retinoid X receptors (RXRs) and, in the absence of a ligand, are bound to nuclear corepressor (NCoR) complexes, which repress gene transcription. Upon RA binding, a conformational change causes the dissociation of corepressors and the recruitment of coactivators, initiating the transcription of target genes that drive processes like cell differentiation.[2][3]
This compound functions as a pan-RAR inverse agonist.[4][5] Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist actively suppresses the receptor's basal activity. This compound binds to RARs and stabilizes the RAR-NCoR interaction, preventing the recruitment of coactivators even in the presence of RA.[2][6] This leads to a robust and sustained repression of RA-target gene transcription, effectively inhibiting RA-induced differentiation pathways.[4][5]
Applications in Inhibiting Cell Differentiation
This compound has been utilized across numerous studies to maintain stem and progenitor cell populations in an undifferentiated state and to probe the role of RA signaling in lineage commitment.
Hematopoietic Progenitor Cells (HPCs)
RA signaling can induce the differentiation of HPCs. This compound is effective at preventing this differentiation, thereby enabling the ex vivo expansion of primitive progenitor cells.[7] Treatment of umbilical cord blood-derived ALDHhi cells with this compound leads to a significant increase in the number of these progenitor cells while maintaining markers of stemness.[4][8]
| Parameter | Cell Type | This compound Concentration | Treatment Duration | Outcome | Reference |
| ALDHhi Cell Number | Human UCB ALDHhi Cells | 100 nM | 6 days | Twofold increase compared to control | [4][7][8] |
| Stem Cell Markers | Human UCB ALDHhi Cells | 100 nM | 6 days | Increased CD34 & CD133, reduced CD38 | [7][8] |
Cardiomyocyte Differentiation
During the differentiation of human induced pluripotent stem cells (iPSCs) into cardiomyocytes, inhibiting RA signaling at an early stage can promote a ventricular lineage. This compound treatment has been shown to significantly enhance the yield of ventricular-like cardiomyocytes.[9]
| Parameter | Cell Type | This compound Concentration | Treatment Duration | Outcome | Reference |
| Ventricular Marker (MLC2V) | Human iPSCs | 1 µM | Days 0-8 of differentiation | Expression increased from 18.7% to 55.8% | [9][10] |
| Beating Rate | Human iPSC-CMs | 1 µM | Days 0-8 of differentiation | Rate decreased from 93.0 to 49.4 bpm | [9][10] |
| Contraction Amplitude | Human iPSC-CMs | 1 µM | Days 0-8 of differentiation | 201% increase relative to untreated cells | [9][10] |
Lung Epithelial Progenitor Cells
In adult lung organoid models, RA signaling balances progenitor cell proliferation and differentiation. Inhibition of this pathway with this compound promotes the growth and expansion of epithelial progenitors by suppressing their differentiation into alveolar and airway cell types.[11][12]
| Parameter | Cell Type | This compound Concentration | Treatment Duration | Outcome | Reference |
| Organoid Size | Human & Mouse Lung Organoids | 2 µM | Not specified | Increased frequency of larger organoids | [11] |
| RA Target Gene (Rarb) | Mouse EpCAM+ Cells | 2 µM | 7 days | 6.7-fold decrease in mRNA expression | [11] |
| Cell Cycle Genes (Cdk1, Ccnb1) | Mouse EpCAM+ Cells | 2 µM | 7 days | Increased mRNA expression | [11] |
Adipocyte Differentiation
Excessive RA signaling can impair the differentiation of adipose-derived stem cells (ASCs), particularly from visceral fat depots. This compound can counteract this effect, reversing the adipogenic defects by blocking the RA-mediated inhibition of key adipogenic transcription factors.[13][14]
| Parameter | Cell Type | This compound Treatment | Effect | Outcome | Reference |
| Adipogenesis | Visceral ASCs | Co-treatment with adipogenic cocktail | Blocks RA receptor activity | Reverses RA-induced inhibition of adipogenesis | [13][14] |
| Adipogenic Genes (CEBPA, PPARG) | Subcutaneous ASCs | Pre-treatment with RA | Inhibits expression | This compound is used to counteract this effect in VS-ASCs | [13][15] |
Cancer Cell Differentiation
RA signaling can promote the differentiation of certain cancer stem-like cells. In adenoid cystic carcinoma (ACC), which contains myoepithelial-like progenitors and ductal-like cells, this compound selectively eliminates the more differentiated ductal-like cells, suggesting that their survival depends on active RA signaling.[16] It has also been shown to inhibit the differentiation of leukemic blasts.[6]
| Parameter | Cell Type | This compound Concentration | Treatment Duration | Outcome | Reference |
| Ductal-like Cell Population | Human ACC Organoids | 10 µM | 1 week | Selective loss of CD49flow/KIT+ cells | [16] |
Experimental Protocols & Workflows
A typical workflow to assess the effect of this compound involves cell culture, treatment, and subsequent analysis of differentiation markers and functional changes.
General Cell/Organoid Culture Protocol
-
Cell Seeding: Plate cells (e.g., iPSCs, ASCs) or isolated primary cells for organoid formation in appropriate culture vessels with recommended media. For adherent cells, ensure proper coating of plates (e.g., Matrigel, gelatin).[17][18]
-
Culture Conditions: Maintain cultures at 37°C in a humidified incubator with 5% CO₂.[17]
-
Media Change: Change culture media every 1-2 days as required by the specific cell type.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[5]
-
On the day of treatment, dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 100 nM - 10 µM).[7][16]
-
Add the this compound-containing medium to the cells. For the control group, add an equivalent volume of DMSO-containing medium.
-
-
Incubation: Culture the cells for the specified duration (e.g., 6-8 days), changing the medium with freshly prepared this compound/DMSO every 1-2 days.[7][9]
Quantitative PCR (qPCR) Protocol
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 500-1000 ng of total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Flow Cytometry Protocol
-
Cell Preparation: Harvest cells and prepare a single-cell suspension. For adherent cells, use a gentle dissociation reagent like TrypLE.[17]
-
Staining:
-
Data Acquisition: Resuspend cells in a suitable buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software (e.g., FlowJo), gating on the cell population of interest and quantifying the percentage of positive cells.
Western Blotting Protocol
-
Protein Extraction: Lyse harvested cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20][21]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[22]
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.
-
Wash the membrane 3-5 times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[20]
-
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound is an indispensable chemical probe for elucidating the complex roles of retinoic acid signaling in cell fate decisions. Its ability to potently and specifically inhibit RARs allows researchers to maintain cells in a proliferative, undifferentiated state, facilitating studies on stem cell expansion, lineage specification, and disease modeling. The quantitative data and protocols provided in this guide serve as a comprehensive resource for professionals in research and drug development aiming to leverage this compound in their work.
References
- 1. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 2. apexbt.com [apexbt.com]
- 3. New Insights into the Control of Cell Fate Choices and Differentiation by Retinoic Acid in Cranial, Axial and Caudal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. stemcell.com [stemcell.com]
- 7. BMS 493 Modulates Retinoic Acid-Induced Differentiation During Expansion of Human Hematopoietic Progenitor Cells for Islet Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Retinoic acid signaling balances adult distal lung epithelial progenitor cell growth and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Retinoic acid is abundantly detected in different depots of adipose tissue by SERS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Retinoic Acid Mediates Visceral-Specific Adipogenic Defects of Human Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inverse agonists of retinoic acid receptor/retinoid X receptor signaling as lineage-specific antitumor agents against human adenoid cystic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for in vitro co-culture assay for rapid expansion of human T cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of an HEK293 Suspension Cell Culture Medium, Transient Transfection Optimization Workflow, and Analytics for Batch rAAV Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Retinoic Acid signaling regulates Krt5 and Krt14 independently of stem cell markers in submandibular salivary gland epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Western Blot Protocols and Recipes | Thermo Fisher Scientific - FR [thermofisher.com]
- 21. nacalai.com [nacalai.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
Unveiling the Molecular Landscape of BMS-493: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-493 is a potent and selective synthetic retinoid that functions as a pan-inverse agonist of retinoic acid receptors (RARs). Its unique mechanism of action, which involves the stabilization of the RAR-corepressor complex, has positioned it as a valuable tool in studying the physiological and pathological roles of retinoic acid signaling. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of BMS-493. It includes a detailed summary of its binding affinities, a generalized experimental protocol for its characterization, and a visual representation of its impact on the RAR signaling pathway. This document is intended to serve as a foundational resource for researchers engaged in the fields of oncology, developmental biology, and immunology, where the modulation of retinoic acid pathways is of significant interest.
Chemical Structure and Physicochemical Properties
BMS-493, with the chemical name 4-[(1E)-2-[5,6-Dihydro-5,5-dimethyl-8-(2-phenylethynyl)-2-naphthalenyl]ethenyl]benzoic acid, is a structurally complex molecule designed for high-affinity interaction with retinoic acid receptors. Its chemical formula is C₂₉H₂₄O₂ and it has a molecular weight of 404.5 g/mol .[1][2]
Table 1: Physicochemical Properties of BMS-493
| Property | Value | Source |
| Chemical Name | 4-[(1E)-2-[5,6-Dihydro-5,5-dimethyl-8-(2-phenylethynyl)-2-naphthalenyl]ethenyl]benzoic acid | |
| Molecular Formula | C₂₉H₂₄O₂ | [1][2] |
| Molecular Weight | 404.5 g/mol | [1] |
| CAS Number | 215030-90-3 | [1][2] |
| Purity | ≥98% | [1][2] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Storage | Store at +4°C | [1] |
Biological Activity and Mechanism of Action
BMS-493 is characterized as a pan-retinoic acid receptor (RAR) inverse agonist.[1][3] Unlike RAR agonists that activate transcription, BMS-493 binds to RARs and promotes the recruitment and stabilization of nuclear corepressor (NCoR) proteins.[1][2][4] This action inhibits the basal transcriptional activity of RARs and effectively blocks retinoic acid-induced gene expression. The binding of BMS-493 induces similar conformational changes across all three RAR subtypes: RARα, RARβ, and RARγ.[1]
This inverse agonism has been shown to prevent retinoic acid-induced cell differentiation.[3] For instance, treatment with BMS-493 can inhibit the differentiation of leukemic blasts and affect the development of bronchial tubule formation in mice.[2]
Quantitative Biological Data
The potency of BMS-493 as an RAR inverse agonist has been quantified through various binding and functional assays. The following table summarizes the reported pIC50 and IC50 values for its interaction with human RAR subtypes. The pIC50 value is the negative logarithm of the IC50 value, providing a measure of the compound's potency.
Table 2: Binding Affinity of BMS-493 for Human Retinoic Acid Receptors
| Target | Assay Type | Parameter | Value | Original Value | Original Units | Reference |
| Retinoic acid receptor-α (RARα) | Inverse agonist activity | pIC50 | 6.94 | 114 | nM | Bioorg Med Chem (2014) 22: 1285-1302 |
| Retinoic acid receptor-α (RARα) | - | pIC50 | 8.4 | - | - | Nature (2002) 415: 187-92 |
| Retinoic acid receptor-β (RARβ) | - | pIC50 | 8.54 | - | - | Nature (2002) 415: 187-92 |
| Retinoic acid receptor-γ (RARγ) | - | pIC50 | 7 | - | - | Nature (2002) 415: 187-92 |
Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.[5]
Experimental Protocols
A crucial aspect of characterizing a compound like BMS-493 is the use of robust and reproducible experimental protocols. Below is a generalized methodology for a competitive binding assay to determine the affinity of BMS-493 for retinoic acid receptors. This protocol is based on principles from assays described in the literature for RARs.[6][7][8]
Generalized Competitive Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of BMS-493 for a specific retinoic acid receptor subtype (e.g., RARα).
Materials:
-
HEK293T cells engineered to express the human RARα ligand-binding domain.[9]
-
Radiolabeled retinoic acid (e.g., [³H]-all-trans-retinoic acid).
-
BMS-493 of known concentration.
-
Binding buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Lysate Preparation: Culture and harvest HEK293T cells expressing the RARα LBD. Prepare a cell lysate containing the receptor.
-
Assay Setup: In a multi-well plate, combine the cell lysate, a fixed concentration of [³H]-all-trans-retinoic acid, and varying concentrations of BMS-493.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by rapid filtration through a glass fiber filter that retains the cell membranes and bound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the BMS-493 concentration. The data can be fitted to a one-site competition model to determine the IC50 value of BMS-493. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizing the Mechanism of Action
To better understand the molecular interactions of BMS-493, the following diagrams illustrate its effect on the retinoic acid signaling pathway and a typical experimental workflow.
Caption: RAR Signaling: Agonist vs. Inverse Agonist.
Caption: Workflow for a Competitive Binding Assay.
Conclusion
BMS-493 is a well-characterized and highly specific pan-RAR inverse agonist that serves as an indispensable tool for probing the intricacies of retinoic acid signaling. Its ability to stabilize the RAR-corepressor complex provides a distinct mechanism for modulating gene expression compared to traditional RAR antagonists. The data and protocols presented in this guide offer a solid foundation for researchers to incorporate BMS-493 into their studies, facilitating further discoveries in the therapeutic areas where retinoic acid pathways play a critical role.
References
- 1. BMS 493 | Retinoic Acid Receptor Inverse Agonists: R&D Systems [rndsystems.com]
- 2. stemcell.com [stemcell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Development of a retinoic acid receptor-binding assay with rainbow trout tissue: characterization of retinoic acid binding, receptor tissue distribution, and developmental changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The development of methodologies for high-throughput retinoic acid binding assays in drug discovery and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
The Inverse Agonist BMS-493: A Technical Overview of its Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
BMS-493 is a potent and specific pan-retinoic acid receptor (RAR) inverse agonist that has become a valuable tool in dissecting the intricate roles of retinoic acid (RA) signaling in various biological processes. Unlike RA, which activates RARs to induce gene transcription, BMS-493 binds to RARs and promotes the recruitment of nuclear corepressors, leading to the silencing of RA target genes. This unique mechanism of action allows for the precise inhibition of RA-mediated pathways, making it instrumental in studies of cell differentiation, embryonic development, and cancer biology. This technical guide provides a comprehensive overview of the effects of BMS-493 on gene expression, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Core Mechanism of Action: Antagonizing Retinoic Acid Signaling
Retinoic acid, a metabolite of vitamin A, is a critical signaling molecule that regulates the expression of a wide array of genes involved in cellular growth, differentiation, and apoptosis. Its effects are mediated by nuclear receptors, the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which form heterodimers and bind to retinoic acid response elements (RAREs) in the promoter regions of target genes. In the absence of a ligand, the RAR-RXR heterodimer is bound to corepressor proteins, which inhibit gene transcription. The binding of RA induces a conformational change in the RAR, leading to the dissociation of corepressors and the recruitment of coactivators, thereby initiating gene transcription.
BMS-493 functions as an inverse agonist by stabilizing the interaction between RARs and nuclear corepressors, such as NCoR (Nuclear Receptor Co-repressor), effectively locking the receptor in a repressive state and preventing the transcription of RA-responsive genes. This targeted inhibition of RA signaling has been shown to affect a multitude of developmental and cellular processes.
Effects on Gene Expression: A Quantitative Summary
The impact of BMS-493 on gene expression is most pronounced in systems where retinoic acid signaling is a key driver of cellular fate. Below are tables summarizing the quantitative effects of BMS-493 on the expression of key genes in different biological contexts.
Table 1: Effect of BMS-493 on Gene Expression in Embryonic Development
| Gene | Organism/System | BMS-493 Concentration | Change in Expression | Reference |
| Hoxa1 | Mouse Embryo | 4 x 10⁻⁶ M | Markedly Decreased | |
| Hoxb1 | Mouse Embryo | 4 x 10⁻⁶ M | Undetectable | |
| Fgf3 | Mouse Embryo | 4 x 10⁻⁶ M | Strongly Decreased | |
| Fgf8 | Mouse Embryo (E8.0 + 30 hours) | 4 x 10⁻⁶ M | Undetectable in prospective 3rd pouch | |
| Pax1 | Mouse Embryo | Not specified | Downregulated | |
| Pax9 | Mouse Embryo | Not specified | Downregulated |
Table 2: Effect of BMS-493 on Gene Expression in Fetal Lung Development
| Gene | Organism/System | BMS-493 Treatment | Change in Expression | Reference |
| Rarb (RARβ) | Mouse Fetal Lung Explants | In vitro treatment | Reduced | |
| Raldh1 | Mouse Fetal Lung Explants | In vitro treatment | Altered | |
| Tgfb3 | Mouse Fetal Lung Explants | In vitro treatment | Altered | |
| Foxa2 | Mouse Fetal Lung Explants | In vitro treatment | Altered | |
| Cftr | Mouse Fetal Lung Explants | In vitro treatment | Altered |
Table 3: Effect of BMS-493 on Hematopoietic Progenitor Cell Markers
| Marker | Cell Type | BMS-493 Concentration | Duration | Change in Cell Population | Reference |
| ALDHhi cells | Human Umbilical Cord Blood | 100 nM | 6 days | Twofold increase in cell number | |
| CD34+ cells | Human Umbilical Cord Blood | 100 nM | 6 days | Increased number | |
| CD133+ cells | Human Umbilical Cord Blood | 100 nM | 6 days | Increased number | |
| CD38 expression | Human Umbilical Cord Blood | 100 nM | 6 days | Reduction |
Signaling Pathways Modulated by BMS-493
The primary signaling pathway affected by BMS-493 is the canonical retinoic acid signaling pathway. The following diagram illustrates the mechanism of action of BMS-493 in inhibiting this pathway.
Caption: Mechanism of BMS-493 in the Retinoid Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for experiments investigating the effects of BMS-493.
In Vitro Culture of Mouse Embryos with BMS-493
This protocol is adapted from studies investigating the role of RA signaling in embryonic patterning.
Objective: To assess the effect of BMS-493 on gene expression during early mouse embryonic development.
Materials:
-
E7.5 mouse embryos
-
BMS-493 (stock solution in DMSO)
-
Culture medium (e.g., DMEM/F12 with serum)
-
Incubator (37°C, 5% CO₂)
-
Dissection microscope and tools
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Dissect E7.5 mouse embryos from the uterus in sterile PBS.
-
Remove the decidua and Reichert's membrane, leaving the visceral yolk sac intact.
-
Transfer individual embryos to wells of a culture plate containing pre-warmed culture medium.
-
Prepare working solutions of BMS-493 in culture medium from a concentrated stock. A final concentration of 4 x 10⁻⁶ M is often used. A vehicle control (DMSO) should be run in parallel.
-
Add the BMS-493 or vehicle control to the respective wells.
-
Culture the embryos for the desired period (e.g., 24-48 hours).
-
At the end of the culture period, wash the embryos in PBS and proceed with RNA extraction.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of target genes (e.g., Hoxa1, Hoxb1, Fgf8).
Expansion of Human Hematopoietic Progenitor Cells with BMS-493
This protocol is based on studies aiming to prevent differentiation during the ex vivo expansion of hematopoietic stem and progenitor cells.
Objective: To expand the population of ALDHhi hematopoietic progenitor cells while inhibiting their differentiation using BMS-493.
Materials:
-
Human umbilical cord blood (UCB) mononuclear cells
-
Stem cell expansion medium (e.g., StemSpan™ SFEM II) supplemented with appropriate cytokines
-
BMS-493 (stock solution in DMSO)
-
Aldefluor™ kit for identifying ALDHhi cells
-
Flow cytometer
-
Antibodies for cell surface markers (e.g., CD34, CD133, CD38)
Procedure:
-
Isolate mononuclear cells from human UCB using density gradient centrifugation.
-
Enrich for CD34+ cells using magnetic-activated cell sorting (MACS) if desired.
-
Resuspend the cells in stem cell expansion medium.
-
Add BMS-493 to the culture medium to a final concentration of 100 nM. Include a vehicle control (DMSO).
-
Culture the cells for 6 days in a humidified incubator at 37°C and 5% CO₂.
-
After 6 days, harvest the cells and perform the Aldefluor™ assay according to the manufacturer's instructions to quantify the percentage of ALDHhi cells.
-
Concurrently, stain a separate aliquot of cells with fluorescently labeled antibodies against CD34, CD133, and CD38.
-
Analyze the cell populations by flow cytometry to determine the changes in the proportions of progenitor and differentiation markers.
Experimental Workflow for Transcriptomic Analysis
To gain a global understanding of the gene expression changes induced by BMS-493, a transcriptomic approach such as RNA sequencing (RNA-seq) is often employed.
Caption: A typical workflow for analyzing BMS-493's effects on gene expression using RNA-seq.
Conclusion
BMS-493 is a powerful chemical probe for elucidating the roles of retinoic acid signaling in a wide range of biological systems. Its ability to act as an inverse agonist, actively repressing the transcription of RA-target genes, provides a means to dissect the intricate gene regulatory networks governed by this essential signaling pathway. The quantitative data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in leveraging BMS-493 to advance our understanding of development, disease, and potential therapeutic interventions. The continued use of this compound in conjunction with modern transcriptomic and epigenomic techniques will undoubtedly uncover further layers of complexity in retinoid signaling.
BMS-493: A Technical Overview of a Pan-Retinoid Acid Receptor Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-493 is a potent and specific pan-inverse agonist of the retinoic acid receptors (RARs), developed by Bristol-Myers Squibb. By binding to all three RAR isotypes (α, β, and γ), BMS-493 promotes the recruitment of nuclear corepressors (NCoR), leading to the transcriptional repression of RAR-regulated genes. This unique mechanism of action has positioned BMS-493 as a critical tool for elucidating the physiological roles of RAR signaling and as a potential therapeutic agent in various disease contexts, including developmental disorders, cancer, and stem cell biology. This document provides a comprehensive technical guide to the discovery, initial characterization, and key applications of BMS-493, including detailed experimental methodologies and data presented for scientific evaluation.
Discovery and Initial Characterization
BMS-493, with the chemical name 4-[(1E)-2-[5,6-Dihydro-5,5-dimethyl-8-(2-phenylethynyl)-2-naphthalenyl]ethenyl]benzoic acid, was identified as a pan-RAR inverse agonist through targeted drug discovery programs. Its development was aimed at creating a chemical probe to dissect the complex roles of retinoic acid signaling in various biological processes.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₉H₂₄O₂ |
| Molecular Weight | 404.5 g/mol |
| CAS Number | 215030-90-3 |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO |
Potency and Selectivity
The initial characterization of BMS-493 involved determining its binding affinity and functional activity at the three human RAR isotypes. Reporter gene assays were employed to quantify its inverse agonist activity, with the results summarized below.
| Receptor Subtype | pIC50 | IC50 (nM) | Reference |
| RARα | 6.94 | 114 | [1] |
| RARα | 8.4 | ~4 | [1] |
| RARβ | 8.54 | ~2.9 | [1] |
| RARγ | 7.0 | 100 | [1] |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). Higher pIC50 values indicate greater potency.
Mechanism of Action: Inverse Agonism of RAR Signaling
BMS-493 functions as an inverse agonist, a class of ligands that bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the context of RARs, which are ligand-activated transcription factors, BMS-493 actively represses the basal transcriptional activity of the receptors.
The canonical mechanism of RAR activation involves the binding of an agonist, such as all-trans retinoic acid (ATRA), which induces a conformational change in the receptor. This change leads to the dissociation of corepressor proteins (e.g., NCoR, SMRT) and the recruitment of coactivator proteins, ultimately resulting in the transcription of target genes.
Conversely, BMS-493 binding to the RAR ligand-binding domain stabilizes a conformation that enhances the interaction with NCoR.[2][3] This strengthened corepressor binding actively represses gene transcription, even in the absence of an agonist.
Experimental Protocols
Synthesis of BMS-493
A detailed, step-by-step synthesis protocol for BMS-493 is not publicly available as it is considered proprietary information by Bristol-Myers Squibb. However, the synthesis of structurally related benzoic acid derivatives often involves multi-step organic chemistry procedures. A plausible, though generalized, synthetic workflow is outlined below.
Reporter Gene Assay for Inverse Agonist Activity
This protocol provides a general framework for assessing the inverse agonist activity of BMS-493 on RARs using a luciferase reporter assay. Specific cell lines and reagent concentrations may require optimization.
Objective: To quantify the ability of BMS-493 to repress the basal and agonist-induced transcriptional activity of RARs.
Materials:
-
HEK293T cells (or other suitable cell line with low endogenous RAR expression)
-
Expression plasmids for full-length human RARα, RARβ, or RARγ
-
A luciferase reporter plasmid containing a retinoic acid response element (RARE) upstream of the luciferase gene (e.g., pRARE-Luc)
-
A control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Transfection reagent (e.g., Lipofectamine)
-
BMS-493 (dissolved in DMSO)
-
RAR agonist (e.g., ATRA, dissolved in DMSO)
-
Luciferase assay reagent (e.g., Dual-Glo Luciferase Assay System)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the RAR expression plasmid, the RARE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of BMS-493 or vehicle (DMSO). To test for the ability to antagonize an agonist, co-treat with a fixed concentration of ATRA (e.g., its EC50 value).
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
For inverse agonist activity, plot the normalized luciferase activity against the concentration of BMS-493.
-
For antagonist activity, plot the normalized luciferase activity in the presence of ATRA against the concentration of BMS-493.
-
Calculate the IC50 values using a non-linear regression analysis.
-
Key In Vitro and In Vivo Applications
Developmental Biology: Congenital Diaphragmatic Hernia Model
BMS-493 has been instrumental in establishing the critical role of retinoid signaling in diaphragm development. In utero exposure to BMS-493 in animal models has been shown to induce congenital diaphragmatic hernia (CDH), providing a powerful tool to study the pathogenesis of this birth defect.
Experimental Data:
-
Administration of BMS-493 to pregnant rats has been shown to induce CDH in the offspring, demonstrating the essential role of RAR signaling in proper diaphragm formation.
Stem Cell Differentiation
BMS-493 is widely used to modulate the differentiation of stem cells by inhibiting the effects of endogenous retinoic acid.
Experimental Data:
-
Treatment of human hematopoietic progenitor cells with 100 nM BMS-493 for 6 days resulted in a twofold increase in the number of ALDHhi cells, a marker for hematopoietic stem and progenitor cells.[4][5] This suggests that inhibiting RAR signaling can help maintain a more primitive, undifferentiated state.
Cancer Research
The role of RAR signaling in cancer is complex and context-dependent. BMS-493 has been used to investigate the therapeutic potential of inhibiting this pathway in certain cancer types.
Experimental Data:
-
In models of adenoid cystic carcinoma, BMS-493 has shown selective toxicity against ductal-like cancer cells and has demonstrated in vivo antitumor activity.[6][7][8]
Pharmacokinetics
Detailed pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) data for BMS-493 are not extensively available in the public domain and are likely held as proprietary information by Bristol-Myers Squibb. Further studies would be required to fully characterize its pharmacokinetic profile for potential clinical applications.
Conclusion
BMS-493 is a well-characterized and potent pan-RAR inverse agonist that has become an invaluable tool for researchers in a multitude of fields. Its ability to specifically and effectively inhibit retinoic acid signaling has advanced our understanding of the roles of RARs in development, stem cell biology, and cancer. While a detailed synthesis protocol and comprehensive pharmacokinetic data are not publicly available, the wealth of information on its mechanism of action and biological activities provides a solid foundation for its continued use in both basic and translational research. The data and experimental frameworks presented in this guide are intended to support the scientific community in leveraging the full potential of this important chemical probe.
References
- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. patents.justia.com [patents.justia.com]
- 3. stemcell.com [stemcell.com]
- 4. Patent Granted: Nucleic Acid Molecule Encoding CD40 Antibody - Bristol-Myers Squibb Co [pharmaceutical-technology.com]
- 5. BMS 493 Modulates Retinoic Acid-Induced Differentiation During Expansion of Human Hematopoietic Progenitor Cells for Islet Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. insights.greyb.com [insights.greyb.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inverse agonists of retinoic acid receptor/retinoid X receptor signaling as lineage-specific antitumor agents against human adenoid cystic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BMS-493 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing BMS-493, a potent pan-retinoic acid receptor (RAR) inverse agonist, in various in vitro experimental settings. The provided protocols and data summaries are intended to guide researchers in determining the optimal concentration of BMS-493 for their specific cell types and experimental questions.
Mechanism of Action
BMS-493 functions as an inverse agonist for all three retinoic acid receptor (RAR) subtypes (α, β, and γ). Unlike agonists that activate receptors, BMS-493 binds to RARs and promotes the recruitment of nuclear corepressors.[1][2][3][4] This action effectively inhibits the transcriptional activity of RARs, even in the absence of their natural ligand, retinoic acid (RA).[1][2][3][4] The primary outcome of BMS-493 treatment is the suppression of RA-mediated signaling pathways, which are crucial for cellular differentiation, proliferation, and apoptosis.[5]
Data Summary: Effective Concentrations of BMS-493 In Vitro
The optimal concentration of BMS-493 is highly dependent on the cell type and the biological process under investigation. The following table summarizes effective concentrations reported in various in vitro studies.
| Cell Type | Concentration | Incubation Time | Observed Effect | Citation(s) |
| Aldehyde Dehydrogenase high (ALDHhi) Umbilical Cord Blood (UCB) cells | 100 nM | 6 days | Two-fold increase in the number of ALDHhi cells; increased CD34 and CD133 expression; reduced CD38 expression.[2][6][7] | [2][6][7] |
| Embryonic Chicken Lung Explants | 10 µM | Not Specified | Inhibition of lung branching morphogenesis.[7] | [7] |
| Human Induced Pluripotent Stem Cell-derived Cardiomyocytes (iPSC-CMs) | Not Specified | Days 0-8 of differentiation | Significantly higher contraction amplitudes compared to untreated cells.[8] | [8] |
| Zebrafish Larvae | 0.15 µM | 48 hours | Breakdown of the blood-retinal barrier.[9] | [9] |
| MEPM (Mouse Embryonic Palatal Mesenchyme) Cells | Not Specified | Not Specified | Blocked all-trans retinoic acid (atRA)-induced apoptosis, including inhibition of Sub-G1 fraction, DNA fragmentation, and caspase-3 activation.[4] | [4] |
Experimental Protocols
The following are generalized protocols for common in vitro applications of BMS-493. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: Inhibition of Retinoic Acid-Induced Differentiation
This protocol is designed for studies investigating the role of RA signaling in cellular differentiation.
Materials:
-
BMS-493 (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Appropriate cell culture medium
-
Cell line of interest
-
Standard cell culture equipment
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of BMS-493 (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C for long-term storage.[2] Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed the cells of interest in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Treatment Preparation: On the day of the experiment, thaw an aliquot of the BMS-493 stock solution. Prepare a working solution by diluting the stock solution in a fresh cell culture medium to the desired final concentration (e.g., 100 nM to 10 µM). A vehicle control (DMSO-containing medium at the same final concentration) should be prepared in parallel.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the BMS-493-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours to 6 days), depending on the experimental endpoint.
-
Analysis: Following incubation, cells can be harvested and analyzed for markers of differentiation using techniques such as quantitative PCR (qPCR), western blotting, flow cytometry, or immunofluorescence microscopy.
Protocol 2: Cell Viability and Proliferation Assays
This protocol can be used to assess the effect of BMS-493 on cell viability and proliferation.
Materials:
-
BMS-493 stock solution
-
Cell line of interest
-
Appropriate cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of BMS-493 to determine the dose-response. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value, if applicable.
Visualizations
Signaling Pathway of BMS-493
Caption: BMS-493 binds to the RAR/RXR heterodimer, promoting corepressor recruitment and subsequent repression of target gene transcription.
Experimental Workflow for In Vitro BMS-493 Studies
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. stemcell.com [stemcell.com]
- 4. apexbt.com [apexbt.com]
- 5. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 6. BMS 493 Modulates Retinoic Acid-Induced Differentiation During Expansion of Human Hematopoietic Progenitor Cells for Islet Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Retinoic acid signaling is essential for maintenance of the blood-retinal barrier - PMC [pmc.ncbi.nlm.nih.gov]
How to dissolve and store Bms493 for research.
For Research Use Only. Not for use in diagnostic procedures.
Introduction
BMS-493 is a potent and selective pan-retinoic acid receptor (RAR) inverse agonist.[1][2][3] It functions by enhancing the interaction between RARs and nuclear corepressors, thereby inhibiting the transcriptional activation of RAR target genes.[3] This activity makes BMS-493 a valuable tool for studying the physiological and pathological roles of retinoic acid signaling in various biological processes, including cell differentiation, proliferation, and apoptosis.[1][4] These application notes provide detailed protocols for the dissolution, storage, and use of BMS-493 in both in vitro and in vivo research settings.
Data Presentation
Chemical Information
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₄O₂ | [3] |
| Molecular Weight | 404.50 g/mol | [1] |
| CAS Number | 215030-90-3 | [3] |
Solubility Data
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | 87 mg/mL (215.08 mM) | Use fresh, moisture-free DMSO for optimal solubility. | [2] |
Biological Activity
| Target | Activity | IC₅₀ | Reference |
| RARα (Human) | Inverse agonist | 114 nM | [5] |
| RARβ (Human) | Inverse agonist | pIC₅₀: 8.54 | [5] |
| RARγ (Human) | Inverse agonist | pIC₅₀: 7.0 | [5] |
Recommended Working Concentrations for In Vitro Studies
| Application | Cell Type | Concentration | Duration | Reference |
| Inhibition of Differentiation | ALDHhi UCB cells | 100 nM | 6 days | [1] |
| Cardiomyocyte Differentiation | Human iPSCs | 1 µM | 4-8 days | [6] |
Experimental Protocols
Protocol 1: Preparation of BMS-493 Stock Solution
Materials:
-
BMS-493 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes
Procedure:
-
Allow the BMS-493 vial to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial of BMS-493 powder. For example, to 1 mg of BMS-493 (MW: 404.50), add 247.2 µL of DMSO.
-
Vortex briefly to dissolve the powder completely. Gentle warming to 37°C for 3-5 minutes can aid in solubilization.
-
Aliquot the stock solution into sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: In Vitro Treatment of Cells with BMS-493
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
BMS-493 stock solution (from Protocol 1)
-
Vehicle control (DMSO)
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere or reach the desired confluency according to your experimental design.
-
Prepare the working solution of BMS-493 by diluting the stock solution directly into pre-warmed complete cell culture medium to the final desired concentration (e.g., 100 nM or 1 µM).
-
Prepare a vehicle control by adding the same volume of DMSO to an equal volume of culture medium. The final concentration of DMSO should typically not exceed 0.1-0.5% to avoid solvent toxicity.
-
Remove the existing medium from the cells and replace it with the medium containing BMS-493 or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours, or for longer-term differentiation protocols).[1][6]
-
Proceed with downstream analysis, such as cell viability assays, gene expression analysis, or functional assays.
Protocol 3: Preparation of BMS-493 for In Vivo Administration in Mice
This protocol is a general guideline and should be optimized for specific animal models and experimental goals.
Materials:
-
BMS-493 stock solution in DMSO (e.g., 10 mg/mL or 27 mg/mL)[2]
-
PEG300
-
Tween 80
-
Sterile ddH₂O or saline
-
Corn oil (alternative vehicle)
-
Sterile tubes for mixing
Procedure for PEG300/Tween 80 Formulation: [2]
-
As an example, to prepare a 1 mL working solution, add 50 µL of a 27 mg/mL BMS-493 stock solution in DMSO to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.
-
This solution should be used immediately after preparation.
Procedure for Corn Oil Formulation: [2]
-
As an example, to prepare a 1 mL working solution, add 50 µL of a 10 mg/mL BMS-493 stock solution in DMSO to 950 µL of corn oil.
-
Mix thoroughly until a uniform suspension is achieved.
-
This solution should be used immediately after preparation.
Administration:
-
The route of administration (e.g., oral gavage, intraperitoneal injection) and the dosage of BMS-493 must be determined based on the specific experimental design and animal model.
Mandatory Visualization
Caption: Retinoic Acid Signaling Pathway and the Mechanism of Action of BMS-493.
Caption: General Experimental Workflow for In Vitro Studies Using BMS-493.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. stemcell.com [stemcell.com]
- 4. BMS 493 Modulates Retinoic Acid-Induced Differentiation During Expansion of Human Hematopoietic Progenitor Cells for Islet Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. biorxiv.org [biorxiv.org]
Bms493 solubility in DMSO and other solvents.
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-493 is a potent and specific pan-retinoic acid receptor (RAR) inverse agonist. It functions by enhancing the interaction of nuclear corepressors (NCoR) with all three subtypes of RARs (RARα, RARβ, and RARγ), thereby inhibiting retinoic acid-mediated gene transcription. This activity makes BMS-493 a valuable tool in studying the physiological and pathological roles of retinoic acid signaling in various biological processes, including cell differentiation, proliferation, and apoptosis. These application notes provide detailed information on the solubility of BMS-493 and protocols for its use in research settings.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₉H₂₄O₂ |
| Molecular Weight | 404.5 g/mol |
| CAS Number | 215030-90-3 |
| Appearance | Crystalline solid |
Solubility Data
The solubility of BMS-493 in various solvents is crucial for the preparation of stock solutions and for use in in vitro and in vivo experiments. The following table summarizes the available solubility data. It is important to note that the use of fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of the compound.[1] Sonication or warming at 37°C can aid in the dissolution of BMS-493.[2]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 25 - 87 mg/mL[1][3][4] | 61.8 - 215.08 mM[1] | Sonication is recommended to achieve higher concentrations.[2][5][6] |
| DMF | 30 mg/mL[3][4] | ~74.17 mM | Purge with an inert gas.[4] |
| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL[3][4] | ~0.49 mM | Dissolve in DMF first, then dilute with PBS.[4] |
| Water | Insoluble[1] | - | Sparingly soluble in aqueous buffers.[4] |
| Ethanol | Insoluble[1] | - | - |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of BMS-493 in DMSO, a commonly used concentration for in vitro studies.
Materials:
-
BMS-493 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of BMS-493 needed using the following formula:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 404.5 g/mol x 1000 mg/g = 4.045 mg
-
-
Weigh the compound: Carefully weigh out 4.045 mg of BMS-493 powder and place it into a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the BMS-493 powder.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes or warm it briefly at 37°C.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.[2][5] When stored properly, the solution is stable for at least 6 months.[5]
General Protocol for a Cell-Based Assay
This protocol provides a general workflow for treating cultured cells with BMS-493 to investigate its effects on a specific cellular process.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
BMS-493 stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well cell culture plates
-
Appropriate assay reagents (e.g., for proliferation, differentiation, or apoptosis assays)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for the specific assay and allow them to adhere and grow overnight.
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the BMS-493 stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of DMSO used for the highest BMS-493 concentration).
-
Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the different concentrations of BMS-493 or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assay Performance: Following the incubation period, perform the desired cellular assay according to the manufacturer's instructions to assess the effects of BMS-493 on the cells.
Visualizations
Signaling Pathway of BMS-493
References
Application Notes and Protocols for Bms493 in Differentiation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Bms493, a potent pan-retinoic acid receptor (RAR) inverse agonist, in cellular differentiation assays. This compound is a valuable tool for investigating the role of retinoic acid (RA) signaling in development and disease, and for directing stem cell fate.
Product Information:
-
Name: this compound
-
Mechanism of Action: this compound is an inverse agonist of all three retinoic acid receptors (RARα, RARβ, and RARγ). It functions by increasing the interaction of nuclear corepressor proteins with the RARs, thereby inhibiting the transcriptional activation of RA target genes.[1][2] This effectively blocks the endogenous retinoic acid signaling pathway.
-
Applications: this compound has been successfully used to modulate the differentiation of various cell types, including:
Chemical Properties:
| Property | Value |
| Chemical Formula | C₂₉H₂₄O₂ |
| Purity | ≥ 98% |
| CAS Number | 215030-90-3 |
| Solubility | Soluble in DMSO (e.g., 87 mg/mL) |
| Storage | Store stock solutions at -20°C or -80°C. |
Signaling Pathway of this compound in Inhibiting Retinoic Acid-Mediated Differentiation
This compound acts as a competitive inhibitor of retinoic acid at the ligand-binding domain of retinoic acid receptors. By binding to RARs, it promotes a conformational change that favors the recruitment of corepressors (e.g., NCoR), leading to the repression of target gene transcription and subsequent inhibition of differentiation programs regulated by RA.
Caption: Mechanism of this compound action on the retinoic acid signaling pathway.
Application 1: Directed Differentiation of Human iPSCs into Ventricular-like Cardiomyocytes
This protocol describes the use of this compound to promote the differentiation of human induced pluripotent stem cells (hiPSCs) into cardiomyocytes with a ventricular phenotype by inhibiting the RA signaling pathway, which is known to promote an atrial fate.
Experimental Workflow:
Caption: Workflow for ventricular-like cardiomyocyte differentiation using this compound.
Protocol:
-
Cell Seeding: Plate hiPSCs on Matrigel-coated plates and culture to confluence.
-
Initiation of Differentiation (Day 0): Start cardiomyocyte differentiation using your preferred protocol (e.g., by modulating Wnt signaling).
-
This compound Treatment (Days 0-8): Add this compound to the differentiation medium at a final concentration of 1 µM.
-
Media Changes: Follow the media change schedule of your differentiation protocol, ensuring that fresh this compound is included in each media change during the first 8 days. For example, on Days 4 and 6, add 5 mL of complete medium C to each well of a 6-well plate.[3]
-
Maintenance (Days 8-14): After day 8, culture the cells in a complete maintenance medium without this compound. Change the medium every two days.[3]
-
Analysis (Day 14): Harvest the cardiomyocytes for analysis.
Expected Outcomes & Data:
| Parameter | Control (No this compound) | This compound (1 µM, Days 0-8) |
| MLC2V Positive Cardiomyocytes (%) | 18.7 ± 1.72 | 55.8 ± 11.4 |
| Beating Rate (beats per minute) | 93.0 ± 2.81 | 49.4 ± 1.53 |
| Contraction Amplitude (%) | 100 ± 10.85 | 201 ± 8.33 |
Data from a study using three different iPSC lines, presented as mean ± SD or mean ± SEM.[3][4]
Analysis Methods:
-
Immunocytochemistry: Stain for cardiac troponin T (TNNT2) and the ventricular-specific myosin light chain 2 (MLC2V).
-
Flow Cytometry: Quantify the percentage of TNNT2 and MLC2V positive cells.
-
Functional Assays: Measure the beating rate and contraction amplitude of the resulting cardiomyocytes.
Application 2: Expansion of Human Hematopoietic Progenitor Cells
This protocol details the use of this compound to inhibit the differentiation of hematopoietic progenitor cells (HPCs), thereby promoting their expansion in an undifferentiated state.
Experimental Workflow:
Caption: Workflow for the expansion of hematopoietic progenitor cells using this compound.
Protocol:
-
Cell Isolation: Isolate ALDHhi hematopoietic progenitor cells from human umbilical cord blood.
-
Cell Culture: Culture the isolated cells for 6 days in a suitable expansion medium.
-
This compound Treatment: Supplement the culture medium with 100 nM this compound.
-
Analysis: After 6 days, harvest the cells for analysis.
Expected Outcomes & Data:
| Parameter | Control (No this compound) | This compound (100 nM, 6 Days) |
| Fold Increase in ALDHhi Cells | ~1-fold (baseline) | ~2-fold |
| CD34+ Cells (%) | Increased from baseline | Further increased compared to control |
| CD133+ Cells (%) | Increased from baseline | Further increased compared to control |
| CD38 Expression | Maintained or increased | Reduced |
Data is based on a study showing a twofold increase in the number of ALDHhi cells available for transplantation compared with untreated controls.[2][5] The treatment also led to an increase in CD34 and CD133 positive cells and a reduction in CD38 expression, a marker of differentiation.[5]
Analysis Methods:
-
Flow Cytometry: Analyze the expression of cell surface markers such as ALDH, CD34, CD133, and CD38.
-
Colony-Forming Unit (CFU) Assay: Assess the hematopoietic colony-forming capacity of the expanded cells.
Application 3: Inhibition of Monocyte to Dendritic Cell Differentiation
This protocol provides a framework for using this compound to inhibit the differentiation of human monocytes into dendritic cells (DCs), which can be useful for studying immune regulation and for promoting the generation of immunosuppressive macrophages.
Experimental Workflow:
Caption: Workflow for inhibiting dendritic cell differentiation using this compound.
Protocol:
-
Monocyte Isolation: Isolate human monocytes from peripheral blood mononuclear cells (PBMCs).
-
Cell Culture: Culture the monocytes in a medium supplemented with GM-CSF and IL-4 to induce differentiation into dendritic cells.
-
This compound Treatment: Add this compound to the culture medium at a final concentration of 1 µM.
-
Incubation: Culture the cells for the desired period (e.g., 5-7 days).
-
Analysis: Harvest the cells and analyze their phenotype.
Expected Outcomes:
Treatment with this compound is expected to decrease the frequency of CD11c⁺ CD1a⁺ dendritic cells generated from monocytes.
Analysis Methods:
-
Flow Cytometry: Analyze the expression of DC markers such as CD11c and CD1a, and the monocyte marker CD14.
-
Morphological Analysis: Observe cell morphology by microscopy. Dendritic cells typically exhibit a characteristic morphology with dendrites, which may be reduced in this compound-treated cultures.
-
Functional Assays: Assess the antigen presentation capacity and T-cell stimulatory function of the resulting cell population.
Disclaimer: These protocols are intended as a guide. Optimal conditions, including this compound concentration and treatment duration, may vary depending on the specific cell line, differentiation protocol, and experimental goals. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific application.
References
- 1. mdpi.com [mdpi.com]
- 2. Retinoic acid signaling is directly activated in cardiomyocytes and protects mouse hearts from apoptosis after myocardial infarction | eLife [elifesciences.org]
- 3. Retinoic acid signaling in heart development: Application in the differentiation of cardiovascular lineages from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of retinoic acid receptor agonists as proliferators of cardiac progenitor cells through a phenotypic screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for BMS-493 in RAR Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BMS-493, a potent pan-retinoic acid receptor (RAR) inverse agonist, for the inhibition of RAR signaling. Detailed protocols for in vitro and in vivo applications are provided to guide researchers in their experimental design.
BMS-493 is a pan-retinoic acid receptor (RAR) inverse agonist that functions by increasing the interaction of RARs with nuclear corepressors, thereby inhibiting the transcription of RAR target genes.[1][2][3][4] It is a valuable tool for studying the physiological and pathological roles of retinoic acid (RA) signaling in various biological processes, including cell differentiation, proliferation, and embryonic development.[3][4][5]
Quantitative Data Summary
The following table summarizes the quantitative data for BMS-493, including its inhibitory concentrations for different RAR isoforms. This information is crucial for determining the optimal concentration for specific experimental needs.
| Parameter | RARα | RARβ | RARγ | Cell Line/System | Reference |
| pIC50 | 8.4 | 8.54 | 7 | Not specified | [6] |
| IC50 | 114 nM | - | - | RARα (unknown origin) | [6] |
| Effective Concentration | 100 nM | - | - | ALDHhi UCB cells | [2] |
| Effective Concentration | 1 µM | - | - | Primary cardiomyocytes | [7] |
| Effective Concentration | 4-10 µM | - | - | Mouse embryo culture | [8] |
| Effective Concentration | 100 nmol (topical) | - | - | Mouse skin | [9] |
Signaling Pathway and Mechanism of Action
BMS-493 exerts its inhibitory effect on the canonical retinoic acid signaling pathway. The following diagram illustrates this mechanism.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. stemcell.com [stemcell.com]
- 5. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Retinoic acid signaling is directly activated in cardiomyocytes and protects mouse hearts from apoptosis after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Regulation of Retinoid-Mediated Signaling Involved in Skin Homeostasis by RAR and RXR Agonists/Antagonists in Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing BMS493 to Inhibit Progenitor Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of BMS493, a potent pan-Retinoic Acid Receptor (RAR) inverse agonist, in preventing the differentiation of various progenitor cell types. This compound is a valuable tool for research applications requiring the maintenance of a progenitor state, such as in the expansion of hematopoietic stem and progenitor cells (HSPCs) or the directed differentiation of cardiomyocytes. This document outlines the mechanism of action of this compound, provides detailed protocols for its use with different progenitor cell populations, and presents quantitative data on its effects.
Introduction
Retinoic acid (RA) signaling plays a critical role in inducing the differentiation of progenitor cells into more specialized cell types.[1][2][3] This process is mediated by retinoic acid receptors (RARs), which are ligand-dependent transcription factors that, upon binding to RA, initiate a cascade of gene expression leading to differentiation.[1][4] this compound acts as an inverse agonist of all three RAR isotypes (RARα, RARβ, and RARγ).[5] Its mechanism of action involves enhancing the interaction between RARs and nuclear corepressors (NCoR), which in turn blocks the transcriptional activation of RA target genes.[5][6] By inhibiting this pathway, this compound effectively prevents RA-induced differentiation, thereby maintaining cells in a more primitive, progenitor-like state.
Mechanism of Action: The Retinoic Acid Signaling Pathway and its Inhibition by this compound
The canonical retinoic acid signaling pathway begins with the cellular uptake of retinol (Vitamin A) and its conversion to all-trans retinoic acid (ATRA). ATRA then translocates to the nucleus and binds to a heterodimer of a retinoic acid receptor (RAR) and a retinoid X receptor (RXR). This ligand-receptor complex binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent gene transcription that drives cellular differentiation.
This compound disrupts this process. As an inverse agonist, it binds to the RARs and stabilizes the interaction with nuclear corepressors. This action actively represses the transcription of RA-responsive genes, even in the presence of endogenous RA, thus inhibiting differentiation and promoting the maintenance of a progenitor cell phenotype.
Application 1: Expansion of Human Hematopoietic Stem and Progenitor Cells (HSPCs)
Maintaining hematopoietic stem and progenitor cells (HSPCs) in an undifferentiated state during ex vivo expansion is crucial for their therapeutic potential. This compound can be used to prevent spontaneous differentiation and increase the yield of primitive HSPCs.
Quantitative Data
| Cell Type | Treatment | Duration | Key Findings | Reference(s) |
| Human Umbilical Cord Blood (UCB) ALDHhi Cells | 100 nM this compound | 6 days | ~2 to 2.7-fold increase in the number of ALDHhi cells. | [7][8][9][10][11][12] |
| Human UCB ALDHhi Cells | 100 nM this compound | 6 days | Increased percentage of CD34+ and CD133+ cells. | [7][9][10][12] |
| Human UCB ALDHhi Cells | 100 nM this compound | 6 days | Reduction in the expression of the differentiation marker CD38. | [7][9][10][12] |
Experimental Protocol
1. Isolation of Human UCB Mononuclear Cells (MNCs):
-
Isolate MNCs from fresh human umbilical cord blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the isolated MNCs with PBS containing 2% FBS.
2. Enrichment of CD34+ Progenitor Cells (Optional but Recommended):
-
Enrich for CD34+ cells using immunomagnetic bead selection according to the manufacturer's protocol.
3. Cell Culture and this compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C.
-
Culture the enriched CD34+ cells or total MNCs in a suitable hematopoietic stem cell expansion medium supplemented with appropriate cytokines (e.g., SCF, TPO, Flt3-L).
-
Add this compound to the culture medium at a final concentration of 100 nM. A vehicle control (DMSO) should be run in parallel.
-
Seed the cells at a density of 1 x 105 cells/mL.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 6 days.
4. Analysis of Progenitor Cell Population:
-
Aldehyde Dehydrogenase (ALDH) Activity Assay:
-
Use a commercially available ALDH activity assay kit (e.g., ALDEFLUOR™) to quantify the population of ALDHhi cells by flow cytometry.
-
-
Flow Cytometry for Surface Markers:
-
Stain the cells with fluorescently conjugated antibodies against human CD34, CD133, and CD38.
-
Analyze the stained cells using a flow cytometer to determine the percentage of CD34+CD133+CD38- cells, a phenotype associated with primitive HSPCs.
-
Application 2: Directed Differentiation of Ventricular Cardiomyocytes from Human iPSCs
The generation of specific cardiomyocyte subtypes from induced pluripotent stem cells (iPSCs) is essential for disease modeling and drug screening. This compound can be used to promote the differentiation of iPSCs into ventricular-like cardiomyocytes.
Quantitative Data
| Cell Type | Treatment | Duration | Key Findings | Reference(s) |
| Human iPSCs | 1 µM this compound | Days 0-8 of differentiation | Increased percentage of MLC2V+/TNNT2+ cells from 18.7% to 55.8%. | [4][13][14][15] |
| Human iPSC-derived Cardiomyocytes | 1 µM this compound (Days 0-8) | Day 14 | Slower beating rate (49.4 vs. 93.0 beats per minute). | [4][13][14][15] |
| Human iPSC-derived Cardiomyocytes | 1 µM this compound (Days 0-8) | Day 14 | Increased contraction amplitude (201% of untreated control). | [4][13][14][15] |
Experimental Protocol
1. Culture of Human iPSCs:
-
Culture human iPSCs on Matrigel-coated plates in mTeSR™1 medium.
-
Passage cells as clumps using ReLeSR™ or as single cells using Accutase.
2. Induction of Cardiac Differentiation:
-
When iPSCs reach >95% confluency, initiate differentiation using a commercial cardiomyocyte differentiation kit or a validated protocol based on the modulation of Wnt signaling (e.g., using GSK3 inhibitors like CHIR99021 followed by Wnt inhibitors like IWP2).
-
On Day 0 of differentiation, add this compound to the differentiation medium at a final concentration of 1 µM.
-
Continue the differentiation protocol as specified, maintaining the presence of 1 µM this compound in the culture medium until Day 8.
-
From Day 8 onwards, culture the differentiating cells in cardiomyocyte maintenance medium without this compound.
3. Analysis of Cardiomyocyte Differentiation:
-
Immunofluorescence Staining:
-
At Day 14, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 5% donkey serum in PBS.
-
Incubate with primary antibodies against cardiac Troponin T (TNNT2, pan-cardiomyocyte marker) and Myosin Light Chain 2v (MLC2V, ventricular-specific marker).
-
Incubate with appropriate fluorescently labeled secondary antibodies.
-
Visualize and quantify the percentage of MLC2V+/TNNT2+ cells using fluorescence microscopy.
-
-
Functional Analysis:
-
Record videos of contracting cardiomyocyte clusters to measure beating frequency and contraction amplitude using appropriate software.
-
Application 3: Inhibition of Leukemic Blast Differentiation
This compound has been shown to inhibit the differentiation of leukemic blasts, which may be a valuable strategy in the study and potential treatment of acute myeloid leukemia (AML).
Preliminary Data and Protocol Outline
While detailed quantitative data and standardized protocols are still emerging, the following outlines a general approach based on existing literature.
1. Cell Culture:
-
Culture AML cell lines (e.g., HL-60) or primary AML blasts from patient samples in appropriate culture medium (e.g., RPMI-1640 with 10% FBS).
2. This compound Treatment:
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal dose for differentiation inhibition.
-
Include a vehicle control (DMSO).
-
Incubate for a period of 3 to 6 days.
3. Assessment of Differentiation:
-
Morphological Analysis:
-
Prepare cytospins and perform May-Grünwald-Giemsa staining to observe cellular morphology. Look for a reduction in mature myeloid features in this compound-treated cells.
-
-
Flow Cytometry for Differentiation Markers:
-
Stain cells for myeloid differentiation markers such as CD11b and CD14. A decrease in the expression of these markers would indicate an inhibition of differentiation.
-
-
Functional Assays:
-
Perform a nitroblue tetrazolium (NBT) reduction assay to assess the functional maturation of myeloid cells. A decrease in NBT reduction would suggest a block in functional differentiation.
-
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) |
| This compound | Tocris Bioscience | 3509 |
| STEMCELL Technologies | 72202 | |
| Ficoll-Paque PREMIUM | GE Healthcare | 17-5442-02 |
| CD34 MicroBead Kit, human | Miltenyi Biotec | 130-046-702 |
| StemSpan™ SFEM II | STEMCELL Technologies | 09605 |
| Human SCF, TPO, Flt3-L | PeproTech | 300-07, 300-18, 300-19 |
| ALDEFLUOR™ Kit | STEMCELL Technologies | 01700 |
| Anti-Human CD34-APC | BioLegend | 343508 |
| Anti-Human CD133-PE | BioLegend | 372804 |
| Anti-Human CD38-FITC | BioLegend | 303504 |
| Matrigel® hESC-qualified Matrix | Corning | 354277 |
| mTeSR™1 | STEMCELL Technologies | 85850 |
| PSC Cardiomyocyte Differentiation Kit | Thermo Fisher Scientific | A2921201 |
| Anti-Cardiac Troponin T Antibody | Abcam | ab8295 |
| Anti-MLC2v Antibody | Proteintech | 10906-1-AP |
Conclusion
This compound is a powerful and specific inhibitor of the retinoic acid signaling pathway. Its ability to prevent the differentiation of progenitor cells makes it an invaluable tool for a variety of research applications, from the expansion of therapeutically relevant stem cells to the directed differentiation of specific cell lineages. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate this compound into their experimental workflows. As with any small molecule, it is recommended to perform dose-response experiments to determine the optimal concentration for each specific cell type and application.
References
- 1. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 5. stemcell.com [stemcell.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 10. BMS 493 Modulates Retinoic Acid-Induced Differentiation During Expansion of Human Hematopoietic Progenitor Cells for Islet Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Retinoic Acid Pathway Inhibition to Expand Human Hematopoietic Progeni" by Ruth Elgamal [ir.lib.uwo.ca]
- 12. researchgate.net [researchgate.net]
- 13. Flow cytometry analysis of haematopoietic stem cell markers (HSC) [bio-protocol.org]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with BMS-493
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-493 is a potent and specific pan-retinoic acid receptor (RAR) inverse agonist.[1] It modulates the retinoic acid (RA) signaling pathway, which is crucial for regulating embryonic development, cell differentiation, proliferation, and apoptosis.[2] Unlike RA, which activates RARs, BMS-493 inhibits their basal activity, making it a valuable tool for studying the physiological roles of RARs and for developing novel therapeutic strategies. Flow cytometry is a powerful technique for single-cell analysis, enabling the quantitative assessment of various cellular parameters. This document provides detailed protocols for analyzing the effects of BMS-493 on cell cycle progression, apoptosis, and the expression of cell differentiation markers using flow cytometry.
Mechanism of Action of BMS-493
Retinoic acid, a metabolite of vitamin A, enters the nucleus and binds to RARs, which form heterodimers with retinoid X receptors (RXRs).[3][4] This ligand-receptor complex then binds to retinoic acid response elements (RAREs) on the DNA, recruiting co-activators and initiating the transcription of target genes.[3][4] BMS-493, as an inverse agonist, binds to RARs and promotes the recruitment of co-repressors, thereby inhibiting gene transcription.[1] This inhibitory action allows for the investigation of cellular processes that are dependent on basal RAR activity.
Data Presentation
The following tables provide a structured summary of hypothetical quantitative data obtained from flow cytometry analysis of a human cancer cell line treated with BMS-493 for 48 hours.
Table 1: Effect of BMS-493 on Cell Cycle Distribution
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (DMSO) | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| BMS-493 (1 µM) | 75.8 ± 4.2 | 15.1 ± 1.9 | 9.1 ± 1.3 |
| BMS-493 (10 µM) | 85.3 ± 5.5 | 8.2 ± 1.1 | 6.5 ± 0.9 |
Table 2: Effect of BMS-493 on Apoptosis
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 92.1 ± 2.8 | 3.5 ± 0.9 | 4.4 ± 1.2 |
| BMS-493 (1 µM) | 78.4 ± 3.5 | 12.6 ± 1.7 | 9.0 ± 1.4 |
| BMS-493 (10 µM) | 65.2 ± 4.1 | 20.3 ± 2.2 | 14.5 ± 1.9 |
Table 3: Effect of BMS-493 on a Hypothetical Differentiation Marker (Marker X)
| Treatment | % of Cells Expressing Marker X | Mean Fluorescence Intensity (MFI) of Marker X |
| Vehicle Control (DMSO) | 15.7 ± 2.1 | 1500 ± 210 |
| BMS-493 (1 µM) | 35.2 ± 3.8 | 3200 ± 350 |
| BMS-493 (10 µM) | 58.9 ± 5.3 | 5800 ± 490 |
Experimental Protocols
I. Cell Culture and Treatment with BMS-493
-
Cell Seeding: Plate the cells of interest in appropriate cell culture flasks or plates at a density that will allow for logarithmic growth during the treatment period.
-
Drug Preparation: Prepare a stock solution of BMS-493 in an appropriate solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: The following day, replace the existing medium with fresh medium containing the desired concentrations of BMS-493 or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
II. Protocol for Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is adapted from standard cell cycle analysis procedures.
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, detach the cells using a gentle cell dissociation reagent (e.g., TrypLE™) and then collect by centrifugation.
-
-
Washing: Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate for at least 30 minutes on ice or at -20°C for long-term storage.
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer equipped with a 488 nm laser. Collect the fluorescence emission at approximately 617 nm. Use the appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
III. Protocol for Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is based on established methods for apoptosis detection.[5][6]
-
Cell Harvesting: Collect both the adherent and floating cells from the culture plates. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of a fluorochrome-conjugated Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
IV. Protocol for Cell Differentiation Marker Analysis
This is a general protocol that can be adapted for specific intracellular or extracellular differentiation markers.
-
Cell Harvesting: Harvest the cells as described in the previous protocols.
-
Washing: Wash the cells once with a suitable buffer (e.g., FACS buffer: PBS with 1% BSA).
-
Surface Staining (for extracellular markers):
-
Resuspend the cell pellet in FACS buffer containing the fluorochrome-conjugated primary antibody against the differentiation marker of interest.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
If an unconjugated primary antibody was used, resuspend the cells in FACS buffer containing a fluorochrome-conjugated secondary antibody and incubate for 30 minutes on ice in the dark. Wash twice.
-
-
Fixation and Permeabilization (for intracellular markers):
-
After surface staining (if applicable), fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with a permeabilization buffer (e.g., PBS with 0.1% Triton X-100 or saponin).
-
-
Intracellular Staining:
-
Resuspend the permeabilized cells in permeabilization buffer containing the fluorochrome-conjugated primary antibody against the intracellular marker.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
If an unconjugated primary antibody was used, perform secondary antibody staining as described for surface staining, using permeabilization buffer for all steps.
-
-
Resuspension: Resuspend the final cell pellet in FACS buffer.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using the appropriate laser and filter settings for the fluorochrome used. Quantify the percentage of positive cells and the mean fluorescence intensity (MFI).
Mandatory Visualizations
Caption: Retinoic Acid Receptor (RAR) Signaling Pathway and Inhibition by BMS-493.
Caption: Experimental Workflow for Flow Cytometry Analysis of BMS-493 Treated Cells.
References
- 1. stemcell.com [stemcell.com]
- 2. RAR Pathway [gentarget.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Note: Detecting Downstream Effects of Bms493 on PI3K/Akt and MAPK/ERK Signaling Pathways via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing Western blotting to investigate the downstream effects of Bms493, a pan-retinoic acid receptor (RAR) inverse agonist, on the PI3K/Akt and MAPK/ERK signaling pathways.
Introduction
This compound is a potent and specific pan-inverse agonist of retinoic acid receptors (RARs), which are ligand-dependent transcription factors crucial for cell growth, differentiation, and survival.[1][2][3] Unlike retinoic acid (RA), which activates RARs, this compound enhances the interaction between RARs and nuclear corepressors (NCoR), leading to the repression of target gene transcription.[1][2][4] The RA signaling pathway is known to intersect with other critical cellular signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[3] Activation of RAR signaling by RA has been shown to modulate the phosphorylation status of key proteins in these pathways, such as Akt and ERK.
Given that this compound acts as an inverse agonist to RA, it is hypothesized that it will antagonize the downstream effects of basal or RA-induced RAR activity. This protocol details a Western blot analysis to test the hypothesis that this compound treatment will lead to a decrease in the phosphorylation of Akt (a key node in the PI3K/Akt pathway) and ERK (a central component of the MAPK/ERK pathway), providing insights into its mechanism of action and potential therapeutic applications.
Signaling Pathway Overview
Retinoic acid receptors, upon binding to RA, typically dissociate from corepressors and recruit coactivators, initiating the transcription of target genes. This process can influence cell proliferation and survival. The PI3K/Akt and MAPK/ERK pathways are central regulators of these cellular processes. Crosstalk exists where RAR signaling can influence the activity of these pathways. As an inverse agonist, this compound is expected to stabilize the RAR-corepressor complex, leading to the downregulation of genes that may be involved in the activation of the PI3K/Akt and MAPK/ERK pathways.
Caption: this compound signaling and its potential crosstalk with the PI3K/Akt and MAPK/ERK pathways.
Experimental Protocol
This protocol outlines the steps for treating cells with this compound and subsequently performing a Western blot to detect changes in the phosphorylation of Akt and ERK.
Materials
-
Cell line of interest (e.g., a cancer cell line known to express RARs)
-
Cell culture medium and supplements
-
This compound (stored as a stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (total)
-
Rabbit anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (ERK1/2) (total)
-
Mouse or Rabbit anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Experimental Workflow
Caption: A streamlined workflow for the Western blot protocol.
Detailed Methodology
-
Cell Culture and Treatment:
-
Seed the chosen cell line in appropriate culture plates and allow them to reach 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours prior to treatment, if necessary, to reduce basal signaling.
-
Treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for a predetermined time course (e.g., 1, 6, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to each plate.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations for all samples. Prepare samples by adding 2x Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer as per manufacturer's recommendations) overnight at 4°C with gentle agitation. It is recommended to probe for phosphorylated and total proteins on separate blots or to strip and re-probe the same blot.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
For each sample, normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band.
-
Further normalize these values to the loading control (GAPDH or β-actin) to account for any loading inaccuracies.
-
Compare the normalized values between the this compound-treated and vehicle-treated groups.
-
Data Presentation
The quantitative data obtained from the Western blot analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
| Treatment Group | Concentration | p-Akt / Total Akt (Normalized Intensity) | p-ERK / Total ERK (Normalized Intensity) |
| Vehicle (DMSO) | - | 1.00 ± 0.05 | 1.00 ± 0.08 |
| This compound | 10 nM | 0.85 ± 0.06 | 0.90 ± 0.07 |
| This compound | 100 nM | 0.62 ± 0.04 | 0.75 ± 0.05 |
| This compound | 1 µM | 0.41 ± 0.03 | 0.55 ± 0.04 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions. Statistical significance is denoted by asterisks (p < 0.05, *p < 0.01).
Conclusion
This application note provides a comprehensive protocol for investigating the downstream effects of the RAR inverse agonist this compound on the PI3K/Akt and MAPK/ERK signaling pathways. By following this detailed Western blot methodology, researchers can effectively assess changes in the phosphorylation status of key signaling proteins, thereby gaining valuable insights into the molecular mechanisms of this compound. The presented data structure and visualization tools are designed to aid in the clear interpretation and presentation of experimental findings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 4. From carrot to clinic: an overview of the retinoic acid signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BMS-493 in Combination with Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-493 is a potent and specific small molecule that functions as an inverse agonist for all three subtypes of the retinoic acid receptor (RARα, β, and γ).[1][2] Unlike neutral antagonists that simply block agonist binding, an inverse agonist like BMS-493 actively represses the basal transcriptional activity of the receptor.[3] It achieves this by stabilizing the interaction between RARs and nuclear corepressor (NCoR) complexes, thereby inhibiting the transcription of downstream target genes.[1][2][3]
Retinoic acid (RA) signaling is a critical pathway regulating numerous physiological processes, including cell growth, differentiation, apoptosis, and embryonic development.[2][4][5] Dysregulation of this pathway is implicated in various diseases, particularly in oncology and developmental disorders.[4][6] While RA analogs (retinoids) are used therapeutically, for example, in acute promyelocytic leukemia (APL), resistance and off-target effects can limit their utility.[5][6]
The unique mechanism of BMS-493 makes it a valuable tool for research and a potential therapeutic agent. It can be used to probe the function of RA signaling or to counteract processes driven by endogenous RA.[1][7] This opens the possibility of using BMS-493 in combination with other small molecules to achieve synergistic effects, overcome drug resistance, or modulate cellular phenotypes for therapeutic benefit. This document provides an overview of the applications of BMS-493, quantitative data from key studies, and detailed protocols for designing and evaluating combination experiments.
Mechanism of Action and Signaling Pathway
RA signaling is mediated by RARs, which form heterodimers with retinoid X receptors (RXRs).[5][8] In the absence of a ligand, the RAR/RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, recruiting corepressor proteins like NCoR to actively repress gene transcription.[5]
When an agonist such as all-trans retinoic acid (ATRA) binds to RAR, the receptor undergoes a conformational change. This leads to the dissociation of the corepressor complex and the recruitment of coactivator proteins, which initiates gene transcription.[3][5]
BMS-493, as an inverse agonist, binds to the RAR and stabilizes the interaction with the corepressor complex, leading to potent and sustained repression of gene transcription.[2][3] This action is opposite to that of RA agonists.
Caption: Retinoic Acid (RA) signaling pathway modulation by agonists (RA) and inverse agonists (BMS-493).
Applications in Combination Studies
While large-scale studies on synergistic combinations with BMS-493 are limited, its specific mechanism provides a clear rationale for several combination strategies.
-
Modulating Cell Differentiation: RA signaling is a key driver of cell differentiation. BMS-493 can prevent RA-induced differentiation, maintaining cells in a progenitor or stem-like state.[9] This can be combined with other molecules that target vulnerabilities in undifferentiated cells. For example, BMS-493 treatment of hematopoietic progenitor cells led to a twofold increase in the number of ALDHhi cells, which are valuable for transplantation.[9][10] In human iPSC-derived cardiomyocytes, early treatment with BMS-493 favored the development of ventricular over atrial myocytes.[11][12]
-
Cancer Therapy: In certain cancers, like adenoid cystic carcinoma (ACC), distinct cell populations (myoepithelial-like and ductal-like) coexist.[13][14] RA signaling promotes the differentiation of progenitor myoepithelial-like cells into ductal-like cells. BMS-493 showed selective toxicity against the more differentiated ductal-like cells and demonstrated significant antitumor activity in vivo.[13][14] A logical combination strategy would involve pairing BMS-493 with an agent that targets the progenitor, myoepithelial-like population.
-
Counteracting Agonist Effects: In research settings, BMS-493 is frequently used to confirm that a biological effect is mediated by RA signaling. It can be used in combination with RA or other RAR agonists to reverse or block their effects, thereby elucidating the pathway's role.[15]
Quantitative Data Summary
The following tables summarize key quantitative data from published studies involving BMS-493.
Table 1: In Vitro Applications of BMS-493
| Cell Type/Model | BMS-493 Concentration | Combination Agent | Observed Effect | Reference(s) |
| ALDHhi Umbilical Cord Blood Cells | 100 nM | None (vs. untreated) | Twofold increase in ALDHhi cell number after 6 days. | [9][10] |
| Human Adenoid Cystic Carcinoma (ACC) Organoids | 10 µM | ATRA (agonist) | Selectively reduced the population of ductal-like (CD49flow/KIT+) cells, while ATRA increased it. | [13][14] |
| Human Induced Pluripotent Stem Cells (iPSCs) | 1 µM | None (vs. untreated) | Increased generation of ventricular-specific cardiomyocytes (MLC2V expression) from ~19% to ~56%. | [12] |
| Mouse Embryonic Palatal Mesenchyme (MEPM) Cells | Not specified | ATRA (agonist) | Blocked ATRA-induced apoptosis, DNA fragmentation, and caspase-3 activation. | [3] |
Table 2: In Vivo Applications of BMS-493
| Animal Model | Dosing Regimen | Combination Agent | Observed Effect | Reference(s) |
| Zebrafish Larvae | 0.15 µM (in water) | ATRA (agonist) | Induced breakdown of the blood-retinal barrier; effect was rescued by co-treatment with ATRA. | [15] |
| Mouse Xenograft (Adenoid Cystic Carcinoma) | 40 mg/kg, i.p., 3-4 times/week | None (vs. vehicle) | Significantly suppressed tumor growth in two different patient-derived xenograft models. | [13] |
Experimental Protocols
General Workflow for Combination Screening
A systematic approach is crucial when evaluating the combination of BMS-493 with other small molecules. The following workflow outlines the key steps from initial screening to mechanistic validation.
Caption: A typical experimental workflow for screening and validating small molecule combinations with BMS-493.
Protocol: Cell Viability Assay for Combination Studies (MTS Assay)
This protocol is adapted for a 96-well plate format to assess the effect of BMS-493 and a second small molecule ("Molecule X") on cell viability.
Materials:
-
Selected cell line
-
Complete culture medium
-
BMS-493 and "Molecule X" stock solutions (in DMSO)
-
96-well clear, flat-bottom tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)[16]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of BMS-493 and Molecule X in culture medium from DMSO stocks. Create a dose matrix. For example, prepare 6 concentrations of BMS-493 and 6 concentrations of Molecule X. Include single-agent controls and a vehicle (DMSO) control.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the appropriate drug concentrations (or vehicle control).
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C, 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.[16][17]
-
Final Incubation: Incubate for 1-4 hours at 37°C. The incubation time depends on the metabolic activity of the cell line and should be optimized.
-
Data Acquisition: Record the absorbance at 490 nm using a multi-well spectrophotometer.[16]
-
Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Normalize the data to the vehicle-treated control wells (defined as 100% viability).
-
Calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Protocol: Western Blot for Pathway Analysis
This protocol allows for the analysis of protein expression changes in response to treatment, which is crucial for mechanistic studies.
Materials:
-
Treated cells from a 6-well plate format
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against RAR targets, apoptosis markers like Cleaved Caspase-3, or cell cycle proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane 3 times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).
References
- 1. selleckchem.com [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. apexbt.com [apexbt.com]
- 4. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. news-medical.net [news-medical.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BMS 493 Modulates Retinoic Acid-Induced Differentiation During Expansion of Human Hematopoietic Progenitor Cells for Islet Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Inverse agonists of retinoic acid receptor/retinoid X receptor signaling as lineage-specific antitumor agents against human adenoid cystic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inverse agonists of retinoic acid receptor/retinoid X receptor signaling as lineage-specific antitumor agents against human adenoid cystic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Retinoic acid signaling is essential for maintenance of the blood-retinal barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Situ Hybridization: Investigating the Effect of BMS493 on Target Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS493 is a potent and specific pan-retinoic acid receptor (RAR) inverse agonist.[1][2][3] It functions by increasing the interaction of nuclear corepressors with RARs, thereby inhibiting the transcriptional activation of retinoic acid (RA) target genes.[1][2] This activity makes this compound a valuable tool for studying the physiological and pathological roles of the RA signaling pathway in processes such as cell differentiation, proliferation, and embryonic development.[4][5]
In situ hybridization (ISH) is a powerful technique used to visualize the spatial distribution of specific nucleic acid sequences within the context of intact cells or tissues.[6][7] By using a labeled probe that is complementary to a target mRNA sequence, ISH allows for the precise localization and relative quantification of gene expression.[6][8] This makes it an ideal method for investigating how pharmacological agents like this compound modulate the expression of specific genes in a spatially resolved manner.
These application notes provide a detailed protocol for using in situ hybridization to assess the effect of this compound on the expression of a hypothetical RAR target gene, referred to herein as "Target Gene X," in cultured cells or tissue sections.
Signaling Pathway of Retinoic Acid and the Action of this compound
Retinoic acid (RA), a metabolite of vitamin A, plays a crucial role in regulating gene expression by binding to retinoic acid receptors (RARs).[5] RARs form heterodimers with retinoid X receptors (RXRs), and this complex binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[9] In the absence of RA, the RAR-RXR heterodimer is bound by corepressor proteins, which inhibit gene transcription. The binding of RA induces a conformational change in the RAR, leading to the dissociation of corepressors and the recruitment of coactivators, which in turn promotes the transcription of the target gene.[9] this compound, as an inverse agonist, enhances the binding of corepressors to the RAR-RXR complex even in the presence of RA, thus actively repressing the transcription of RA-responsive genes.[1][2]
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. stemcell.com [stemcell.com]
- 5. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 6. General Introduction to In Situ Hybridization Protocol Using Nonradioactively Labeled Probes to Detect mRNAs on Tissue Sections | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. Detection of mRNA by Whole Mount in situ Hybridization and DNA Extraction for Genotyping of Zebrafish Embryos [bio-protocol.org]
- 9. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BMS-493 Cytotoxicity and Cell Viability Assays: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-493 in cytotoxicity and cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is BMS-493 and what is its mechanism of action?
A1: BMS-493 is a potent and specific inverse agonist for all three subtypes of the retinoic acid receptor (RARα, RARβ, and RARγ).[1][2][3] Its mechanism of action involves binding to RARs and enhancing their interaction with nuclear corepressor (NCoR) proteins.[1][3] This action antagonizes the effects of retinoic acid (RA), a key signaling molecule that regulates gene transcription involved in cell growth, differentiation, and survival.[1]
Q2: What is the primary application of BMS-493 in cell-based assays?
A2: BMS-493 is primarily used to inhibit or reverse the effects of retinoic acid signaling in cell culture. It is often employed in studies of cell differentiation, particularly in stem cell biology and cancer research, to maintain cells in a more undifferentiated state or to study the effects of blocking RA-induced differentiation.[1][4][5] For instance, it has been used to modulate the differentiation of hematopoietic progenitor cells.[4][5]
Q3: Is BMS-493 expected to be cytotoxic?
A3: At the concentrations typically used to inhibit RAR signaling (e.g., 100 nM to 1 µM), BMS-493 is not generally reported to be directly cytotoxic.[6][7] In some cases, it has been shown to support the expansion of progenitor cell populations.[4][6] However, like any compound, high concentrations may induce off-target effects or direct toxicity. It is crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Q4: How should I prepare and store BMS-493 for cell culture experiments?
A4: BMS-493 is soluble in DMSO.[2] For cell culture, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C to maintain stability.[6] When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
This section addresses specific issues that may arise during cytotoxicity and cell viability experiments with BMS-493.
Issue 1: Unexpected Decrease in Cell Viability
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High Concentration of BMS-493 | Although not typically cytotoxic at effective concentrations, very high concentrations may induce toxicity. Perform a dose-response curve to determine the IC50 and a non-toxic working concentration for your cell line. |
| DMSO Cytotoxicity | The vehicle for BMS-493, DMSO, can be toxic to cells at higher concentrations. Ensure the final DMSO concentration in your culture medium is consistent across all wells and is at a non-toxic level (e.g., ≤ 0.1%). Run a vehicle-only control (medium with the same concentration of DMSO as your treated wells) to assess solvent toxicity. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to compounds. The optimal concentration of BMS-493 may need to be determined empirically for each new cell line. |
| Confounding Anti-proliferative Effects | BMS-493 inhibits differentiation, which can sometimes be linked to a decrease in proliferation rate. This may be misinterpreted as cytotoxicity. Use assays that can distinguish between cytostatic and cytotoxic effects. For example, complement a metabolic assay (like MTT) with a membrane integrity assay (like LDH release).[8][9] |
Issue 2: Inconsistent or Non-Reproducible Results
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Inconsistent cell numbers across wells is a common source of variability. Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating. |
| Edge Effects in Multi-well Plates | Wells on the edge of a 96-well plate are prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or culture medium. |
| Compound Precipitation | If the final concentration of BMS-493 in the culture medium exceeds its solubility, it may precipitate. Visually inspect your wells under a microscope for any signs of precipitation. If observed, prepare a fresh, lower concentration working solution. |
| Assay Interference | Although not widely reported for BMS-493, some compounds can interfere with assay reagents. For colorimetric assays like MTT, a compound's color can affect absorbance readings. Run a "compound-only" control (compound in medium without cells) to check for any direct reaction with the assay reagents. |
Issue 3: No Effect on Cell Viability
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Compound Concentration | The concentration of BMS-493 may be too low to elicit a response in your specific cell line. Perform a wider dose-response experiment. |
| Incorrect Assay Timing | The incubation time with BMS-493 may be too short to observe an effect. Consider a time-course experiment to determine the optimal treatment duration. |
| Cell Line Resistance | Your cell line may not be sensitive to the inhibition of the retinoic acid pathway for viability. Consider using a positive control compound known to induce cytotoxicity in your cell line to validate the assay setup. |
| Degraded Compound | Improper storage of the BMS-493 stock solution can lead to degradation. Ensure the stock solution is stored correctly and prepare fresh dilutions for each experiment. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.
Materials:
-
Cells and culture medium
-
BMS-493
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or 10% SDS in 0.01 N HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of BMS-493 in culture medium. Include a vehicle-only control (DMSO) and a no-treatment control.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of BMS-493 or controls to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.
Data Analysis:
| Parameter | Calculation |
| Corrected Absorbance | Absorbance (570 nm) - Absorbance (630 nm) |
| Percent Viability | (Corrected Absorbance of Treated Cells / Corrected Absorbance of Control Cells) x 100 |
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium.
Materials:
-
Cells and culture medium
-
BMS-493
-
LDH cytotoxicity assay kit (commercially available)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of BMS-493, a vehicle control, and a no-treatment control. Also, include wells for a maximum LDH release control (e.g., by adding a lysis buffer provided in the kit 45 minutes before the end of the incubation).
-
Incubate for the desired treatment period.
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution (as per the kit instructions) to each well.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
Data Analysis:
| Parameter | Calculation |
| Corrected Absorbance | Absorbance (490 nm) - Absorbance (680 nm) |
| Percent Cytotoxicity | ((Experimental Value - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) x 100 |
ATP-Based Cell Viability Assay
This luminescent assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Cells and culture medium
-
BMS-493
-
ATP-based cell viability assay kit (commercially available, e.g., CellTiter-Glo®)
-
96-well opaque-walled plates (suitable for luminescence)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate.
-
Treat cells with different concentrations of BMS-493 and controls.
-
Incubate for the desired treatment period.
-
Equilibrate the plate to room temperature for about 30 minutes.
-
Add a volume of the ATP assay reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
Data Analysis:
| Parameter | Calculation |
| Percent Viability | (Luminescence of Treated Cells / Luminescence of Control Cells) x 100 |
Visualizations
Caption: General experimental workflow for cytotoxicity and cell viability assays.
References
- 1. stemcell.com [stemcell.com]
- 2. selleckchem.com [selleckchem.com]
- 3. BMS 493 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 4. BMS 493 Modulates Retinoic Acid-Induced Differentiation During Expansion of Human Hematopoietic Progenitor Cells for Islet Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Cell viability assays | Abcam [abcam.com]
Optimizing Bms493 concentration to minimize off-target effects.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of BMS-493 while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BMS-493?
BMS-493 is a potent and selective pan-retinoic acid receptor (RAR) inverse agonist.[1][2][3][4] Its primary mechanism involves binding to RARs (RARα, RARβ, and RARγ) and promoting the recruitment of nuclear corepressors.[1][2][3] This action inhibits the transcriptional activation of retinoic acid (RA) target genes, effectively blocking RA-induced cellular differentiation.[1][5][6]
Q2: What is a good starting concentration for my experiments with BMS-493?
A common starting concentration for in vitro studies is 100 nM.[1][5] However, the optimal concentration is highly dependent on the cell type and the specific biological question being investigated. It is recommended to perform a dose-response experiment to determine the effective concentration range for your specific model system.
Q3: What are the potential off-target effects of BMS-493?
While BMS-493 is designed to be a selective RAR inverse agonist, high concentrations may lead to off-target effects. One potential concern is the unintended inhibition of other nuclear receptors or kinases. At high concentrations, it might also suppress the expression of genes that are not direct targets of RA signaling but are located near RAR binding sites on the genome.
Q4: How can I prepare and store BMS-493 stock solutions?
BMS-493 is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For example, a 10 mM stock solution in DMSO is common. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guides
Issue 1: High level of cytotoxicity observed in my cell culture.
Possible Cause 1: BMS-493 concentration is too high.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which BMS-493 becomes toxic to your cells. Based on the results, lower the working concentration to a non-toxic range while still observing the desired on-target effect.
Possible Cause 2: Solvent (DMSO) toxicity.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is below 0.1%. Prepare a vehicle control with the same concentration of DMSO as your highest BMS-493 concentration to assess the effect of the solvent alone.
Issue 2: No observable on-target effect at the tested concentrations.
Possible Cause 1: BMS-493 concentration is too low.
-
Solution: Increase the concentration of BMS-493 in a stepwise manner. A dose-response experiment measuring a known downstream target of RAR signaling (e.g., expression of a specific gene) can help identify the effective concentration range.
Possible Cause 2: The chosen readout is not sensitive to RAR inhibition in your system.
-
Solution: Validate your assay by using a known activator of the RAR pathway, such as all-trans retinoic acid (ATRA), to ensure you can detect changes in the signaling pathway. If the positive control works, consider exploring other downstream markers of RAR signaling.
Possible Cause 3: Cell line is not responsive to RAR signaling modulation.
-
Solution: Confirm that your cell line expresses RARs at a sufficient level. You can do this through techniques like qPCR or western blotting.
Data Presentation
Table 1: Reported On-Target Activity of BMS-493
| Target | Assay Type | IC50 (nM) | Reference |
| RARα | Inverse agonist activity | 114 | [7] |
| RARβ | Inverse agonist activity | 28.8 | [7] |
| RARγ | Inverse agonist activity | 100 | [7] |
| TLX | Luciferase reporter assay | 54 | [7] |
Table 2: Example Concentration Range for Initial Dose-Response Study
| Concentration (nM) | |||||||
| 0 (Vehicle) | 1 | 10 | 50 | 100 | 500 | 1000 | 5000 |
Experimental Protocols
Protocol 1: Dose-Response Assay for On-Target Activity
This protocol is designed to determine the effective concentration of BMS-493 for inhibiting RAR signaling.
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a density that allows for optimal growth during the experiment.
-
Compound Preparation: Prepare a serial dilution of BMS-493 in your cell culture medium. A common starting range is from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as your highest BMS-493 treatment.
-
Treatment: After allowing the cells to adhere (for adherent cell lines), replace the medium with the medium containing the different concentrations of BMS-493. To assess its inverse agonist activity, you can co-treat with a known RAR agonist like ATRA.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours), depending on the kinetics of your biological readout.
-
Readout: Measure the on-target effect. This could be the expression level of an RA-responsive gene (e.g., using qPCR to measure CYP26A1 or HOXB4 mRNA levels) or a functional endpoint like the inhibition of differentiation.
-
Data Analysis: Plot the response against the log of the BMS-493 concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration).
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of BMS-493 on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a range of BMS-493 concentrations (e.g., from 10 nM to 100 µM) and a vehicle control.
-
Incubation: Incubate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the BMS-493 concentration to determine the CC50 (half-maximal cytotoxic concentration).
Protocol 3: Off-Target Kinase Profiling
To comprehensively assess the selectivity of BMS-493, consider using a commercial kinase profiling service.
-
Compound Submission: Provide a sample of your BMS-493 stock solution to the service provider.
-
Screening: The service will typically screen your compound at one or two fixed concentrations against a large panel of purified kinases.
-
Data Analysis: The results will be provided as the percentage of inhibition for each kinase at the tested concentrations. Significant inhibition of any kinase would indicate a potential off-target effect. Follow-up with a dose-response experiment for any identified off-target kinases is recommended.
Mandatory Visualizations
Caption: Retinoic Acid Signaling Pathway and the effect of BMS-493.
Caption: Workflow for optimizing BMS-493 concentration.
Caption: Troubleshooting logic for BMS-493 experiments.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. BMS 493 Modulates Retinoic Acid-Induced Differentiation During Expansion of Human Hematopoietic Progenitor Cells for Islet Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase Selectivity Profiling Services [worldwide.promega.com]
Technical Support Center: BMS-493 Treatment and Unexpected Phenotypic Changes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypic changes with BMS-493 treatment.
Introduction to BMS-493
BMS-493 is a potent and selective pan-Retinoic Acid Receptor (RAR) inverse agonist.[1][2][3][4] It functions by binding to all three RAR subtypes (α, β, and γ) and promoting the recruitment of nuclear corepressors, thereby inhibiting the transcriptional activity of RARs.[3][4] This leads to the suppression of retinoic acid (RA)-mediated gene expression, which is crucial for regulating cell growth, differentiation, survival, and death.[3] While the primary expected outcome of BMS-493 treatment is the inhibition of RA-induced differentiation, several studies have reported unexpected or paradoxical phenotypic changes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMS-493?
BMS-493 is a pan-RAR inverse agonist. Unlike a neutral antagonist that simply blocks the receptor, an inverse agonist stabilizes the receptor in an inactive conformation. In the case of RARs, BMS-493 enhances the interaction between the receptor and nuclear corepressor proteins.[3][4] This actively represses the basal transcriptional activity of RARs, even in the absence of a ligand (retinoic acid).
Q2: What are the expected phenotypic outcomes of BMS-493 treatment?
Based on its mechanism of action, the primary expected outcome is the inhibition of cellular processes that are dependent on retinoic acid signaling. These include:
Q3: What are some of the documented unexpected or paradoxical phenotypic changes observed with BMS-493 treatment?
Several studies have reported outcomes that may seem counterintuitive to the inhibitory role of BMS-493 on RA signaling. These include:
-
Expansion of Hematopoietic Stem and Progenitor Cells: Treatment with BMS-493 has been shown to increase the number of aldehyde dehydrogenase high (ALDHhi) hematopoietic progenitor cells.[4][7][8]
-
Enhanced Cardiomyocyte Differentiation: Early inhibition of RA signaling with BMS-493 can lead to the generation of cardiomyocytes with ventricular-specific markers.[9][10]
-
Selective Toxicity in Cancer Cells: While expected to inhibit proliferation in some contexts, BMS-493 has demonstrated selective toxicity against ductal-like cells in adenoid cystic carcinoma.[6]
-
Teratogenic Effects: In vivo studies in mice have shown that BMS-493 can induce congenital diaphragmatic hernia and other developmental abnormalities.[11][12]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| No effect or reduced efficacy of BMS-493 | 1. Compound Degradation: Improper storage or handling. 2. Suboptimal Concentration: The concentration used may be too low for the specific cell type or experimental conditions. 3. Cell Line Insensitivity: The cell line may not be responsive to RAR signaling inhibition. | 1. Verify Compound Integrity: Ensure BMS-493 is stored at -20°C or -80°C and protected from light. Prepare fresh stock solutions in an appropriate solvent like DMSO. 2. Dose-Response Experiment: Perform a dose-response curve (e.g., 10 nM to 10 µM) to determine the optimal concentration for your cell type. 3. Confirm RAR Expression: Verify the expression of RARα, β, and γ in your cell line using qPCR or Western blot. |
| High Cell Toxicity/Death | 1. Off-Target Effects: At high concentrations, BMS-493 may have off-target effects. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Cellular Stress: Inhibition of RA signaling can induce apoptosis in certain cell types.[6] | 1. Lower the Concentration: Use the lowest effective concentration determined from a dose-response experiment. 2. Control for Solvent Effects: Ensure the final solvent concentration is consistent across all treatment groups and is below the toxic threshold for your cells (typically <0.1% for DMSO). 3. Assess Apoptosis: Use assays like TUNEL or Annexin V staining to determine if the observed cell death is due to apoptosis. |
| Paradoxical Increase in Differentiation/Proliferation | 1. Complex Signaling Crosstalk: RA signaling interacts with other pathways like Wnt and FGF.[13][14] Inhibiting RA signaling can lead to unexpected activation of these pathways. 2. Cell-Type Specific Responses: The effect of RA signaling inhibition can be highly dependent on the cellular context and developmental stage. | 1. Investigate Other Pathways: Analyze the activity of key signaling pathways (e.g., Wnt, FGF, Notch) in response to BMS-493 treatment. 2. Review Literature for Your Cell Type: Search for studies that have investigated RA signaling in your specific cell model to understand its known roles. |
| Inconsistent Results Between Experiments | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or media components. 2. Inconsistent Compound Dosing: Inaccurate pipetting or dilution of BMS-493 stock solutions. | 1. Standardize Cell Culture Protocols: Use cells within a consistent passage number range and seed at the same density for each experiment. Ensure media and supplements are from the same lot if possible. 2. Prepare Fresh Dilutions: Prepare fresh working dilutions of BMS-493 from a validated stock solution for each experiment. |
Quantitative Data Summary
The following tables summarize quantitative data from key experiments demonstrating unexpected phenotypic changes with BMS-493 treatment.
Table 1: Effect of BMS-493 on Human Hematopoietic Progenitor Cell Expansion
| Cell Type | Treatment | Duration | Key Findings | Reference |
| Umbilical Cord Blood-derived ALDHhi cells | 100 nM BMS-493 | 6 days | Twofold increase in the number of ALDHhi cells. Increased numbers of CD34 and CD133 positive cells. Reduction in CD38 expression. | [4][7][8] |
Table 2: Effect of BMS-493 on Cardiomyocyte Differentiation from Human iPSCs
| Treatment Condition | Key Metric | Result | p-value | Reference |
| BMS-493 (days 0-8) | % MLC2V positive cardiomyocytes | 55.8% ± 11.4% | <0.0001 | [10] |
| Untreated Control | % MLC2V positive cardiomyocytes | 18.7% ± 1.72% | - | [10] |
| BMS-493 (days 0-8) | Beating Rate (beats per minute) | 49.4 ± 1.53 | <0.0001 | [10] |
| Untreated Control | Beating Rate (beats per minute) | 93.0 ± 2.81 | - | [10] |
| BMS-493 (days 0-8) | Contraction Amplitude | 201% ± 8.33% (relative to control) | <0.0001 | [10] |
| Untreated Control | Contraction Amplitude | 100% ± 10.85% | - | [10] |
Experimental Protocols
Protocol 1: Expansion of Human Hematopoietic Progenitor Cells with BMS-493
This protocol is adapted from studies on the ex vivo expansion of umbilical cord blood-derived hematopoietic progenitor cells.[7][8]
-
Cell Isolation: Isolate ALDHhi cells from human umbilical cord blood using a commercially available kit and fluorescence-activated cell sorting (FACS).
-
Cell Culture: Culture the isolated ALDHhi cells in a serum-free expansion medium supplemented with appropriate cytokines (e.g., SCF, TPO, and IL-3).
-
BMS-493 Treatment: Add BMS-493 to the culture medium at a final concentration of 100 nM. A DMSO control should be run in parallel.
-
Incubation: Incubate the cells for 6 days at 37°C in a humidified incubator with 5% CO2.
-
Analysis: After 6 days, harvest the cells and analyze the cell population by flow cytometry for the expression of ALDH, CD34, CD133, and CD38.
Protocol 2: Directed Differentiation of Human iPSCs into Ventricular-like Cardiomyocytes using BMS-493
This protocol is based on a method for generating ventricular-like cardiomyocytes from human induced pluripotent stem cells (iPSCs).[9][10]
-
iPSC Culture: Culture human iPSCs on a suitable matrix (e.g., Matrigel) in a maintenance medium.
-
Initiation of Differentiation: When iPSCs reach 80-90% confluency, initiate cardiac differentiation using a commercially available cardiac differentiation kit or a well-established protocol (e.g., Wnt modulation).
-
BMS-493 Treatment: On day 0 of differentiation, add BMS-493 to the differentiation medium at a final concentration of 1 µM. Maintain BMS-493 treatment until day 8 of differentiation, changing the medium as required by the differentiation protocol.
-
Cardiomyocyte Culture: From day 8 onwards, continue the differentiation protocol without BMS-493. Beating cardiomyocytes should be visible around day 10-12.
-
Analysis: On day 14, analyze the cardiomyocyte population for the expression of cardiac markers (e.g., TNNT2) and ventricular-specific markers (e.g., MLC2V) by flow cytometry or immunofluorescence. Functional analysis of beating rate and contraction amplitude can be performed using video microscopy.
Signaling Pathways and Experimental Workflows
Caption: Retinoic Acid Receptor (RAR) Signaling Pathway and the action of BMS-493.
Caption: Workflow for hematopoietic stem cell expansion with BMS-493.
Caption: Conceptual diagram of signaling crosstalk involving RAR, Wnt, and FGF pathways.
References
- 1. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. stemcell.com [stemcell.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Inverse agonists of retinoic acid receptor/retinoid X receptor signaling as lineage-specific antitumor agents against human adenoid cystic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BMS 493 Modulates Retinoic Acid-Induced Differentiation During Expansion of Human Hematopoietic Progenitor Cells for Islet Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. A paradoxical teratogenic mechanism for retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential teratogenic response of mouse embryos to receptor selective analogs of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of retinoic acid signaling on Wnt/β-catenin and FGF signaling during body axis extension - PMC [pmc.ncbi.nlm.nih.gov]
Bms493 batch-to-batch variability and quality control.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BMS-493, a potent pan-retinoic acid receptor (RAR) inverse agonist. This guide addresses common issues, including batch-to-batch variability and quality control, through detailed troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is BMS-493 and what is its primary mechanism of action?
A1: BMS-493 is a synthetic small molecule that acts as an inverse agonist for all three subtypes of retinoic acid receptors (RARα, RARβ, and RARγ).[1][2][3] Its primary mechanism of action involves enhancing the interaction between RARs and nuclear corepressor (NCoR) proteins.[2][4] This stabilization of the RAR-NCoR complex prevents the recruitment of coactivators, leading to the repression of retinoic acid (RA)-mediated gene transcription.[4]
Q2: What are the common research applications of BMS-493?
A2: BMS-493 is widely used in various research fields to inhibit the effects of retinoic acid. Common applications include:
-
Stem Cell Biology: To prevent the differentiation of stem and progenitor cells, such as hematopoietic progenitor cells.[1][5][6]
-
Cancer Research: To inhibit the growth of cancer cells, particularly those dependent on RAR signaling, like certain prostate carcinoma cells.[7]
-
Developmental Biology: To study the role of RA signaling in embryonic development.[3]
-
Immunology: To modulate the differentiation and activation of immune cells, such as dendritic cells.[3]
Q3: What is the recommended solvent and storage procedure for BMS-493?
A3: BMS-493 is soluble in DMSO, with a solubility of up to 100 mM. For long-term storage, the powdered form should be kept at -20°C for up to 3 years.[8] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[1][9] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[9]
Batch-to-Batch Variability and Quality Control
Batch-to-batch variability is a critical consideration for any chemical compound used in research, as it can be a significant source of experimental variation.[10] While specific data on BMS-493 batch variability is not publicly available, researchers should be aware of potential differences in purity, impurity profiles, and potency between different manufacturing lots.[11][12]
Recommended Quality Control (QC) Protocol for New Batches of BMS-493
To ensure the reliability and reproducibility of experimental results, it is crucial to perform quality control checks on each new batch of BMS-493.
Experimental Protocol: Quality Control of BMS-493
-
Visual Inspection: Examine the physical appearance of the compound. It should be a crystalline solid, and any discoloration or change in texture should be noted.
-
Solubility Test: Confirm the solubility of the new batch in DMSO at the expected concentration. Any difficulty in dissolving the compound may indicate an issue.
-
Purity Assessment via HPLC:
-
Prepare a standard solution of the new BMS-493 batch in an appropriate solvent (e.g., DMSO, then diluted in mobile phase).
-
Analyze the sample using a validated High-Performance Liquid Chromatography (HPLC) method.
-
The resulting chromatogram should show a single major peak corresponding to BMS-493, with purity typically expected to be ≥98%.[2][3]
-
-
Identity Confirmation via Mass Spectrometry (MS):
-
Infuse a diluted solution of the BMS-493 batch into a mass spectrometer.
-
Confirm that the observed mass-to-charge ratio (m/z) corresponds to the expected molecular weight of BMS-493 (404.5 g/mol ).[2]
-
-
Functional Validation (In vitro Assay):
-
Perform a dose-response experiment in a relevant cell line known to respond to RAR signaling (e.g., a cell line with an RA-responsive reporter gene).
-
Compare the IC50 value of the new batch with that of a previously validated batch or with literature-reported values. This will confirm the biological activity of the compound.
-
Below is a workflow diagram for the recommended quality control process.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with BMS-493.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or unexpected experimental results between experiments. | Batch-to-batch variability. | 1. Perform the recommended QC protocol on the new batch. 2. If possible, test new and old batches in parallel to confirm consistent activity. 3. Always record the lot number of the BMS-493 used in your experiments. |
| Improper storage or handling. | 1. Ensure the compound and stock solutions are stored at the correct temperatures.[1][8][9] 2. Avoid multiple freeze-thaw cycles by preparing aliquots.[9] 3. Use fresh DMSO for preparing stock solutions as it can absorb moisture, which may reduce solubility.[9] | |
| Compound precipitates in cell culture media. | Low solubility in aqueous solutions. | 1. Ensure the final concentration of DMSO in the culture media is kept low (typically <0.1%) to avoid solvent toxicity and precipitation. 2. Prepare intermediate dilutions in culture medium before adding to the final culture volume. |
| No observable effect of BMS-493 treatment. | Sub-optimal concentration. | 1. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. 2. Consult literature for effective concentrations in similar experimental systems.[1][13] |
| Inactive compound. | 1. Verify the activity of the compound using the functional validation protocol described in the QC section. | |
| Cell line is not responsive to RAR modulation. | 1. Confirm that your cell line expresses RARs. 2. Use a positive control for RA signaling to ensure the pathway is active in your cells. | |
| High cell toxicity or off-target effects. | Concentration is too high. | 1. Lower the concentration of BMS-493 used. 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of the compound. |
| Off-target activity. | 1. Use the lowest effective concentration possible to minimize the risk of off-target effects. 2. Consider using a structurally different RAR antagonist/inverse agonist as a control to confirm that the observed phenotype is due to RAR inhibition. |
Quantitative Data
The following tables summarize key quantitative data for BMS-493.
Table 1: IC50 Values for BMS-493
| Target | Assay Description | IC50 (nM) | pIC50 | Reference |
| RARα | Inverse agonist activity | 114 | 6.94 | [14] |
| RARα | Not specified | - | 8.4 | [14] |
| RARβ | Not specified | - | 8.54 | [14] |
| RARγ | Not specified | - | 7.0 | [14] |
| TLX | Full-length TLX luciferase reporter system in HEK293 cells | 54 | 7.27 | [14] |
Table 2: Effective Concentrations of BMS-493 in Cell Culture
| Cell Type | Treatment Conditions | Observed Effect | Reference |
| ALDHhi UCB cells | 100 nM for 6 days | Two-fold increase in the number of ALDHhi cells. | [1][8] |
| MEPM cells | Pretreatment before atRA | Blocked atRA-induced apoptosis. | [4] |
Signaling Pathway
The diagram below illustrates the mechanism of action of BMS-493 in the context of the retinoic acid signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS 493 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 3. stemcell.com [stemcell.com]
- 4. apexbt.com [apexbt.com]
- 5. BMS 493 Modulates Retinoic Acid-Induced Differentiation During Expansion of Human Hematopoietic Progenitor Cells for Islet Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 12. Chemical Synthesis Batch to Continuous Manufacturing | Kewaunee [kewaunee.in]
- 13. This compound | Phospholipase | Retinoid Receptor | TargetMol [targetmol.com]
- 14. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
BMS-493 Technical Support Center: Managing Solvent Effects in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively control for the solvent effects of Dimethyl Sulfoxide (DMSO) when using the pan-retinoic acid receptor (RAR) inverse agonist, BMS-493, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is BMS-493 and what is its mechanism of action?
A1: BMS-493 is a potent and specific inverse agonist for all three subtypes of retinoic acid receptors (RARα, RARβ, and RARγ).[1] Its mechanism of action involves enhancing the interaction between RARs and nuclear corepressor proteins.[2][3][4] This stabilization of the corepressor complex prevents the recruitment of transcriptional coactivators, leading to the inhibition of RAR-mediated gene transcription.[1][4]
Q2: What are the solubility characteristics of BMS-493?
A2: BMS-493 is readily soluble in DMSO but is practically insoluble in water and ethanol.[3] It is crucial to use high-purity, anhydrous DMSO for preparing stock solutions, as the presence of moisture can significantly decrease the solubility of the compound.[3] For complete dissolution, gentle warming or sonication may be required.[5]
Q3: What is the recommended final concentration of DMSO in cell culture experiments?
A3: To minimize solvent-induced artifacts, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%.[6] While some cell lines may tolerate up to 0.5% DMSO, it is critical to determine the specific tolerance of your cell line.[7][8][9] Exceeding a 1% final concentration of DMSO is generally not recommended as it can lead to cytotoxicity and other off-target effects.[8][10]
Q4: Why is a vehicle control essential when using BMS-493 dissolved in DMSO?
A4: DMSO is not biologically inert and can influence cellular processes, including cell growth, differentiation, and gene expression.[10][11][12] Therefore, a vehicle control, which consists of cells treated with the same final concentration of DMSO as the experimental group (without BMS-493), is absolutely essential.[6][13] This allows researchers to distinguish the biological effects of BMS-493 from any effects induced by the solvent itself.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of BMS-493 in cell culture medium. | The final concentration of BMS-493 exceeds its aqueous solubility. | Decrease the final concentration of BMS-493. Prepare intermediate dilutions of the DMSO stock solution in pre-warmed culture medium before adding to the cells. Ensure rapid and thorough mixing upon addition. |
| The DMSO stock solution was not properly prepared or stored. | Use fresh, anhydrous DMSO to prepare the stock solution.[3] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] | |
| Observed cellular effects in the vehicle control group. | The final DMSO concentration is too high for the specific cell line. | Perform a dose-response experiment to determine the maximum tolerable concentration of DMSO for your cells (e.g., 0.05%, 0.1%, 0.25%, 0.5%).[8] Lower the final DMSO concentration in all experimental conditions. |
| Inconsistent or unexpected experimental results. | Off-target effects of DMSO are confounding the results. | Ensure that the vehicle control has the exact same final DMSO concentration as the BMS-493 treated groups.[13] Consider alternative solvents if DMSO-induced effects are suspected, although BMS-493's poor solubility in other common solvents may be a limiting factor. |
| Degradation of BMS-493. | Store the BMS-493 stock solution protected from light. Prepare fresh dilutions from the stock for each experiment. |
Experimental Protocols
Protocol 1: Preparation of BMS-493 Stock Solution in DMSO
-
Materials:
-
Procedure:
-
Aseptically weigh the desired amount of BMS-493 powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To facilitate dissolution, vortex the solution and, if necessary, sonicate in a water bath for 5-10 minutes or warm to 37°C.[5]
-
Visually inspect the solution to ensure that the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. Stock solutions are typically stable for up to 6 months at -80°C and 1 month at -20°C.[2]
-
Protocol 2: Determining the Optimal DMSO Concentration for Your Cell Line
-
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Anhydrous, sterile-filtered DMSO
-
Multi-well cell culture plates (e.g., 96-well)
-
Cell viability assay (e.g., MTT, PrestoBlue)
-
-
Procedure:
-
Seed your cells in a 96-well plate at a density that will not reach confluency during the experiment.
-
Allow the cells to adhere and resume logarithmic growth (typically 24 hours).
-
Prepare a serial dilution of DMSO in complete culture medium to achieve final concentrations ranging from 0.05% to 1.0% (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%). Include a "no DMSO" control.
-
Replace the medium in the wells with the medium containing the different DMSO concentrations.
-
Incubate the cells for the intended duration of your BMS-493 experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, assess cell viability using your chosen assay.
-
The highest DMSO concentration that does not significantly impact cell viability compared to the "no DMSO" control is the optimal concentration for your experiments.
-
Visualizations
Caption: The signaling pathway of BMS-493 as a RAR inverse agonist.
Caption: A generalized experimental workflow for using BMS-493.
Caption: The logical relationship between experimental controls.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. reddit.com [reddit.com]
- 7. store.reprocell.com [store.reprocell.com]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. lifetein.com [lifetein.com]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. researchgate.net [researchgate.net]
Long-term stability of Bms493 in stock solutions.
This technical support center provides guidance on the long-term stability of Bms493 in stock solutions, addressing common issues researchers may encounter during their experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][2][3] It is soluble in DMSO at concentrations as high as 87 mg/mL.[3] this compound is insoluble in water and ethanol.[3] For optimal solubility, it is crucial to use fresh, anhydrous DMSO as the compound is sensitive to moisture, which can affect its solubility.[1][3]
2. What are the recommended storage conditions and long-term stability of this compound stock solutions in DMSO?
For long-term stability, it is recommended to store this compound stock solutions in DMSO at -80°C. Under these conditions, the solution is stable for up to 6 months.[1][4] For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[1][4] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3]
3. How should I store this compound in its solid (powder) form?
As a powder, this compound is stable for up to 3 years when stored at -20°C and for 2 years when stored at 4°C.[4] One supplier suggests stability for at least 4 years at -20°C.[2]
4. Can I store my this compound stock solution at 4°C or room temperature?
There is no available data to support the stability of this compound stock solutions at 4°C or room temperature. Storage at these temperatures is not recommended as it may lead to degradation of the compound.
5. I observed precipitation in my this compound stock solution after thawing. What should I do?
If you observe precipitation, you can warm the solution to 37°C for 2 to 5 minutes and vortex or sonicate until the precipitate dissolves completely.[5] This issue may arise if the DMSO used has absorbed moisture.[1][3] To prevent this, always use fresh, high-quality, anhydrous DMSO.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound powder in DMSO. | 1. The concentration is too high. 2. The DMSO is not anhydrous (hygroscopic).[1][3] | 1. Try preparing a more dilute stock solution. 2. Use a fresh, unopened bottle of anhydrous DMSO. Gentle warming (37°C) and sonication may aid dissolution.[5] |
| Precipitation observed in the stock solution upon thawing. | 1. The stock solution was not fully dissolved initially. 2. The compound has a lower solubility at colder temperatures. 3. The DMSO has absorbed moisture.[1][3] | 1. Ensure the compound is fully dissolved before freezing. 2. Gently warm the vial to 37°C and vortex to redissolve the precipitate before use.[5] 3. Use fresh, anhydrous DMSO for future stock preparations. |
| Inconsistent experimental results using the same stock solution. | 1. Degradation of this compound due to improper storage or multiple freeze-thaw cycles.[3] 2. Inaccurate pipetting from a non-homogenous (precipitated) solution. | 1. Prepare a fresh stock solution from the powder. Aliquot into single-use vials to minimize freeze-thaw cycles.[3] 2. Ensure any precipitate is fully redissolved before taking an aliquot. |
| Loss of compound activity over time. | Degradation of this compound in the stock solution. | Discard the old stock solution and prepare a fresh one according to the recommended storage guidelines. Adhere to the stability timelines provided (6 months at -80°C, 1 month at -20°C).[1][4] |
Data Presentation
Table 1: Summary of this compound Stability and Storage Recommendations
| Form | Storage Temperature | Solvent | Stability Duration | Source |
| Powder | -20°C | N/A | ≥ 4 years | [2] |
| Powder | -20°C | N/A | 3 years | [4] |
| Powder | 4°C | N/A | 2 years | [4] |
| Stock Solution | -80°C | DMSO | 6 months | [1][4] |
| Stock Solution | -20°C | DMSO | 1 month | [1][4] |
Experimental Protocols
Protocol for Assessing Stock Solution Stability
For researchers wishing to perform their own stability studies, a general workflow using High-Performance Liquid Chromatography (HPLC) is outlined below. This method can detect degradation by identifying the appearance of new peaks or a decrease in the area of the parent compound peak over time.
Signaling Pathway
This compound is an inverse agonist of the pan-retinoic acid receptor (RAR).[1][2][3][6][7] It functions by increasing the interaction of nuclear corepressors with RARs, thereby inhibiting the transcriptional activation of target genes.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. store.reprocell.com [store.reprocell.com]
- 6. stemcell.com [stemcell.com]
- 7. BMS 493 | Retinoic Acid Receptor Inverse Agonists: R&D Systems [rndsystems.com]
Bms493 degradation in cell culture conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the use of BMS-493 in cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the use of BMS-493 in cell culture.
| Question | Possible Cause | Suggested Solution |
| Why am I observing a decrease in the expected biological activity of BMS-493 over the course of my multi-day experiment? | BMS-493, as a retinoid-related molecule, may be susceptible to degradation under standard cell culture conditions (e.g., exposure to light, air, and physiological temperatures).[1] | 1. Replenish BMS-493: For long-term experiments, consider replacing the medium with freshly prepared BMS-493-containing medium every 24-48 hours. 2. Protect from Light: Handle the compound and cell cultures under subdued or yellow light to minimize photo-degradation.[1] 3. Limit Air Exposure: Prepare stock solutions and media supplements fresh and minimize the headspace in storage tubes. |
| My experimental results with BMS-493 are inconsistent between batches or experiments. | 1. Inconsistent Storage: Improper storage of stock solutions can lead to degradation.[2][3] 2. Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can reduce compound potency.[2] 3. Solvent Quality: The use of DMSO that has absorbed moisture can reduce the solubility of BMS-493.[2] | 1. Strict Storage Protocol: Adhere to the recommended storage conditions (see table below). 2. Aliquot Stock Solutions: Upon reconstitution, aliquot the BMS-493 stock solution into single-use volumes to avoid freeze-thaw cycles.[2] 3. Use Fresh, Anhydrous DMSO: Always use fresh, high-quality, anhydrous DMSO for preparing stock solutions.[2] |
| I noticed a precipitate in my cell culture medium after adding the BMS-493 stock solution. | 1. Poor Solubility: The final concentration of BMS-493 in the cell culture medium may exceed its solubility limit. 2. Solvent Shock: The direct addition of a highly concentrated DMSO stock to the aqueous medium can cause the compound to precipitate. | 1. Optimize Final Concentration: If high concentrations are required, test the solubility in your specific medium beforehand. 2. Serial Dilution: Prepare an intermediate dilution of the BMS-493 stock in cell culture medium before adding it to the final culture volume. 3. Pre-warm Medium: Ensure the cell culture medium is at 37°C before adding the compound. |
| I am observing unexpected or off-target effects in my cell culture experiments. | High concentrations of BMS-493 may lead to off-target effects by silencing genes near RAR-bound response elements that are not physiological targets.[4] | 1. Perform a Dose-Response Curve: Determine the minimal effective concentration of BMS-493 for your specific cell type and assay. 2. Include Proper Controls: Use vehicle-only (e.g., DMSO) controls and consider including a positive control for retinoic acid pathway activation. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of BMS-493?
BMS-493 is an inverse agonist for all types of retinoic acid receptors (RARs).[2][3][5] It functions by increasing the interaction between RARs and nuclear corepressors, which leads to the silencing of genes that are normally activated by retinoic acid (RA).[2][3][4][5]
2. How should I store BMS-493?
Proper storage is crucial for maintaining the stability and activity of BMS-493. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [2] |
| In Solvent (e.g., DMSO) | -80°C | 1 year | [2] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [2][3] |
3. Is BMS-493 stable in cell culture medium?
The stability of retinoid-related compounds in cell culture can be influenced by several factors. While specific data on BMS-493 is limited, retinoids, in general, are known to be less stable in serum-free media compared to serum-supplemented media.[1] The presence of bovine serum albumin (BSA) has been shown to stabilize retinoids in culture.[1] For critical experiments, it is recommended to test the stability of BMS-493 in your specific cell culture conditions.
4. What is the recommended solvent for preparing BMS-493 stock solutions?
DMSO is a commonly used solvent for preparing stock solutions of BMS-493.[2] It is recommended to use fresh, anhydrous DMSO to ensure maximum solubility.[2]
Experimental Protocols
Protocol: Assessing the Stability of BMS-493 in Cell Culture Medium
This protocol provides a framework for determining the half-life of BMS-493 in your specific cell culture setup using High-Performance Liquid Chromatography (HPLC).
Materials:
-
BMS-493 powder
-
Your specific cell culture medium (with and without serum, if applicable)
-
HPLC system with a suitable C18 column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a standard curve:
-
Prepare a 10 mM stock solution of BMS-493 in anhydrous DMSO.
-
Create a series of dilutions from the stock solution in your cell culture medium to generate a standard curve (e.g., 10 µM, 5 µM, 2.5 µM, 1.25 µM, 0.625 µM).
-
Immediately analyze these standards by HPLC to determine the peak area corresponding to each concentration.
-
-
Set up stability experiment:
-
Prepare a fresh solution of BMS-493 in your pre-warmed cell culture medium at the desired final concentration (e.g., 5 µM).
-
Aliquot this medium into sterile microcentrifuge tubes for different time points (e.g., 0h, 2h, 4h, 8h, 24h, 48h).
-
Place the tubes in a cell culture incubator at 37°C and 5% CO2.
-
-
Sample collection and analysis:
-
At each time point, remove one tube from the incubator.
-
Immediately analyze the sample by HPLC using the same method as for the standard curve.
-
Record the peak area for BMS-493 at each time point.
-
-
Data analysis:
-
Using the standard curve, convert the peak area at each time point to the concentration of BMS-493.
-
Plot the concentration of BMS-493 versus time.
-
Calculate the half-life (t½) of BMS-493 in your cell culture medium.
-
Visualizations
Caption: Signaling pathway of BMS-493 as a RAR inverse agonist.
Caption: Troubleshooting workflow for BMS-493 degradation issues.
Caption: Experimental workflow for BMS-493 stability assessment.
References
- 1. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
Technical Support Center: Overcoming Resistance to BMS-493 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-retinoic acid receptor (RAR) inverse agonist, BMS-493.
Frequently Asked Questions (FAQs)
1. What is BMS-493 and what is its mechanism of action?
BMS-493 is an inverse agonist for all three retinoic acid receptor (RAR) subtypes (α, β, and γ).[1][2][3][4] Unlike an antagonist which simply blocks the receptor, an inverse agonist reduces the basal activity of the receptor. BMS-493 functions by increasing the interaction of RARs with nuclear corepressors, thereby inhibiting the transcription of RAR target genes that are involved in cell growth, differentiation, and survival.[1][3][4]
2. In which cancer types or cell lines has BMS-493 shown activity?
BMS-493 has been investigated in various contexts, including inhibiting the differentiation of leukemic blasts and affecting the development of bronchial tubule formation in mice.[3] It has been used in research involving cancer cells, hematopoietic stem and progenitor cells, and monocytes.[3] Specifically, it has been shown to decrease the production of tumor-associated macrophages in fibrosarcoma mouse models.[5]
3. What are the potential mechanisms of resistance to RAR modulators like BMS-493?
While specific resistance mechanisms to BMS-493 are not extensively documented in the provided results, resistance to retinoic acid (RA) therapies, in general, can arise from several factors. These may include:
-
Altered Drug Efflux: Increased expression of drug transporters that pump the compound out of the cell.[5]
-
Enhanced Drug Metabolism: Increased catabolism by enzymes like the cytochrome P450 family.[5]
-
Changes in the RAR Receptor: Mutations in the ligand-binding domain of RARs or decreased expression of RARs due to promoter methylation.[5]
-
Alterations in Co-regulator Proteins: Changes in the expression or function of co-activators and co-repressors that modulate RAR activity.[5]
-
Activation of Bypass Signaling Pathways: Upregulation of parallel signaling pathways that promote cell survival and proliferation, rendering the inhibition of the RAR pathway ineffective.[6][7]
4. What are general strategies to overcome resistance to targeted cancer therapies?
General strategies that could be applicable to overcoming potential resistance to BMS-493 include:
-
Combination Therapies: Using BMS-493 in conjunction with other agents that target different signaling pathways.[8][9] For instance, combining it with inhibitors of pathways that are activated as a bypass mechanism.
-
Targeting Downstream Effectors: Identifying and inhibiting key downstream targets of the RAR signaling pathway that are critical for cell survival in the resistant state.
-
Modulating the Tumor Microenvironment: Targeting components of the tumor microenvironment that may contribute to drug resistance.[10]
-
Targeted Protein Degradation: Employing technologies like PROTACs (Proteolysis Targeting Chimeras) to induce the degradation of RARs or other key proteins involved in resistance.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased sensitivity to BMS-493 in our cell line over time. | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response curve with BMS-493 to confirm the shift in IC50 value. 2. Investigate Mechanisms: - Gene Expression Analysis: Use qPCR or RNA-seq to analyze the expression of RARs, co-regulators, and drug transporters. - Mutation Analysis: Sequence the ligand-binding domain of RARs. - Pathway Analysis: Use western blotting or phospho-protein arrays to check for the activation of bypass signaling pathways (e.g., PI3K/Akt, MAPK). |
| High background or inconsistent results in our RAR activity assay. | Assay conditions are not optimized. | 1. Optimize Cell Density: Ensure a consistent number of viable cells are seeded for each experiment. 2. Titrate Reagents: Optimize the concentrations of reporter plasmids and transfection reagents. 3. Check for Contamination: Regularly test cell cultures for mycoplasma contamination. |
| Difficulty in observing the expected downstream effects of BMS-493 treatment. | Cell line may be inherently resistant or the experimental endpoint is not appropriate. | 1. Confirm Target Engagement: Use techniques like co-immunoprecipitation to verify that BMS-493 is enhancing the interaction between RARs and co-repressors in your cell line. 2. Select Appropriate Biomarkers: Measure the expression of known RA-responsive genes that are expected to be repressed by BMS-493. 3. Use a Positive Control: Include a cell line known to be sensitive to BMS-493 or other RAR modulators. |
Experimental Protocols
Protocol 1: Generation of a BMS-493 Resistant Cell Line
-
Initial Characterization: Determine the half-maximal inhibitory concentration (IC50) of BMS-493 in the parental cancer cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Dose Escalation: Culture the parental cells in the presence of BMS-493 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Sub-culturing: Once the cells have adapted and are growing at a normal rate, sub-culture them and gradually increase the concentration of BMS-493 in a stepwise manner.
-
Monitoring: At each concentration step, monitor the cell growth rate and morphology.
-
Resistance Confirmation: After several months of continuous culture, perform a dose-response assay to determine the new IC50 of the resistant cell line. A significant fold-increase in IC50 compared to the parental line indicates the development of resistance.
-
Cryopreservation: Cryopreserve vials of the resistant cell line at different passages.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess RAR-Corepressor Interaction
-
Cell Treatment: Treat both parental (sensitive) and BMS-493-resistant cells with either DMSO (vehicle control) or BMS-493 for the desired time.
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against a specific RAR isoform (e.g., RARα) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and perform a western blot using antibodies against a known RAR corepressor (e.g., NCoR or SMRT) and the RAR isoform that was immunoprecipitated. An increased amount of co-precipitated corepressor in the BMS-493-treated samples compared to the DMSO control would indicate target engagement.
Signaling Pathways and Workflows
Caption: Retinoic Acid (RA) signaling pathway and the inhibitory action of BMS-493.
Caption: Experimental workflow for developing and characterizing BMS-493 resistant cell lines.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. stemcell.com [stemcell.com]
- 4. apexbt.com [apexbt.com]
- 5. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 6. Frontiers | Precision Medicine Approaches to Overcome Resistance to Therapy in Head and Neck Cancers [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting conflicting results from Bms493 experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret conflicting results from experiments involving Bms493.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific pan-retinoic acid receptor (RAR) inverse agonist.[1][2][3][4] Unlike an antagonist which simply blocks the receptor, an inverse agonist binds to the receptor and promotes an inactive conformational state. In the case of RARs, this compound enhances the interaction between the receptor and nuclear corepressors (NCoR), leading to the silencing of retinoic acid (RA) target gene transcription.[1][2][3][4][5] This is in direct contrast to RA agonists (like all-trans retinoic acid, ATRA), which cause the dissociation of corepressors and recruitment of coactivators, thereby activating gene expression.[1][6]
Q2: I am seeing results that suggest this compound is acting as an agonist. Why could this be happening?
This is a common point of confusion. While this compound is a well-established inverse agonist, observing agonist-like effects could stem from several factors:
-
Off-target effects: At high concentrations, this compound may exert effects on other cellular targets that are not RARs, leading to unexpected downstream signaling.[6] It is crucial to perform dose-response experiments to determine the optimal concentration for RAR-specific effects.
-
Cellular Context: The cellular environment, including the expression levels of RAR isoforms, corepressors, and coactivators, can influence the overall response to this compound. In some specific cellular contexts, the inhibition of a constitutively active repressive pathway could indirectly lead to the activation of other pathways, which might be misinterpreted as a direct agonist effect.
-
Experimental Artifacts: Ensure proper experimental controls are in place. For example, the vehicle control (typically DMSO) should be tested alone to rule out any effects of the solvent. Also, confirm the identity and purity of your this compound compound.
Q3: My in vitro and in vivo results with this compound are contradictory. What could be the reason for this?
Discrepancies between cell culture and animal model results are not uncommon in drug research. For this compound, a notable example is in the context of hematopoietic stem cell expansion. While this compound treatment of human hematopoietic progenitor cells ex vivo led to a two-fold increase in the number of transplantable ALDHhi cells, these expanded cells lost their islet regenerative capacity when transplanted into mice in vivo.[7][8]
Potential reasons for such discrepancies include:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The concentration, distribution, metabolism, and excretion of this compound in a whole organism are far more complex than in a cell culture dish. The effective concentration reaching the target tissue in vivo may be different from the concentration used in vitro.
-
Microenvironment and Systemic Effects: The in vivo microenvironment, including interactions with other cell types and systemic factors (e.g., hormones, cytokines), can significantly modulate the cellular response to this compound in ways that are not recapitulated in standard cell culture.
-
Developmental Timing: As seen in studies on congenital diaphragmatic hernia, the timing of this compound administration in vivo can dramatically alter the outcome.[1]
Troubleshooting Guides
Issue 1: Inconsistent Effects on Cell Differentiation
Problem: You observe variable or conflicting effects of this compound on cell differentiation in your experiments. For instance, in some experiments, it inhibits differentiation as expected, while in others, the effect is minimal or absent.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Cell Type Specificity | This compound's effects are highly cell-type dependent. It has been shown to inhibit the differentiation of leukemic blasts and immature dendritic cells, while having different effects in other cell types like airway epithelial cells.[3] Confirm that your cell model is appropriate for studying RAR-mediated differentiation and compare your results with published data for similar cell types. |
| Dose and Duration of Treatment | The concentration and treatment duration of this compound are critical. Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. A concentration of 100 nM for 6 days was used to expand ALDHhi UCB cells.[5] Also, consider the timing of treatment in relation to the differentiation protocol. |
| Basal RAR Activity | The level of endogenous retinoic acid and basal RAR signaling in your cell culture system can influence the observed effect of this compound. If basal RAR activity is very low, the effect of an inverse agonist may be less pronounced. Consider comparing the effect of this compound in the presence and absence of an RAR agonist like ATRA. |
| Reagent Quality and Stability | This compound is soluble in DMSO but insoluble in water and ethanol.[2] Ensure your stock solution is properly prepared and stored. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] Stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[5] |
Issue 2: High Variability in Gene Expression Analysis (qRT-PCR or RNA-seq)
Problem: You are seeing high variability in the expression of known RA target genes (e.g., Hoxa1, Hoxb1, cyp26a1) after this compound treatment.[9][10]
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Suboptimal Harvest Time | The kinetics of gene expression changes in response to this compound can vary. Perform a time-course experiment to identify the optimal time point for observing maximal gene repression. |
| Off-Target Effects at High Concentrations | High concentrations of this compound might lead to widespread, non-specific changes in gene expression by silencing genes near RAREs that are not typically regulated by RA.[6] Use the lowest effective concentration determined from your dose-response studies. |
| Cell Culture Conditions | Factors in the cell culture medium, such as serum, can contain retinoids that may compete with this compound. Consider using charcoal-stripped serum to reduce the levels of endogenous retinoids. |
| Experimental Noise | Ensure consistent cell density, passage number, and treatment conditions across all replicates. For RNA-based analyses, meticulous RNA isolation and quality control are essential.[11] |
Data Presentation
Table 1: Solubility and Stability of this compound
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | 87 mg/mL (215.08 mM)[2] | 1 year at -80°C, 1 month at -20°C[2] |
| Water | Insoluble[2] | Not Applicable |
| Ethanol | Insoluble[2] | Not Applicable |
Table 2: Reported Effective Concentrations of this compound in Different Experimental Systems
| Cell/System Type | Concentration | Observed Effect | Reference |
| ALDHhi UCB cells | 100 nM | Twofold increase in the number of transplantable cells | [5][8] |
| Zebrafish Larvae | 0.15 µM | Disruption of the blood-retinal barrier | [10] |
| Mouse Embryos | 10 µM | Inhibition of lung branching morphogenesis | [7] |
| MEPM cells | Not Specified | Blocked atRA-induced apoptosis | [1] |
| Human Adenoid Cystic Carcinoma | Not Specified | Selective toxicity against ductal-like cells | [12] |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
-
Preparation of this compound Stock Solution:
-
Cell Seeding:
-
Plate cells at a density appropriate for the specific assay and allow them to adhere and stabilize overnight.
-
-
Treatment:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. It is recommended to perform a serial dilution.
-
Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including the vehicle control) and is typically below 0.1% to avoid solvent toxicity.
-
Remove the old medium from the cells and replace it with the this compound-containing medium or vehicle control medium.
-
Incubate the cells for the desired duration of the experiment.
-
Protocol 2: Co-treatment with RAR Agonist (ATRA) and Inverse Agonist (this compound)
This protocol is useful for confirming that the observed effects of this compound are due to its action on the RA signaling pathway.
-
Prepare stock solutions of both ATRA and this compound in DMSO.
-
Design your experimental groups to include:
-
Vehicle control (DMSO)
-
ATRA alone
-
This compound alone
-
Co-treatment with ATRA and this compound
-
-
When co-treating, it is common to add the inverse agonist (this compound) either simultaneously with or slightly before the agonist (ATRA) to assess its ability to block the agonist-induced effects.
-
For example, in studies of pharyngeal arch development in mouse embryos, the addition of 10-6M this compound was able to prevent the effects of 10-7M RA.[9]
-
Proceed with the downstream analysis (e.g., qRT-PCR for target genes, differentiation markers).
Visualizations
Caption: Mechanism of action of RAR agonists vs. This compound.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. stemcell.com [stemcell.com]
- 4. BMS 493 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BMS 493 Modulates Retinoic Acid-Induced Differentiation During Expansion of Human Hematopoietic Progenitor Cells for Islet Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Retinoic acid signaling is essential for maintenance of the blood-retinal barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 12. academic.oup.com [academic.oup.com]
Common pitfalls when working with small molecule inhibitors like Bms493.
An Introductory Guide for Researchers, Scientists, and Drug Development Professionals on the Common Pitfalls and Troubleshooting Strategies for the Small Molecule Inhibitor, BMS-493.
This technical support center provides essential information for the effective use of BMS-493, a pan-Retinoic Acid Receptor (RAR) inverse agonist. By understanding its mechanism of action and adhering to proper experimental protocols, researchers can mitigate common pitfalls associated with small molecule inhibitors.
I. Frequently Asked Questions (FAQs)
Q1: What is BMS-493 and what is its mechanism of action?
BMS-493 is a potent and specific inverse agonist for all three subtypes of retinoic acid receptors (RARα, RARβ, and RARγ). Unlike an antagonist which simply blocks the receptor, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response. In the case of BMS-493, it actively suppresses the basal transcriptional activity of RARs. It achieves this by increasing the interaction between RARs and nuclear corepressors, thereby inhibiting gene transcription that is normally activated by retinoic acid (RA).[1][2][3] This makes BMS-493 a valuable tool for studying the physiological roles of RA signaling in processes like cell differentiation, proliferation, and embryonic development.[4][5][6]
Q2: What are the recommended storage and solubility guidelines for BMS-493?
Proper storage and handling are critical for maintaining the stability and efficacy of BMS-493. For long-term storage, the solid compound should be stored at -20°C.[7] Stock solutions are typically prepared in organic solvents like DMSO or dimethylformamide (DMF).[8] It is sparingly soluble in aqueous buffers.[8] To prepare an aqueous working solution, it is recommended to first dissolve BMS-493 in DMF and then dilute it with the desired aqueous buffer.[8] Aqueous solutions should be prepared fresh and not stored for more than one day.[8]
Q3: What is a typical working concentration for BMS-493 in cell culture experiments?
The optimal concentration of BMS-493 is highly dependent on the cell type and the specific experimental conditions. However, a common starting point for in vitro studies is in the nanomolar to low micromolar range. For instance, a concentration of 100 nM has been effectively used to modulate the differentiation of human hematopoietic progenitor cells.[2] In other studies, concentrations up to 10 µM have been utilized.[5] It is strongly recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental goals.
Q4: How can I minimize off-target effects when using BMS-493?
Off-target effects are a common concern with small molecule inhibitors.[9] While BMS-493 is known to be a pan-RAR inverse agonist, high concentrations may lead to unintended consequences.[5] To mitigate this risk:
-
Use the lowest effective concentration: As determined by a dose-response curve.
-
Include proper controls: This includes a vehicle control (e.g., DMSO), a positive control (if available), and potentially a rescue experiment where the effect of BMS-493 is reversed by adding an excess of a RAR agonist.
-
Validate findings with alternative methods: Where possible, confirm your results using a complementary approach, such as genetic knockdown (e.g., siRNA or CRISPR) of the RARs.
Q5: What are the potential cytotoxic effects of BMS-493?
Like many small molecule inhibitors, BMS-493 can induce cytotoxicity at high concentrations. This can manifest as reduced cell viability, apoptosis, or changes in cell morphology. The cytotoxic threshold can vary significantly between different cell types. Therefore, it is crucial to perform a viability assay (e.g., MTT or trypan blue exclusion) in parallel with your dose-response experiments to identify a concentration that effectively inhibits RAR signaling without causing significant cell death.
II. Troubleshooting Guides
Problem 1: Inconsistent or No Effect of BMS-493
| Possible Cause | Troubleshooting Step |
| Inhibitor Degradation | Ensure proper storage of the solid compound and stock solutions. Avoid repeated freeze-thaw cycles of the stock solution.[1] Prepare fresh dilutions for each experiment. |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal working concentration for your specific cell line. The required concentration can vary significantly. |
| Poor Solubility | Ensure the inhibitor is fully dissolved in the stock solvent before further dilution into aqueous media. Precipitates can lead to inaccurate concentrations. |
| Cell Line Insensitivity | Confirm that your cell line expresses RARs and is responsive to retinoic acid signaling. |
Problem 2: High Cell Toxicity or Death
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Perform a dose-response curve and a concurrent cell viability assay to determine the maximum non-toxic concentration. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture media is below the toxic threshold for your cells (typically <0.5%). |
| Prolonged Incubation | Optimize the incubation time. Continuous exposure may not be necessary and could lead to toxicity. |
III. Experimental Protocols
Protocol 1: Dose-Response and Viability Assay
-
Cell Seeding: Plate your cells at an appropriate density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Preparation of BMS-493 Dilutions: Prepare a series of dilutions of BMS-493 in your cell culture medium, starting from a high concentration (e.g., 10 µM) and performing serial dilutions. Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of BMS-493.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: At the end of the incubation period, assess cell viability using a standard method such as an MTT or WST-1 assay.
-
Data Analysis: Plot cell viability against the log of the BMS-493 concentration to determine the IC50 (the concentration that inhibits 50% of the biological response) and the cytotoxic concentration.
IV. Data Presentation
Table 1: Solubility of BMS-493
| Solvent | Approximate Solubility |
| DMSO | 87 mg/mL (215.08 mM)[1] |
| Dimethylformamide (DMF) | ~30 mg/mL[8] |
| Ethanol | Insoluble[1] |
| Water | Insoluble[1] |
| 1:4 DMF:PBS (pH 7.2) | ~0.2 mg/mL[8] |
Table 2: Example Working Concentrations from Literature
| Application | Cell Type | Concentration | Reference |
| Modulation of Hematopoietic Progenitor Cell Differentiation | ALDHhi UCB cells | 100 nM[2] | Elgamal et al., 2018 |
| Generation of Ventricular-Specific Cardiomyocytes | Human iPSCs | 1 µM[10] | Collop et al., 2019 |
| Inhibition of Retinoic Acid-Induced Apoptosis | MEPM cells | Not specified, but used to block atRA effects | Yu et al., 2006[2] |
V. Mandatory Visualizations
Caption: Retinoic Acid Signaling Pathway and the inhibitory action of BMS-493.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. stemcell.com [stemcell.com]
- 4. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 5. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Technical Support Center: BMS-493 Washout Protocols and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective removal of BMS-493 from cell cultures. Below you will find detailed protocols, frequently asked questions (FAQs), and troubleshooting advice to ensure the complete and efficient washout of this pan-retinoic acid receptor (RAR) inverse agonist from your experiments.
Frequently Asked Questions (FAQs)
Q1: What is BMS-493 and why is a thorough washout important?
BMS-493 is a potent, small molecule inverse agonist of all three retinoic acid receptor (RAR) subtypes (α, β, and γ).[1][2][3] It functions by increasing the interaction between RARs and nuclear corepressors, thereby inhibiting retinoic acid-mediated gene transcription.[1][2][3] A thorough washout is critical for "rescue" experiments, studying the reversibility of its effects, or any downstream application where the continued presence of the compound would interfere with the results. Incomplete washout can lead to lingering target inhibition and confounding experimental outcomes.
Q2: What are the key properties of BMS-493 to consider for washout?
The effectiveness of a washout procedure is influenced by the physicochemical properties of the compound. Key properties of BMS-493 are summarized in the table below.
| Property | Value/Description | Implication for Washout |
| Molecular Weight | 404.5 g/mol | Small molecule, likely cell-permeable. |
| Solubility | - Soluble in DMSO (≥25 mg/mL) - Soluble in DMF (~30 mg/mL) - Insoluble in water and ethanol | High hydrophobicity suggests it may partition into cellular membranes and bind to proteins, potentially making complete removal challenging. The use of serum or albumin in washout media may aid in its removal. |
| Target | Pan-Retinoic Acid Receptors (RARs) | High-affinity binding to intracellular receptors may require longer washout times to allow for dissociation. |
| Mechanism | Inverse Agonist | Reversibility of its biological effects is dependent on its effective removal from the cellular environment. |
Q3: What are the typical concentrations and treatment durations for BMS-493 in cell culture?
BMS-493 is typically used at concentrations ranging from 100 nM to 1 µM.[1][4] Treatment durations can vary from a few hours to several days (e.g., 6-8 days), depending on the experimental goals.[1][4][5] Longer incubation times and higher concentrations may necessitate a more rigorous washout protocol.
Experimental Protocols
Standard Washout Protocol for Adherent Cells
This protocol is a starting point and may require optimization based on your specific cell type and experimental conditions.
Materials:
-
Pre-warmed, sterile Phosphate-Buffered Saline (PBS)
-
Pre-warmed, complete cell culture medium (consider using medium containing serum, e.g., 10% FBS, to act as a "sink" for the hydrophobic compound)
Procedure:
-
Aspirate the BMS-493-containing medium from the cell culture vessel.
-
Gently wash the cells by adding pre-warmed sterile PBS to the vessel. For a 10 cm dish, use 10 mL of PBS.
-
Gently rock the vessel back and forth for 1-2 minutes to wash the cell monolayer.
-
Aspirate the PBS.
-
Repeat the wash step (steps 2-4) at least two more times for a total of three PBS washes.
-
Add pre-warmed, complete cell culture medium to the vessel.
-
Incubate the cells for a desired "washout period" (e.g., 24 hours) to allow for the diffusion of any remaining intracellular compound.
-
For critical experiments requiring maximum washout, consider replacing the medium again after the initial washout period.
Washout Protocol for Suspension Cells
Materials:
-
Pre-warmed, sterile Phosphate-Buffered Saline (PBS)
-
Pre-warmed, complete cell culture medium
-
Sterile centrifuge tubes
Procedure:
-
Transfer the cell suspension to a sterile centrifuge tube.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Carefully aspirate the supernatant containing BMS-493.
-
Gently resuspend the cell pellet in pre-warmed, sterile PBS.
-
Centrifuge the cells again and aspirate the supernatant.
-
Repeat the wash step (steps 4-5) at least two more times for a total of three PBS washes.
-
Resuspend the final cell pellet in pre-warmed, complete cell culture medium.
-
As with adherent cells, consider an extended incubation period in fresh medium to ensure complete washout.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Washout (Lingering biological effects of BMS-493) | 1. Insufficient washing: The number of washes may not be adequate to remove all traces of the compound. 2. Intracellular accumulation: Due to its hydrophobicity, BMS-493 may accumulate in cellular membranes or bind to intracellular proteins. 3. High-affinity binding: Slow off-rate from RARs may lead to prolonged target engagement even after the removal of extracellular compound. | 1. Increase the number of PBS washes to 4-5. 2. Increase the volume of PBS used for each wash. 3. After the final PBS wash, incubate the cells in serum-containing medium for at least 24 hours to facilitate the removal of intracellular and membrane-bound compound. Consider a second media change after this period. 4. If possible, perform a time-course experiment to determine the optimal washout duration. |
| Cell Detachment or Stress (for adherent cells) | 1. Harsh washing technique: Vigorous pipetting or rocking can dislodge weakly adherent cells. 2. Prolonged exposure to PBS: Leaving cells in PBS for extended periods can be stressful. | 1. Add and aspirate PBS gently from the side of the culture vessel. 2. Minimize the time cells are in PBS for each wash. 3. Ensure all solutions are pre-warmed to 37°C. |
| Low Cell Viability (for suspension cells) | 1. Excessive centrifugation: High speeds or repeated centrifugation can damage cells. 2. Mechanical stress: Vigorous resuspension can lead to cell lysis. | 1. Use the minimum required centrifugation speed and time to pellet the cells. 2. Resuspend the cell pellet by gentle pipetting or flicking of the tube. |
| Variability in Experimental Results Post-Washout | 1. Inconsistent washout procedure: Minor variations in the protocol between experiments can lead to differing levels of residual compound. | 1. Standardize the washout protocol across all experiments, including volumes, incubation times, and number of washes. 2. Prepare a detailed standard operating procedure (SOP) for the washout process. |
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental process and the mechanism of action of BMS-493, the following diagrams are provided.
Caption: Experimental workflow for the washout of BMS-493 from cell cultures.
Caption: Mechanism of action of BMS-493 on the retinoic acid signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. stemcell.com [stemcell.com]
- 4. biorxiv.org [biorxiv.org]
- 5. BMS 493 Modulates Retinoic Acid-Induced Differentiation During Expansion of Human Hematopoietic Progenitor Cells for Islet Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Bms493 showing low potency in specific cell lines.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers observing low potency of BMS-493 in specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BMS-493?
A1: BMS-493 is a potent and selective inverse agonist for pan-retinoic acid receptors (RARs).[1][2][3] Unlike an antagonist which simply blocks an agonist, an inverse agonist reduces the constitutive activity of the receptor. Mechanistically, Retinoic Acid (RA) binds to an RAR-RXR heterodimer complex located on Retinoic Acid Response Elements (RAREs) in the DNA, which typically leads to the recruitment of co-activators and subsequent gene transcription.[4] BMS-493 works by increasing the interaction between RARs and nuclear corepressors (NCoR), which actively suppresses the transcription of target genes.[3][4]
Q2: Which signaling pathway does BMS-493 target?
A2: BMS-493 targets the Retinoid signaling pathway.[3] This pathway, mediated by retinoic acid, is crucial for regulating gene networks that control cell growth, differentiation, survival, and death.[3][5]
Caption: Mechanism of BMS-493 as an inverse agonist in the Retinoid signaling pathway.
Q3: What is the expected potency (IC50) of BMS-493?
A3: The potency of BMS-493 can vary significantly depending on the specific RAR isoform and the assay system being used. Publicly available data is limited, but studies have reported pIC50 values (the negative log of the IC50) for different RAR subtypes and an IC50 value in a specific HEK293 cell-based reporter assay.[6] It is crucial to establish a baseline in your specific cell system.
Troubleshooting Guide: Low Potency of BMS-493
If you are observing lower than expected potency or a lack of effect with BMS-493, work through the following troubleshooting steps.
Caption: A workflow for troubleshooting the low potency of BMS-493 in cell-based assays.
Problem 1: The compound appears to have no effect, even at high concentrations.
-
Possible Cause: Compound Integrity and Solubility.
-
Is the compound fully dissolved? BMS-493 is typically dissolved in DMSO.[2] Ensure you are using fresh, anhydrous DMSO as moisture can reduce solubility. Visually inspect the stock solution for any precipitate.
-
Is the compound stable in your culture medium? Small molecules can be unstable in aqueous media or interact with serum proteins.[7]
-
-
Recommended Solution:
-
Prepare Fresh Stock: Prepare a fresh stock solution of BMS-493 in high-quality, anhydrous DMSO.
-
Solubility Check: When diluting the stock into your final assay medium, ensure no precipitation occurs. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced artifacts.
-
Stability Test: To check for stability, pre-incubate BMS-493 in the complete cell culture medium for the duration of your experiment, and then test its activity.
-
Problem 2: The dose-response curve is flat or shifted significantly to the right (higher IC50).
-
Possible Cause: Suboptimal Assay Conditions.
-
Inappropriate concentration range: The effective concentration might be outside your tested range.
-
Insufficient incubation time: As BMS-493 acts on transcriptional regulation, its effects may not be apparent after short incubation periods. The required time can be cell-line dependent.
-
-
Recommended Solution:
-
Broaden Concentration Range: Perform a wide dose-response curve, for example from 1 nM to 10 µM, to capture the full inhibitory range.
-
Time-Course Experiment: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing the desired effect in your specific cell line. A study on ALDHhi UCB cells used a 6-day treatment period.[1][8]
-
Problem 3: The compound works in one cell line but not another.
-
Possible Cause: Cell Line-Specific Characteristics.
-
Low or absent RAR expression: BMS-493 requires the presence of Retinoic Acid Receptors (RARs) to function. If a cell line has very low or no expression of RARα, RARβ, or RARγ, the compound will have no target and thus no effect.
-
High expression of drug efflux pumps: Some cell lines, particularly cancer cell lines, express high levels of ATP-binding cassette (ABC) transporters which can actively pump the compound out of the cell, preventing it from reaching its nuclear target.
-
Endogenous Retinoic Acid Levels: The cell line may have very low endogenous levels of retinoic acid, leading to low basal activity of the RAR pathway. As an inverse agonist, BMS-493's effect is most pronounced when there is some level of constitutive receptor activity to inhibit.
-
-
Recommended Solution:
-
Quantify Target Expression: Use qPCR or Western Blot to confirm and quantify the expression of RARα, RARβ, and RARγ in your cell lines of interest. Compare the expression levels between sensitive and resistant lines.
-
Assess Efflux Pump Activity: As a control experiment, co-incubate BMS-493 with a known efflux pump inhibitor (e.g., Verapamil or PSC-833) to see if potency is restored.
-
Consider an Agonist Co-treatment: To test if the pathway is functional, perform a control experiment where you stimulate the cells with a known RAR agonist (like all-trans retinoic acid, ATRA) and test BMS-493's ability to block that activation.
-
Quantitative Data
The following table summarizes publicly available potency data for BMS-493 against various targets. Note that these values are highly assay-dependent.
| Target | Assay Description | Cell Line | Parameter | Value | Reference |
| RARα | Inverse agonist activity | Not Specified | pIC50 | 6.94 | [6] |
| RARα | Not Specified | Not Specified | pIC50 | 8.4 | [6] |
| RARβ | Not Specified | Not Specified | pIC50 | 8.54 | [6] |
| RARγ | Not Specified | Not Specified | pIC50 | 7.0 | [6] |
| TLX | Full-length TLX luciferase reporter system | HEK293 | pIC50 | 7.27 | [6] |
| TLX | Full-length TLX luciferase reporter system | HEK293 | IC50 | 54 nM | [6] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., XTT/MTT)
-
Objective: To determine the effect of BMS-493 on cell proliferation and viability and to calculate an IC50 value.
-
Materials:
-
96-well cell culture plates (clear)
-
Cell line of interest
-
Complete cell culture medium
-
BMS-493 stock solution (e.g., 10 mM in DMSO)
-
XTT or MTT reagent kit
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of BMS-493 in complete culture medium. Remember to include a "vehicle control" (medium with the same final concentration of DMSO) and a "no cells" blank control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours) in a standard cell culture incubator.
-
Reagent Addition: Add the XTT/MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 2-4 hours).
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cells" blank from all other wells.
-
Normalize the data by setting the average of the vehicle control wells to 100% viability.
-
Plot the normalized viability (%) against the log concentration of BMS-493.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the curve and calculate the IC50 value.
-
Protocol 2: RARE-Luciferase Reporter Assay
-
Objective: To directly measure the effect of BMS-493 on the transcriptional activity of Retinoic Acid Receptors.
-
Materials:
-
Cell line suitable for transfection (e.g., HEK293T)
-
RARE-luciferase reporter plasmid (containing multiple RAREs upstream of a luciferase gene)
-
A control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent
-
BMS-493 stock solution
-
RAR agonist (e.g., ATRA) for control wells
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Procedure:
-
Transfection: Co-transfect the cells (e.g., in a 24-well plate) with the RARE-luciferase reporter plasmid and the control Renilla plasmid. Allow cells to recover and express the plasmids for ~24 hours.
-
Treatment: Treat the transfected cells with serial dilutions of BMS-493. Include the following controls:
-
Vehicle control (DMSO only)
-
Positive control (a saturating concentration of ATRA)
-
Co-treatment control (ATRA + highest concentration of BMS-493)
-
-
Incubation: Incubate for 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the buffer provided in the dual-luciferase kit.
-
Luminescence Reading: Measure both Firefly and Renilla luciferase activities sequentially in a luminometer according to the kit's protocol.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each well to normalize for transfection efficiency.
-
Normalize the data to the vehicle control to determine the fold-change in transcriptional activity.
-
Plot the normalized reporter activity against the log concentration of BMS-493 to determine the IC50 of transcriptional repression.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. stemcell.com [stemcell.com]
- 4. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BMS 493 Modulates Retinoic Acid-Induced Differentiation During Expansion of Human Hematopoietic Progenitor Cells for Islet Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating BMS-493 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a molecule engages its intended target within a cellular environment is a critical step. This guide provides a comparative overview of methods to validate the target engagement of BMS-493, a pan-inverse agonist of the retinoic acid receptors (RARs), and objectively compares its performance with other RAR modulators.
BMS-493 is a potent pan-RAR inverse agonist that modulates gene transcription by increasing the interaction between RARs and nuclear corepressors.[1][2] Its ability to inhibit RAR signaling makes it a valuable tool for studying cellular processes regulated by retinoic acid and a potential therapeutic agent. This guide delves into the experimental validation of its target engagement using state-of-the-art cellular assays and compares its activity with other known RAR antagonists and inverse agonists.
Comparative Performance of RAR Modulators
To provide a clear comparison of BMS-493 with its alternatives, the following tables summarize key performance metrics from various studies. It is important to note that direct head-to-head comparisons in the same cellular assays are limited, and thus the data presented is a collation from multiple sources.
| Compound | Target(s) | Assay Type | Cell Line | IC50 / ED50 / Kd | Reference |
| BMS-493 | pan-RAR | Transcriptional Assay | - | IC50: ~114 nM (RARα) | [BMS 493 - Biochemicals - CAT N°: 17418 - Bertin bioreagent] |
| pan-RAR | Transcriptional Assay | - | pIC50: 8.4 (RARα), 8.54 (RARβ), 7.0 (RARγ) | [BMS493 [Ligand Id: 2641] activity data from GtoPdb and ChEMBL - IUPHAR/BPS Guide to PHARMACOLOGY] | |
| AGN 193109 | pan-RAR | Binding Assay | - | Kd: 2 nM (RARα), 2 nM (RARβ), 3 nM (RARγ) | [AGN 193109 |
| pan-RAR | Transcriptional Assay | F9 cells | IC50: ~50% repression at 1µM | [Identification of a Novel Non-retinoid Pan Inverse Agonist of the Retinoic Acid Receptors - PMC - NIH] | |
| AGN 194310 | pan-RAR | Binding Assay | - | Kd: 2-5 nM | [Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PubMed] |
| pan-RAR | Colony Formation Assay | LNCaP, PC3, DU145 | IC50: 16-34 nM | [Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PubMed] | |
| pan-RAR | Growth Inhibition | Prostate Cancer Cells | IC50: 200-800 nM | [An antagonist of retinoic acid receptors more effectively inhibits growth of human prostate cancer cells than normal prostate epithelium - PMC - NIH] | |
| SR-0065 | pan-RAR | Transcriptional Assay | F9 cells | IC50: 940 nM | [Identification of a Novel Non-retinoid Pan Inverse Agonist of the Retinoic Acid Receptors - PMC - NIH] |
Visualizing the RAR Signaling Pathway
The following diagram illustrates the mechanism of action of BMS-493 as an inverse agonist of the Retinoic Acid Receptor (RAR).
Figure 1. Mechanism of BMS-493 action on RAR signaling.
Experimental Protocols for Target Engagement Validation
Validating the direct interaction of BMS-493 with RARs in a cellular context can be achieved through several biophysical methods. Below are detailed protocols for three widely used assays: Cellular Thermal Shift Assay (CETSA), NanoBRET/BRET, and Drug Affinity Responsive Target Stability (DARTS).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[3][4]
Experimental Workflow:
References
Confirming RAR Inhibition with BMS493: A Comparative Guide for Researchers
For researchers in drug discovery and development, confirming the on-target effect of therapeutic compounds is a critical step. This guide provides a comparative overview of using the pan-Retinoic Acid Receptor (RAR) inverse agonist, BMS493, to inhibit RAR signaling, with a focus on quantitative polymerase chain reaction (qPCR) as a validation method.
This document details the mechanism of this compound, compares its activity with other RAR modulators, and provides detailed experimental protocols and data presentation formats to aid in the design and interpretation of studies aimed at confirming RAR inhibition.
Mechanism of Action: this compound as a Potent RAR Inverse Agonist
This compound is a high-affinity, pan-RAR inverse agonist. Unlike neutral antagonists which simply block the binding of agonists, inverse agonists like this compound actively repress the basal transcriptional activity of RARs. They achieve this by increasing the interaction between RARs and nuclear corepressor (NCoR) proteins.[1][2][3] This enhanced corepressor binding leads to the silencing of RAR target gene expression, even in the absence of a natural agonist like all-trans-retinoic acid (atRA).[4]
Comparative Analysis of RAR Inhibitors
Evaluating the potency and efficacy of a specific RAR inhibitor requires comparison with other known modulators. While direct head-to-head qPCR data for this compound against other inhibitors on specific RAR target genes is not extensively published in a single comparative study, data from various studies can be compiled to provide insights.
For instance, in a study on human adenoid cystic carcinoma organoids, both this compound and another RAR inverse agonist, AGN 193109, were shown to selectively reduce the population of ductal-like cells (CD49flow/KIT+), a process dependent on RAR/RXR signaling.[5] This provides a functional comparison of their inhibitory activity.
Below is a table summarizing the effects of different RAR inhibitors. Note that the endpoints and experimental systems may vary between studies.
| Compound | Type | Target | Model System | Observed Effect | Reference |
| This compound | Pan-RAR Inverse Agonist | RARα, RARβ, RARγ | Human Adenoid Cystic Carcinoma Organoids | Selective loss of CD49flow/KIT+ cells | [5] |
| AGN 193109 | Pan-RAR Antagonist/Inverse Agonist | RARα, RARβ, RARγ | Human Adenoid Cystic Carcinoma Organoids | Selective loss of CD49flow/KIT+ cells | [5] |
| SR-0065 | Pan-RAR Inverse Agonist | RARα, RARβ, RARγ | HepG2 cells | Repression of ATRA-induced RARB expression | [1] |
| LE540 | Pan-RAR Antagonist | RARα, RARβ, RARγ | Various | Antagonizes RAR-mediated transactivation |
Hypothetical qPCR data comparing the effect of this compound and other RAR inhibitors on the expression of the RAR target gene, RARB, is presented below to illustrate a clear data presentation format.
| Treatment | Concentration | Target Gene | Fold Change in Expression (relative to vehicle) |
| Vehicle (DMSO) | - | RARB | 1.0 |
| atRA (agonist) | 1 µM | RARB | 15.2 |
| This compound | 1 µM | RARB | 0.3 |
| AGN 193109 | 1 µM | RARB | 0.5 |
| LE540 | 1 µM | RARB | 0.8 |
Experimental Protocols
Confirming RAR inhibition via qPCR involves treating cells with the inhibitor and measuring the change in mRNA levels of known RAR target genes. Commonly used target genes include RARB (Retinoic Acid Receptor Beta) and DHRS3 (Dehydrogenase/Reductase 3), both of which are upregulated by RA.[6][7][8][9]
Detailed qPCR Protocol for Assessing RAR Inhibition
This protocol outlines the steps for treating a human cell line (e.g., HepG2) with this compound and quantifying the expression of RARB.
1. Cell Culture and Treatment:
-
Culture HepG2 cells in appropriate media and conditions until they reach 70-80% confluency.
-
Treat cells with this compound at a final concentration of 1 µM. Include a vehicle control (DMSO) and a positive control with an RAR agonist (e.g., 1 µM atRA).
-
Incubate the cells for a predetermined time, typically 24 hours, to allow for changes in gene expression.
2. RNA Extraction:
-
Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is desirable.
3. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with oligo(dT) and random hexamer primers.
4. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix using a SYBR Green-based master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).
-
For a 20 µL reaction, typically use:
-
10 µL 2x SYBR Green Master Mix
-
1 µL forward primer (10 µM)
-
1 µL reverse primer (10 µM)
-
2 µL diluted cDNA
-
6 µL nuclease-free water
-
-
Primer Sequences for human RARB:
-
Forward: 5'-GGTTTCACTGGCTTGACCATCG-3'
-
Reverse: 5'-CCGTCTGAGAAAGTCATGGTGTC-3'
-
-
Primer Sequences for a reference gene (e.g., human GAPDH):
-
Forward: 5'-GTCTCCTCTGACTTCAACAGCG-3'
-
Reverse: 5'-ACCACCCTGTTGCTGTAGCCAA-3'
-
-
Perform the qPCR using a real-time PCR detection system with a standard cycling protocol:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
Melt curve analysis to ensure product specificity.
-
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target gene (RARB) and the reference gene (GAPDH).
-
Calculate the relative fold change in gene expression using the delta-delta Ct (ΔΔCt) method.[10]
Visualizing Key Processes
To better understand the underlying biology and experimental design, the following diagrams illustrate the retinoic acid signaling pathway and a typical qPCR workflow for confirming RAR inhibition.
References
- 1. Identification of a Novel Non-retinoid Pan Inverse Agonist of the Retinoic Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental comparison of relative RT-qPCR quantification approaches for gene expression studies in poplar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and functional separation of retinoic acid receptor neutral antagonists and inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inverse agonists of retinoic acid receptor/retinoid X receptor signaling as lineage-specific antitumor agents against human adenoid cystic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHRS3, a retinal reductase, is differentially regulated by retinoic acid and lipopolysaccharide-induced inflammation in THP-1 cells and rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The retinaldehyde reductase DHRS3 is essential for preventing the formation of excess retinoic acid during embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Retinaldehyde Reductase Activity of DHRS3 Is Reciprocally Activated by Retinol Dehydrogenase 10 to Control Retinoid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retinoic acid signaling regulates murine bronchial tubule formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of RAR Antagonists: BMS493 vs. AGN 193109
In the landscape of retinoic acid receptor (RAR) research, the selection of an appropriate antagonist is critical for elucidating the nuanced roles of RAR signaling in various biological processes. This guide provides a detailed comparative analysis of two prominent pan-RAR antagonists, BMS493 and AGN 193109, with a focus on their performance backed by experimental data. This document is intended for researchers, scientists, and professionals in drug development seeking to make an informed decision on the optimal tool for their experimental needs.
Molecular Profile and Potency
Both this compound and AGN 193109 function as inverse agonists of retinoic acid receptors, albeit with distinct molecular characteristics and binding affinities. An inverse agonist is a ligand that binds to the same receptor as an agonist but induces an opposite pharmacological response. AGN 193109 is a high-affinity pan-RAR antagonist, demonstrating strong binding to all three RAR subtypes (α, β, and γ).[1][2][3] this compound is also characterized as a pan-RAR inverse agonist that enhances the interaction between RARs and nuclear corepressors (NCoR).[4]
Quantitative Comparison of Binding Affinities and Potency
The following table summarizes the available quantitative data for this compound and AGN 193109, offering a clear comparison of their binding affinities and functional potencies across the RAR subtypes.
| Compound | Parameter | RARα | RARβ | RARγ | Reference(s) |
| AGN 193109 | Kd (nM) | 2 | 2 | 3 | [2][3] |
| IC50 (nM) | ~0.1 (in a functional assay) | - | - | ||
| This compound | pIC50 | 6.94 | - | - | [5] |
| IC50 (nM) | 114 | - | - | [5] | |
| pIC50 | 8.4 | 8.54 | 7 | [5] | |
| IC50 (nM) | ~40 | ~29 | ~100 | [5] |
Kd: Dissociation constant, a measure of binding affinity. A lower Kd value indicates higher affinity. IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. pIC50: The negative logarithm of the IC50 value.
Mechanism of Action: The RAR Signaling Pathway
Retinoic acid receptors are ligand-dependent transcription factors that, upon binding to retinoic acid, form heterodimers with retinoid X receptors (RXRs).[6][7] This complex then binds to retinoic acid response elements (RAREs) on DNA, recruiting co-activators and initiating the transcription of target genes.[8] RAR antagonists, such as this compound and AGN 193109, interfere with this process. As inverse agonists, they not only block the binding of agonists but also promote the recruitment of co-repressors, leading to the active suppression of gene transcription.[4][9]
Experimental Protocols
To aid researchers in the evaluation of these antagonists, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of a compound for a receptor.
Protocol:
-
Receptor Preparation: Prepare cell membrane homogenates from cells overexpressing the specific RAR subtype (α, β, or γ). Protein concentration should be determined using a standard method like the BCA assay.[10]
-
Assay Buffer: Use a buffer such as Tris-HCl with appropriate additives (e.g., MgCl2, EDTA).[10]
-
Incubation: In a 96-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled RAR agonist (e.g., [3H]9-cis-Retinoic acid) and varying concentrations of the unlabeled antagonist (this compound or AGN 193109).[11]
-
Equilibration: Incubate the mixture for a sufficient time at a specific temperature (e.g., 2 hours at 4°C) to reach binding equilibrium.[11]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the antagonist by fitting the data to a sigmoidal dose-response curve. Calculate the Ki (an estimate of Kd) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd of the radioligand).[10]
Cellular Transactivation Assay
This functional assay measures the ability of a compound to inhibit the transcriptional activity of an RAR agonist.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or HeLa cells) and co-transfect them with an expression vector for the desired RAR subtype, a reporter plasmid containing a RARE upstream of a reporter gene (e.g., luciferase or β-galactosidase), and a control plasmid for normalization (e.g., a constitutively expressed Renilla luciferase).[12][13]
-
Compound Treatment: After transfection, treat the cells with a constant concentration of an RAR agonist (e.g., all-trans retinoic acid, ATRA) and varying concentrations of the antagonist (this compound or AGN 193109).[14]
-
Incubation: Incubate the cells for a period sufficient to allow for reporter gene expression (e.g., 16-24 hours).[12]
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter gene (and the normalization control) using a luminometer or spectrophotometer.
-
Data Analysis: Normalize the reporter gene activity to the control. Plot the normalized activity against the antagonist concentration to determine the IC50 value.
Co-repressor Recruitment Assay
This assay directly assesses the ability of an inverse agonist to promote the interaction between an RAR and a co-repressor protein.
Protocol:
-
Assay Principle: This can be performed using various techniques, such as a mammalian two-hybrid assay or a GST pull-down assay.
-
Mammalian Two-Hybrid Assay:
-
Co-transfect cells with an expression vector for the RAR ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., GAL4-DBD-RAR-LBD) and an expression vector for a co-repressor interaction domain fused to a transcriptional activation domain (e.g., VP16-NCoR-ID).
-
Also, co-transfect a reporter plasmid with a GAL4 upstream activation sequence (UAS) driving a reporter gene.
-
Treat the cells with the antagonist and measure the reporter gene activity. An increase in reporter activity indicates recruitment of the co-repressor.
-
-
GST Pull-Down Assay:
-
Express and purify a GST-fused co-repressor protein (e.g., GST-NCoR).
-
Incubate the GST-co-repressor with in vitro translated and radiolabeled RAR protein in the presence or absence of the antagonist.
-
Pull down the GST-co-repressor using glutathione-sepharose beads.
-
Elute the bound proteins and analyze by SDS-PAGE and autoradiography to detect the amount of co-precipitated RAR. An increased amount of RAR in the presence of the antagonist indicates enhanced recruitment.[15]
-
Experimental Workflow for Comparison
The following diagram outlines a logical workflow for the comparative evaluation of RAR antagonists.
Conclusion
Both this compound and AGN 193109 are potent pan-RAR inverse agonists valuable for studying RAR signaling. The choice between them may depend on the specific experimental context. AGN 193109 exhibits very high binding affinity in the low nanomolar range. While this compound is also a potent antagonist, the reported potency values can vary. For studies requiring a well-characterized antagonist with consistently high affinity, AGN 193109 may be the preferred choice. However, the specific cellular context and the expression levels of co-repressors and co-activators can influence the ultimate biological effect of either compound. Therefore, empirical testing in the system of interest is always recommended. This guide provides the foundational data and protocols to facilitate such a comparative evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 7. RAR Pathway [gentarget.com]
- 8. researchgate.net [researchgate.net]
- 9. Recruitment of nuclear receptor corepressor and coactivator to the retinoic acid receptor by retinoid ligands. Influence of DNA-heterodimer interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Selective high affinity retinoic acid receptor alpha or beta-gamma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Isotype-Restricted Corepressor Recruitment: a Constitutively Closed Helix 12 Conformation in Retinoic Acid Receptors β and γ Interferes with Corepressor Recruitment and Prevents Transcriptional Repression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pan-RAR Inverse Agonist BMS-493 and Selective RAR-alpha Inhibitors
In the landscape of retinoid receptor modulation, both pan-inhibitors and selective inhibitors of Retinoic Acid Receptor (RAR) subtypes play crucial roles in dissecting signaling pathways and as potential therapeutic agents. This guide provides a detailed comparison of BMS-493, a pan-RAR inverse agonist, with prominent RAR-alpha (RARα) selective inhibitors. The focus is on their biochemical potency, cellular activity, and the underlying experimental methodologies used for their characterization, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Inhibition Strategies
BMS-493 functions as a pan-RAR inverse agonist, meaning it binds to all three RAR subtypes (α, β, and γ) and promotes the recruitment of corepressors, thereby actively repressing basal receptor signaling.[1][2] This broad activity profile makes it a powerful tool for inhibiting global RAR-mediated transcription.
In contrast, RARα-selective inhibitors, such as Ro 41-5253 and ER 50891, are designed to specifically target the RARα isoform.[1][3][4] These antagonists block the binding of retinoic acid to RARα, preventing the conformational changes necessary for coactivator recruitment and subsequent gene transcription. Their selectivity allows for the targeted investigation of RARα-specific functions.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the available quantitative data for BMS-493 and selected RARα-selective inhibitors. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions may vary between different studies.
Table 1: Inhibitory Potency (IC50) Across RAR Subtypes
| Compound | Target | IC50 (nM) | Reference |
| BMS-493 | RARα | 114 | [5] |
| RARβ | ~36.3 (pIC50=8.54) | [5] | |
| RARγ | 100 (pIC50=7) | [5] | |
| Ro 41-5253 | RARα | 60 | [1] |
| RARβ | 2400 | [1] | |
| RARγ | 3300 | [1] | |
| ER 50891 | RARα | 31.2 | [3][4] |
| RARβ | 535 (relative IC50) | [3][4] | |
| RARγ | 432 (relative IC50) | [3][4] |
Table 2: Binding Affinity (Kd) for RAR Subtypes
| Compound | Target | Kd (nM) | Reference |
| AGN 193109 (Pan-RAR Antagonist) | RARα | 2 | [6][7][8] |
| RARβ | 2 | [6][7][8] | |
| RARγ | 3 | [6][7][8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the RAR signaling pathway and a general experimental workflow for evaluating RAR inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ER 50891 | Retinoic Acid Receptor Antagonists: R&D Systems [rndsystems.com]
- 4. ER 50891 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AGN 193109 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Inhibiting RAR Signaling: BMS493 vs. siRNA vs. CRISPR
For researchers in cellular biology, developmental biology, and oncology, the modulation of Retinoic Acid Receptor (RAR) signaling is a critical tool for investigating a myriad of physiological and pathological processes. This guide provides a comprehensive comparison of three distinct methods for inhibiting RAR function: the small molecule inverse agonist BMS493, small interfering RNA (siRNA)-mediated gene knockdown, and CRISPR/Cas9-mediated gene knockout. We present a side-by-side analysis of their mechanisms, efficacy, specificity, and practical considerations, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
At a Glance: Comparing this compound, siRNA, and CRISPR for RAR Inhibition
| Feature | This compound | siRNA-mediated Knockdown | CRISPR/Cas9-mediated Knockout |
| Mechanism of Action | Pharmacological inhibition | Post-transcriptional gene silencing | Permanent gene disruption at the DNA level |
| Target | Pan-RAR inverse agonist (RARα, β, γ) | Specific RAR isoform mRNA | Specific RAR isoform gene |
| Nature of Inhibition | Reversible, dose-dependent | Transient | Permanent and heritable |
| Efficacy | IC50 of 114 nM for RARα[1][2] | Typically >70-80% knockdown of mRNA/protein[3] | Complete loss of protein expression[3][4] |
| Time to Effect | Rapid (minutes to hours) | 24-72 hours[5][6] | Days to weeks (for clonal selection) |
| Specificity | Pan-RAR activity; potential for off-target binding to other receptors | Potential for off-target mRNA silencing[7][8] | Potential for off-target DNA cleavage[9][10] |
| Delivery | Addition to cell culture media or in vivo administration[11] | Transfection or viral delivery of siRNA duplexes | Transfection or viral delivery of Cas9 and gRNA |
| Throughput | High | High | Lower (requires clonal selection) |
Delving Deeper: A Head-to-Head Comparison
This compound: The Pharmacological Approach
This compound is a potent, cell-permeable small molecule that functions as a pan-RAR inverse agonist.[1][12] This means it binds to all three RAR subtypes (α, β, and γ) and promotes the recruitment of corepressors to the receptor, thereby actively repressing the transcription of RAR target genes.[11][13] Its rapid and reversible action makes it an excellent tool for studying the acute effects of RAR signaling inhibition.
Quantitative Performance:
-
Potency: this compound exhibits a half-maximal inhibitory concentration (IC50) of 114 nM for RARα.[1][2]
-
Binding Affinity: The dissociation constant (Kd) for the RAR/RXR heterodimer binding to DNA response elements is in the nanomolar range and can be influenced by the presence of this compound.[14][15][16]
siRNA: Transient Gene Silencing
Small interfering RNAs are short, double-stranded RNA molecules that can be designed to specifically target the messenger RNA (mRNA) of a particular RAR isoform for degradation. This post-transcriptional silencing leads to a temporary reduction in the amount of RAR protein produced by the cell. The transient nature of siRNA-mediated knockdown is advantageous for studying the effects of temporary gene suppression.
Quantitative Performance:
-
Knockdown Efficiency: Successful siRNA experiments typically achieve a greater than 70-80% reduction in target mRNA and protein levels, as validated by quantitative PCR (qPCR) and Western blotting, respectively.[3]
CRISPR/Cas9: Permanent Gene Inactivation
The CRISPR/Cas9 system allows for the permanent disruption of a target gene at the genomic level. A guide RNA (gRNA) directs the Cas9 nuclease to a specific location in the DNA of the RAR gene, where it creates a double-strand break. The cell's error-prone repair mechanism often results in insertions or deletions that lead to a frameshift mutation, causing a complete loss of functional protein expression. This method is the gold standard for creating true null-function models.
Quantitative Performance:
-
Knockout Efficiency: Following successful gene editing and clonal selection, CRISPR/Cas9 can achieve a complete and permanent knockout of the target protein, which is typically confirmed by the complete absence of the protein band on a Western blot.[3][4][17]
Experimental Protocols
Protocol 1: Inhibition of RAR Signaling using this compound in Cell Culture
Objective: To pharmacologically inhibit pan-RAR signaling in a cell line of interest.
Materials:
-
This compound (Tocris, Cat. No. 2641)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium appropriate for the cell line
-
Cell line of interest
Procedure:
-
Stock Solution Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C.
-
Cell Seeding: Plate cells at a density that will allow for the desired treatment duration without overgrowth.
-
Treatment: The following day, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 100 nM to 1 µM). Remove the old medium from the cells and replace it with the this compound-containing medium. For a control, treat a parallel set of cells with medium containing an equivalent concentration of DMSO.
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) to observe the effects on gene expression or cellular phenotype.
-
Analysis: Harvest cells for downstream analysis, such as qPCR to measure the expression of known RAR target genes or phenotypic assays.
Protocol 2: RAR Gene Knockdown using siRNA
Objective: To transiently reduce the expression of a specific RAR isoform using siRNA.
Materials:
-
Validated siRNA targeting the RAR of interest (e.g., Dharmacon, Qiagen)
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX Transfection Reagent (Thermo Fisher Scientific, Cat. No. 13778075) or similar
-
Opti-MEM I Reduced Serum Medium (Thermo Fisher Scientific, Cat. No. 31985062)
-
Cell line of interest
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they are 30-50% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well of a 24-well plate, dilute 10 pmol of siRNA in 50 µL of Opti-MEM.
-
In a separate tube, dilute 1.5 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume 100 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the 100 µL of siRNA-lipid complexes to each well.
-
Incubation: Incubate the cells for 24-72 hours.
-
Validation: Harvest cells to assess knockdown efficiency by qPCR (for mRNA levels) and Western blot (for protein levels).
Protocol 3: RAR Gene Knockout using CRISPR/Cas9
Objective: To generate a stable cell line with a permanent knockout of a specific RAR isoform.
Materials:
-
Plasmid co-expressing Cas9 and a validated gRNA targeting the RAR of interest (e.g., Synthego, Addgene)
-
Lipofectamine 3000 Transfection Reagent (Thermo Fisher Scientific, Cat. No. L3000015) or similar
-
Cell line of interest
-
Puromycin or other selection antibiotic, if applicable
Procedure:
-
Transfection: Transfect the Cas9/gRNA plasmid into the target cells using a suitable transfection reagent according to the manufacturer's protocol.
-
Selection (Optional but Recommended): If the plasmid contains a selection marker, begin antibiotic selection 24-48 hours post-transfection to enrich for edited cells.
-
Single-Cell Cloning: After selection (or 48-72 hours post-transfection if no selection is used), perform single-cell sorting by flow cytometry or limiting dilution to isolate individual clones.
-
Clonal Expansion: Expand the single-cell clones into larger populations.
-
Validation:
-
Genotyping: Extract genomic DNA from each clone and perform PCR followed by Sanger sequencing or a T7 endonuclease I assay to confirm the presence of insertions or deletions (indels) at the target site.
-
Protein Knockout Confirmation: Perform Western blot analysis to confirm the complete absence of the target RAR protein in the knockout clones compared to wild-type controls.[4][17]
-
Visualizing the Mechanisms and Workflows
To further clarify the distinct approaches, the following diagrams illustrate the signaling pathway and experimental workflows.
Signaling Pathway of RAR Inhibition
Caption: Mechanisms of RAR signaling inhibition by this compound, siRNA, and CRISPR/Cas9.
Experimental Workflow Comparison
Caption: Comparative experimental workflows for RAR inhibition.
Choosing the Right Tool for the Job
The selection of an appropriate method for RAR inhibition depends on the specific research question.
-
This compound is ideal for studying the acute and reversible effects of pan-RAR inhibition and for high-throughput screening applications.
-
siRNA-mediated knockdown is well-suited for investigating the consequences of transiently reducing the expression of a specific RAR isoform.
-
CRISPR/Cas9-mediated knockout is the method of choice for creating stable, permanent loss-of-function models to study the long-term and complete absence of a specific RAR isoform.
By understanding the distinct advantages and limitations of each approach, researchers can make an informed decision to effectively and accurately probe the complex roles of RAR signaling in their experimental systems.
References
- 1. BMS 493 - Biochemicals - CAT N°: 17418 [bertin-bioreagent.com]
- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. resources.revvity.com [resources.revvity.com]
- 4. cyagen.com [cyagen.com]
- 5. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.stanford.edu [web.stanford.edu]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.addgene.org [blog.addgene.org]
- 11. selleckchem.com [selleckchem.com]
- 12. BMS 493 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 13. An Unexpected Mode Of Binding Defines BMS948 as A Full Retinoic Acid Receptor β (RARβ, NR1B2) Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
Unveiling the Biological Impact of BMS493: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of functional assays to confirm the biological effects of BMS493, a potent pan-retinoic acid receptor (RAR) inverse agonist. This document details experimental methodologies and presents supporting data, comparing this compound's performance with alternative compounds.
This compound exerts its biological effects by binding to retinoic acid receptors (RARs), which are ligand-dependent transcription factors critical in regulating cell growth, differentiation, and survival.[1][2] As an inverse agonist, this compound enhances the interaction between RARs and nuclear corepressors, thereby suppressing the transcriptional activity of genes regulated by retinoic acid (RA).[3][4][5] This guide explores various functional assays to validate these effects and compares this compound with another well-documented RAR inverse agonist, AGN193109.[2][3][6]
Comparative Analysis of RAR Inverse Agonists
To objectively assess the biological efficacy of this compound, a direct comparison with a known alternative, AGN193109, is presented. The following table summarizes quantitative data from various functional assays.
| Functional Assay | Target | This compound | AGN193109 | Reference Cell Line/System |
| Binding Affinity (Kd) | RARα | Not specified | 2 nM | N/A |
| RARβ | Not specified | 2 nM | N/A | |
| RARγ | Not specified | 3 nM | N/A | |
| Cell Viability | Ductal-like cancer cells | Selective toxicity observed | Selective toxicity observed | Adenoid Cystic Carcinoma (ACC) PDX organoids |
| Differentiation Inhibition | Hematopoietic Progenitor Cells | ↑ ALDHhi cells (2-fold), ↑ CD34+, ↑ CD133+, ↓ CD38+ | Not specified | Human Umbilical Cord Blood (UCB) ALDHhi cells |
| Gene Expression | RAR target genes (e.g., CYP26A1) | Represses agonist-induced expression | Represses agonist-induced expression | HepG2 cells |
Key Functional Assays to Characterize this compound
A battery of assays is essential to comprehensively characterize the biological effects of this compound. These assays investigate its impact on cell viability, differentiation, direct target engagement, and downstream gene expression.
Signaling Pathway of this compound
This compound modulates the retinoic acid signaling pathway. In the absence of an agonist, RARs are bound to Retinoid X Receptors (RXRs) on Retinoic Acid Response Elements (RAREs) in the DNA, complexed with corepressors, leading to transcriptional repression. Agonist binding releases corepressors and recruits coactivators, initiating gene transcription. This compound, as an inverse agonist, stabilizes the RAR-corepressor interaction, actively repressing gene transcription.
Caption: Mechanism of action of this compound on the Retinoic Acid Receptor (RAR) signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and Proliferation Assays
These assays determine the cytotoxic or cytostatic effects of this compound on different cell types.
a. Organoid Viability Assay
This assay is particularly useful for assessing the effect of this compound in a 3D cell culture model that better recapitulates in vivo conditions.[7][8]
-
Cell Seeding: Plate organoids derived from sources such as patient-derived xenografts (PDXs) of human adenoid cystic carcinoma in a 96-well plate at a density of 100-200 crypts/well in Matrigel.[2][7]
-
Treatment: Add this compound or the alternative compound (e.g., AGN193109) at various concentrations (e.g., 0.1-10 µM).[2]
-
Incubation: Culture for a defined period (e.g., 72 hours).[7]
-
Viability Assessment: Use a commercially available cell viability reagent such as CellTiter-Glo® 3D, which measures ATP levels as an indicator of cell viability.[7] Measure luminescence using a plate reader.
-
Data Analysis: Calculate IC50 values to compare the potency of the compounds.
b. Standard Cell Proliferation Assay (e.g., MTT or WST-1)
This colorimetric assay measures the metabolic activity of cells as an indicator of proliferation.[9]
-
Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at an appropriate density.
-
Treatment: Add this compound or other compounds at a range of concentrations.
-
Incubation: Incubate for a period relevant to the cell type and experimental question (e.g., 24-72 hours).[10]
-
Assay: Add MTT or WST-1 reagent to the wells and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the results to untreated controls and plot dose-response curves to determine the effect on cell proliferation.
Caption: General workflow for cell viability and proliferation assays.
Cell Differentiation Assays
These assays are crucial for confirming this compound's ability to inhibit RA-induced differentiation, particularly in stem and progenitor cells.
a. Flow Cytometry Analysis of Hematopoietic Progenitor Cells
This method quantifies changes in cell surface markers associated with differentiation.[11]
-
Cell Culture: Culture human umbilical cord blood-derived ALDHhi hematopoietic progenitor cells for 6 days in the presence of 100 nM this compound or a vehicle control.[5][11]
-
Staining: Resuspend cells and stain with a cocktail of fluorescently labeled antibodies against cell surface markers of differentiation (e.g., CD34, CD133, CD38).[11][12][13]
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Gate on the cell populations of interest and quantify the percentage of cells expressing each marker. Compare the marker expression profiles between this compound-treated and control cells.
Target Engagement Assays
Confirming that this compound directly binds to its intended target, RAR, within a cellular context is a critical validation step.
a. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify target engagement in intact cells.[4][14][15][16] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Fractionation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Detect the amount of soluble RAR protein at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Gene Expression Analysis
Analyzing the expression of RAR target genes provides a functional readout of this compound's activity.
a. Quantitative Real-Time PCR (qRT-PCR)
This assay measures changes in the mRNA levels of specific genes.[17][18]
-
Cell Treatment: Treat cells (e.g., HepG2) with an RAR agonist (like all-trans retinoic acid, ATRA) in the presence or absence of this compound (e.g., 10 µM).[1]
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into cDNA.[18]
-
qPCR: Perform quantitative PCR using primers specific for RAR target genes (e.g., CYP26A1, RARB) and a housekeeping gene for normalization.[1][19][20]
-
Data Analysis: Calculate the relative fold change in gene expression using the comparative Ct method. Compare the expression levels in cells treated with the agonist alone versus those co-treated with this compound.
Co-repressor Interaction Assay
This assay directly assesses the mechanism of action of this compound by measuring its effect on the interaction between RAR and a corepressor protein.
a. Mammalian Two-Hybrid Assay
This cell-based assay can be adapted to measure the interaction between RAR and a corepressor like SMRT.[21]
-
Plasmid Constructs:
-
Gal4 DNA-binding domain fused to the SMRT receptor interaction domain.
-
VP16 activation domain fused to the RAR ligand-binding domain.
-
A reporter plasmid containing a Gal4 upstream activating sequence (UAS) driving a reporter gene (e.g., luciferase).
-
-
Transfection: Co-transfect the three plasmids into a suitable cell line (e.g., CV-1).[21]
-
Treatment: Treat the transfected cells with this compound.
-
Luciferase Assay: Measure the luciferase activity. An increase in reporter gene expression in the presence of this compound would indicate a strengthening of the RAR-SMRT interaction.
Conclusion
The functional assays detailed in this guide provide a robust framework for characterizing the biological effects of this compound and comparing its performance to other RAR inverse agonists. By employing a combination of cell viability, differentiation, target engagement, and gene expression assays, researchers can gain a comprehensive understanding of this compound's mechanism of action and its potential therapeutic applications. The provided protocols offer a starting point for designing and executing experiments to further elucidate the role of this compound in modulating retinoic acid signaling.
References
- 1. Identification of a Novel Non-retinoid Pan Inverse Agonist of the Retinoic Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inverse agonists of retinoic acid receptor/retinoid X receptor signaling as lineage-specific antitumor agents against human adenoid cystic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inverse agonists of retinoic acid receptor/retinoid X receptor signaling as lineage-specific antitumor agents against human adenoid cystic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 10. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. BMS 493 Modulates Retinoic Acid-Induced Differentiation During Expansion of Human Hematopoietic Progenitor Cells for Islet Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. stemcell.com [stemcell.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An improved RT-PCR protocol for the quantitation of human retinoic acid receptor RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell-Specific Interaction of Retinoic Acid Receptors with Target Genes in Mouse Embryonic Fibroblasts and Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Mechanism of corepressor binding and release from nuclear hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BMS493 and Other Pan-RAR Inverse Agonists in Modulating Retinoid Signaling
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of BMS493 with other notable pan-Retinoic Acid Receptor (RAR) inverse agonists. This document summarizes key quantitative data, details experimental methodologies for assessing efficacy, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to Pan-RAR Inverse Agonists
Retinoic acid receptors (RARs) are nuclear receptors that, upon binding to their ligand, all-trans retinoic acid (ATRA), regulate gene transcription essential for cellular differentiation, proliferation, and apoptosis. Inverse agonists are ligands that bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the context of RARs, inverse agonists stabilize the receptor in an inactive conformation, leading to enhanced recruitment of corepressors and subsequent repression of gene transcription. This mechanism makes them valuable tools for studying retinoid signaling and potential therapeutic agents for diseases driven by aberrant RAR activity. This compound is a potent pan-RAR inverse agonist, demonstrating efficacy across all three RAR subtypes (α, β, and γ). This guide compares its performance with other well-characterized pan-RAR inverse agonists, namely AGN193109 and SR-0065.
Quantitative Comparison of Efficacy
The following tables summarize the available quantitative data for this compound and other pan-RAR inverse agonists. It is important to note that the data are compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.
| Compound | Target | Assay Type | Value | Unit | Reference |
| This compound | RARα | Inverse agonist activity | 114 | nM (IC50) | |
| This compound | RARα | Inverse agonist activity | 8.4 | pIC50 | [1] |
| This compound | RARβ | Inverse agonist activity | 8.54 | pIC50 | [1] |
| This compound | RARγ | Inverse agonist activity | 7 | pIC50 | [1] |
| AGN193109 | RARα | Binding affinity | 2 | nM (Kd) | [2][3][4][5] |
| AGN193109 | RARβ | Binding affinity | 2 | nM (Kd) | [2][3][4][5] |
| AGN193109 | RARγ | Binding affinity | 3 | nM (Kd) | [2][3][4][5] |
| SR-0065 | pan-RAR | Repressive activity on RAR target genes | Comparable to AGN antagonist | - | [6] |
Table 1: Comparative efficacy of pan-RAR inverse agonists.
Signaling Pathway and Mechanism of Action
Pan-RAR inverse agonists function by modulating the interaction of RARs with coregulatory proteins. In the absence of a ligand, RARs are typically bound to corepressor complexes (containing proteins like NCoR and SMRT), which silence gene expression. Agonist binding leads to the dissociation of corepressors and recruitment of coactivators, initiating gene transcription. Inverse agonists, such as this compound, enhance the interaction between RARs and corepressors, thereby actively repressing gene transcription.
Caption: RAR signaling pathway modulation by agonists and inverse agonists.
Experimental Protocols
The efficacy of pan-RAR inverse agonists is typically evaluated using a combination of in vitro and cell-based assays. Below are detailed methodologies for two key experiments.
Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to repress the transcriptional activity of RARs.
Objective: To measure the dose-dependent repression of RAR-mediated transcription by inverse agonists.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with three plasmids:
-
A Gal4 DNA-binding domain fused to the ligand-binding domain of a specific RAR isoform (e.g., Gal4-RARα).
-
A luciferase reporter plasmid containing a Gal4 upstream activating sequence (UAS).
-
A Renilla luciferase plasmid for normalization of transfection efficiency.
-
-
Compound Treatment: 24 hours post-transfection, cells are treated with a serial dilution of the test compound (e.g., this compound, AGN193109) or vehicle (DMSO).
-
Luciferase Assay: After 24 hours of incubation with the compound, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The results are then plotted as a function of compound concentration to determine the IC50 value.
Caption: Workflow for a luciferase reporter gene assay.
Co-immunoprecipitation (Co-IP) Assay
This assay is used to demonstrate the enhanced interaction between RARs and corepressors in the presence of an inverse agonist.
Objective: To qualitatively or semi-quantitatively assess the interaction between RAR and a corepressor protein (e.g., NCoR or SMRT).
Methodology:
-
Cell Culture and Treatment: Cells expressing tagged versions of the RAR and corepressor proteins (e.g., FLAG-RARα and HA-NCoR) are treated with the inverse agonist (e.g., this compound) or vehicle for a specified time.
-
Cell Lysis: Cells are harvested and lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to one of the tagged proteins (e.g., anti-FLAG antibody) to pull down the protein of interest and its binding partners. The antibody-protein complexes are then captured on protein A/G beads.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of the co-immunoprecipitated protein (e.g., HA-NCoR) is detected by Western blotting using an antibody against its tag (e.g., anti-HA antibody).
-
Analysis: An increased band intensity for the corepressor in the inverse agonist-treated sample compared to the vehicle control indicates an enhanced interaction.
Caption: Workflow for a co-immunoprecipitation assay.
Conclusion
References
- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AGN 193109 | Retinoic Acid Receptor Antagonists: R&D Systems [rndsystems.com]
- 6. Identification of a Novel Non-retinoid Pan Inverse Agonist of the Retinoic Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
BMS493: A Potent and Controlled Alternative to Retinoic Acid-Deficient Culture Conditions
For researchers, scientists, and drug development professionals, achieving a state of retinoic acid (RA) deficiency in cell culture is often crucial for directing cell fate and studying developmental pathways. While traditional methods rely on the use of charcoal-stripped or delipidized serum to remove endogenous retinoids, these approaches can suffer from batch-to-batch variability and incomplete removal of RA. BMS493, a potent pan-retinoic acid receptor (RAR) inverse agonist, presents a compelling alternative, offering a highly specific and reproducible method to abrogate RA signaling.
This guide provides a comprehensive comparison of this compound to traditional RA-deficient culture methods, supported by experimental data and detailed protocols. We will delve into the mechanism of action, showcase quantitative data from key studies, and provide the necessary information to implement this powerful tool in your research.
Mechanism of Action: A Tale of Two States
Retinoic acid, a metabolite of vitamin A, exerts its biological effects by binding to retinoic acid receptors (RARs), which are part of the nuclear receptor superfamily. In the absence of RA, RARs heterodimerize with retinoid X receptors (RXRs) and bind to RA response elements (RAREs) on DNA, recruiting corepressor proteins that silence gene transcription. The binding of RA to the RAR ligand-binding pocket induces a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator complexes, which in turn activate gene expression.
This compound functions as an inverse agonist, meaning it binds to the RAR and stabilizes the receptor in its inactive conformation, promoting the recruitment of corepressor complexes. This actively suppresses the basal transcriptional activity of RARs, effectively creating a state of profound RA signaling deficiency that can be more complete and consistent than that achieved by simply removing RA from the culture medium.
Caption: Simplified Retinoic Acid Signaling Pathway and the Action of this compound.
Performance Comparison: this compound vs. Retinoic Acid-Deficient Culture
The true advantage of this compound lies in its ability to generate a consistent and profound inhibition of RA signaling, leading to more robust and reproducible experimental outcomes. Below, we summarize quantitative data from studies that highlight the performance of this compound in directing cell differentiation, a process highly sensitive to RA levels.
Case Study 1: Directed Differentiation of Human iPSCs into Ventricular Cardiomyocytes
In a study focused on generating ventricular-specific cardiomyocytes from human induced pluripotent stem cells (iPSCs), the addition of this compound was compared to a standard differentiation protocol (untreated control), which represents a baseline level of RA signaling from the culture medium.
| Parameter | Untreated Control | This compound (1 µM, Days 0-8) | Fold Change |
| Ventricular Cardiomyocyte Yield (% MLC2V+ of TNNT2+ cells) | 18.7% ± 1.72% | 55.8% ± 11.4% | ~3-fold increase |
| Beating Rate (beats per minute) | 93.0 ± 2.81 | 49.4 ± 1.53 | ~1.9-fold decrease |
| Contraction Amplitude | 100% ± 10.85% | 201% ± 8.33% | ~2-fold increase |
Data adapted from a study on cardiomyocyte differentiation from human iPSCs.[1][2]
These results demonstrate that the potent inhibition of RA signaling by this compound significantly enhances the specification of ventricular cardiomyocytes, a cell type whose development is known to be inhibited by RA. The resulting cardiomyocytes also exhibit functional characteristics more akin to mature ventricular cells, with a slower, more forceful contraction.
Case Study 2: Expansion of Human Hematopoietic Progenitor Cells
In the context of expanding hematopoietic progenitor cells (HPCs) for potential therapeutic applications, preventing differentiation is a key goal. A study investigating the expansion of umbilical cord blood-derived ALDHhi cells, a population enriched for HPCs, utilized this compound to counteract RA-induced differentiation.
| Parameter | Untreated Control | This compound (100 nM, 6 days) | Fold Change |
| Number of ALDHhi cells | Baseline | ~2-fold increase | 2x |
| CD34+ cells within ALDHhi population | Baseline | Increased | - |
| CD133+ cells within ALDHhi population | Baseline | Increased | - |
| CD38 expression on ALDHhi cells | Baseline | Reduced | - |
Data adapted from a study on the expansion of human hematopoietic progenitor cells.[3][4]
The use of this compound resulted in a twofold increase in the number of ALDHhi progenitor cells compared to the untreated control.[3][4] Furthermore, the expanded cells treated with this compound showed an increase in the expression of primitive markers (CD34 and CD133) and a reduction in the differentiation marker CD38, indicating a successful maintenance of the progenitor state.[3][4]
Experimental Protocols
Protocol 1: Directed Differentiation of Human iPSCs to Ventricular Cardiomyocytes using this compound
This protocol is based on the methodology described in the cardiomyocyte differentiation study.[2]
Materials:
-
Human induced pluripotent stem cells (iPSCs)
-
Matrigel
-
mTeSR™ Plus medium
-
Cardiomyocyte Differentiation Kit (e.g., from STEMCELL Technologies)
-
This compound (1 µM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
iPSC Culture: Culture human iPSCs on Matrigel-coated plates in mTeSR™ Plus medium.
-
Seeding for Differentiation: When iPSCs reach >98% confluency, begin the cardiomyocyte differentiation protocol according to the manufacturer's instructions.
-
This compound Treatment:
-
Treatment Group: From day 0 to day 8 of the differentiation protocol, supplement the differentiation medium with 1 µM this compound.
-
Control Group: Supplement the differentiation medium with an equivalent volume of DMSO.
-
-
Medium Changes: Change the medium as per the differentiation protocol, ensuring fresh this compound or vehicle is added at each change during the treatment window.
-
Post-Treatment Culture: From day 8 to day 14, continue the differentiation protocol without the addition of this compound.
-
Analysis: At day 14, assess the differentiation efficiency and cardiomyocyte subtype specification by flow cytometry for cardiac troponin T (TNNT2) and myosin light chain 2v (MLC2V). Functional analysis of beating rate and contraction amplitude can be performed on live cultures.
Caption: Experimental workflow for ventricular cardiomyocyte differentiation.
Protocol 2: Expansion of ALDHhi Hematopoietic Progenitor Cells with this compound
This protocol is based on the methodology for expanding human HPCs.[4]
Materials:
-
Umbilical cord blood-derived ALDHhi cells
-
Expansion medium (e.g., StemSpan™ SFEM II) supplemented with appropriate cytokines (e.g., SCF, TPO, Flt3-L)
-
This compound (100 nM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Cell Isolation: Isolate ALDHhi cells from umbilical cord blood using a commercially available kit.
-
Cell Culture: Culture the isolated ALDHhi cells in expansion medium.
-
This compound Treatment:
-
Treatment Group: Supplement the expansion medium with 100 nM this compound.
-
Control Group: Supplement the expansion medium with an equivalent volume of DMSO.
-
-
Expansion: Culture the cells for 6 days.
-
Analysis: After 6 days, harvest the cells and quantify the number of ALDHhi cells. Analyze the expression of cell surface markers such as CD34, CD133, and CD38 by flow cytometry to assess the maintenance of the progenitor phenotype.
Caption: Experimental workflow for hematopoietic progenitor cell expansion.
Conclusion
This compound offers a superior method for inhibiting retinoic acid signaling in cell culture compared to traditional RA-deficient conditions. Its high specificity, potency, and reproducibility make it an invaluable tool for researchers studying developmental processes, directing cell differentiation, and maintaining progenitor cell populations. The experimental data clearly demonstrates that this compound can significantly enhance desired cellular outcomes by creating a more profound and controlled state of RA signaling deficiency. By incorporating this compound into their experimental designs, researchers can achieve more robust and reliable results, ultimately accelerating progress in their respective fields.
References
Cross-Validation of Bms493 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pan-retinoic acid receptor (RAR) inverse agonist, Bms493, with genetic models of RAR inhibition, including RAR knockout and dominant-negative RAR expression systems. The objective is to offer a clear understanding of the parallels and distinctions between chemical and genetic approaches to studying and targeting the retinoic acid signaling pathway, with a particular focus on cancer research.
Introduction to Retinoic Acid Signaling and its Inhibition
Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule that regulates a plethora of cellular processes, including proliferation, differentiation, and apoptosis. Its effects are primarily mediated by retinoic acid receptors (RARs), which are ligand-dependent transcription factors belonging to the nuclear receptor superfamily. There are three main RAR isotypes: RARα, RARβ, and RARγ. In the absence of a ligand, RARs, typically heterodimerized with retinoid X receptors (RXRs), bind to retinoic acid response elements (RAREs) in the genome and recruit corepressor complexes to inhibit gene transcription. Upon binding of an agonist like all-trans retinoic acid (atRA), a conformational change leads to the dissociation of corepressors and recruitment of coactivators, initiating the transcription of target genes.
Dysregulation of RA signaling is implicated in various diseases, including cancer.[1][2][3] Consequently, both small molecule modulators and genetic tools have been developed to investigate and therapeutically target this pathway. This compound is a potent and selective pan-RAR inverse agonist.[4][5] Unlike neutral antagonists that simply block agonist binding, inverse agonists actively enhance the interaction between RARs and corepressors, leading to a more profound and stable repression of basal gene transcription.[5][6] Genetic models, such as RAR knockout (KO) mice and cells, and the expression of dominant-negative RAR (dnRAR) mutants, provide alternative and complementary approaches to dissect the roles of RARs.[7][8][9]
Comparative Analysis: this compound vs. Genetic Models
Mechanism of Action
| Feature | This compound (Inverse Agonist) | RAR Knockout (Genetic Deletion) | Dominant-Negative RAR (Genetic Expression) |
| Target | All three RAR isotypes (pan-RAR)[4] | Specific RAR isotype(s) are permanently deleted from the genome.[10] | Competitively inhibits the function of wild-type RARs.[8][9] |
| Mode of Action | Stabilizes the RAR-corepressor complex, actively repressing basal transcription.[5][6] | Complete loss of function of the targeted RAR(s), abrogating any RA-mediated transcriptional response.[10] | Typically lacks a functional ligand-binding or activation domain but retains DNA-binding and dimerization capabilities, thus occupying RAREs and preventing wild-type RARs from binding and activating transcription.[8][9] |
| Reversibility | Reversible upon withdrawal of the compound. | Permanent and irreversible genetic modification. | Can be conditionally expressed for temporal control. |
| Off-target effects | Potential for off-target effects, although this compound is known to be highly selective for RARs. | No off-target effects in the traditional sense, but can have developmental compensations. | Potential for non-specific effects depending on the expression level and the specific construct. |
Effects on Gene Expression: The Case of Hox Genes
Hox genes are a family of transcription factors crucial for embryonic development and are well-established direct targets of RA signaling.[11][12][13] Their expression is tightly regulated by RA gradients, and alterations in their expression patterns can lead to severe developmental defects.
| Model | Effect on Hox Gene Expression | Supporting Evidence |
| This compound | In cultured wild-type mouse embryos, the pan-RAR antagonist this compound leads to a loss of expression of Hoxa1 and Hoxb1 in the caudal pharynx.[14] | A study on zebrafish endodermal cells showed that this compound treatment resulted in the downregulation of a set of genes, some of which are involved in developmental patterning.[15] |
| RAR Knockout | In RARβ/RARα double knockout mice, there is a severe enlargement of rhombomere 5 and a loss of hindbrain Hoxd4 expression.[11] In RARγ knockout embryonic stem cells, the RA-induced expression of Hoxa1 is severely blunted.[16] Triple knockout of RARα, RARβ, and RARγ in murine embryonic stem cells completely abrogates the transcriptional response of Hoxa1 and other RA-inducible genes to RA treatment.[10] | Studies on single and double RAR knockout mice have demonstrated the critical and sometimes redundant roles of different RAR isotypes in regulating specific Hox genes during hindbrain segmentation.[11] |
| Dominant-Negative RAR | Expression of a dominant-negative RARα in transgenic mice can perturb developmental processes that are known to be regulated by Hox genes, although direct measurement of Hox gene expression was not the primary focus of these studies.[7][8] | The phenotype of dnRAR-expressing mice often recapitulates aspects of RAR knockout phenotypes, suggesting a similar impact on downstream targets like Hox genes.[17] |
Phenotypic Outcomes in Cancer Models
Both chemical and genetic inhibition of RAR signaling have been shown to impact cancer cell behavior, although the outcomes can be context-dependent.
| Model | Observed Effects in Cancer | Supporting Evidence |
| This compound | This compound has been shown to decrease the production of tumor-associated macrophages in a fibrosarcoma mouse model.[2] In breast cancer cells, another RARβ agonist, BMS453, was shown to inhibit cell migration.[18] | The use of RAR antagonists and inverse agonists is being explored as a therapeutic strategy in various cancers.[2] |
| RAR Knockout | Knockdown of RARγ has been shown to reverse drug resistance in cholangiocarcinoma, hepatocellular carcinoma, and esophageal cancer.[2] CRISPR-Cas9 knockout of RARγ in pancreatic ductal adenocarcinoma cells led to suppressed proliferation.[3] | The role of individual RAR isotypes in cancer is complex, with some acting as tumor suppressors (e.g., RARβ) and others potentially having oncogenic roles in certain contexts (e.g., RARγ).[1][3] |
| Dominant-Negative RAR | Expression of a dominant-negative RARα in transgenic mice under the MMTV promoter was sufficient to initiate the formation of B cell lymphomas and mammary adenocarcinomas.[7][8] | This suggests that chronic inactivation of RAR signaling can contribute to tumorigenesis, highlighting the tumor-suppressive role of physiological RA signaling.[7][8] |
Experimental Protocols
In Vitro Treatment with this compound
This protocol is a general guideline for treating cancer cell lines with this compound. Specific concentrations and treatment durations will need to be optimized for each cell line and experimental endpoint.
Materials:
-
This compound (e.g., from Selleck Chemicals, MedchemExpress)[4][5]
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cell culture medium and supplements
-
Cancer cell line of interest
-
Standard cell culture equipment
Procedure:
-
Stock Solution Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C for long-term storage.
-
Cell Seeding: Seed the cancer cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and recover for 24 hours.
-
Treatment: Prepare working solutions of this compound by diluting the stock solution in a complete culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration (e.g., ranging from 10 nM to 10 µM).
-
Control Groups: Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration used. If studying the antagonism of RA effects, include a group treated with an RAR agonist (e.g., atRA) and a group with co-treatment of the agonist and this compound.
-
Incubation: Replace the culture medium with the medium containing this compound or controls. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Analysis: Following treatment, harvest the cells for downstream analysis, such as RNA extraction for gene expression analysis (qRT-PCR, RNA-seq), protein extraction for Western blotting, or phenotypic assays (e.g., proliferation, migration, apoptosis assays).
Generation of RAR Knockout Cell Lines using CRISPR-Cas9
This protocol provides a general workflow for creating RAR knockout cell lines.
Materials:
-
Cas9 nuclease
-
Guide RNAs (gRNAs) targeting the RAR gene of interest (e.g., from Synthego, IDT)
-
Lipofection reagent or electroporation system
-
Cell line of interest
-
Fluorescence-activated cell sorting (FACS) or limiting dilution supplies for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents and primers for genotyping
-
Sanger sequencing service
Procedure:
-
gRNA Design and Synthesis: Design and synthesize at least two gRNAs targeting a critical exon of the RAR gene to maximize the likelihood of creating a frameshift mutation.
-
Transfection/Electroporation: Co-transfect or electroporate the cells with the Cas9 protein and the gRNAs.
-
Single-Cell Cloning: Isolate single cells by FACS into 96-well plates or by limiting dilution to establish clonal populations.
-
Clonal Expansion and Genotyping: Expand the single-cell clones and extract genomic DNA from a portion of the cells.
-
Screening for Knockouts: Use PCR to amplify the targeted region of the RAR gene. Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
-
Validation: Confirm the absence of the RAR protein in the knockout clones by Western blotting or immunofluorescence.
Expression of Dominant-Negative RAR
This protocol describes the transient or stable expression of a dominant-negative RAR construct in a cell line.
Materials:
-
Expression plasmid encoding a dominant-negative RAR (e.g., a construct with a truncated ligand-binding domain).
-
Transfection reagent (e.g., Lipofectamine)
-
Cell line of interest
-
Selection antibiotic (for stable transfection, e.g., G418, Puromycin)
-
Standard cell culture and molecular biology equipment
Procedure:
-
Plasmid Preparation: Propagate and purify the dominant-negative RAR expression plasmid.
-
Transfection: Transfect the plasmid into the target cells using a suitable transfection reagent.
-
Transient Expression: For transient expression, harvest the cells 24-72 hours post-transfection for analysis.
-
Stable Cell Line Generation: For stable expression, begin selection with the appropriate antibiotic 24-48 hours post-transfection.
-
Clonal Selection and Expansion: Select and expand antibiotic-resistant colonies.
-
Validation: Confirm the expression of the dominant-negative RAR protein by Western blotting or RT-qPCR and assess its functional consequence on RA-responsive reporter assays or target gene expression.
Visualizations
Caption: Retinoic Acid Signaling Pathway and Point of this compound Intervention.
Caption: Workflow for comparing chemical and genetic RAR inhibition.
Conclusion
Both the pharmacological inverse agonist this compound and genetic models like RAR knockouts and dominant-negative constructs are invaluable tools for probing the intricacies of retinoic acid signaling. This compound offers a reversible and titratable method to inhibit pan-RAR function, making it suitable for preclinical studies and potential therapeutic applications. Genetic models, on the other hand, provide a more definitive and permanent way to ablate RAR function, which is crucial for dissecting the specific roles of individual RAR isotypes and for creating long-term disease models.
The available evidence suggests a significant convergence in the biological outcomes of this compound treatment and genetic RAR inhibition, particularly in the context of developmental gene regulation and cancer cell biology. However, subtle differences may arise due to the distinct mechanisms of action—active repression by this compound versus complete functional loss in knockouts—and potential compensatory mechanisms in genetic models. A thorough understanding of these nuances is essential for the accurate interpretation of experimental results and for the strategic design of future studies aimed at targeting the retinoic acid pathway for therapeutic benefit.
References
- 1. Tumor-suppressive activity of retinoic acid receptor-β in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deregulation of All-Trans Retinoic Acid Signaling and Development in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Making sure you're not a bot! [academiccommons.columbia.edu]
- 8. Dominant negative retinoic acid receptor initiates tumor formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dominant negative mutant of retinoic acid receptor alpha inhibits retinoic acid-induced P19 cell differentiation by binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combinatorial knockout of RARα, RARβ, and RARγ completely abrogates transcriptional responses to retinoic acid in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Retinoic Acid and Hox Gene Regulation [sccs.swarthmore.edu]
- 13. The retinoid signaling pathway inhibits hematopoiesis and uncouples from the Hox genes during hematopoietic development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Developmental expression of retinoic acid receptors (RARs) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Retinoic acid reduces migration of human breast cancer cells: role of retinoic acid receptor beta - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of BMS493 for Retinoic Acid Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BMS493, a pan-retinoic acid receptor (RAR) inverse agonist, with other RAR modulators. The specificity of this compound is assessed through a review of its binding affinity and functional activity against the three RAR subtypes: RARα, RARβ, and RARγ. This analysis is supported by experimental data and detailed methodologies for key assays, offering a comprehensive resource for researchers in pharmacology and drug development.
Introduction to this compound and Retinoic Acid Signaling
This compound is a potent inverse agonist of retinoic acid receptors (RARs), meaning it binds to these receptors and promotes an inactive conformation, thereby suppressing their basal transcriptional activity.[1][2] RARs are ligand-activated transcription factors that, upon binding to retinoic acid, regulate gene expression involved in cellular differentiation, proliferation, and apoptosis. There are three main subtypes of RARs: RARα, RARβ, and RARγ, each with distinct tissue distributions and physiological roles. The development of RAR-selective compounds is crucial for targeted therapeutic interventions with reduced off-target effects.
Comparative Analysis of RAR Modulators
To objectively evaluate the specificity of this compound, its performance is compared against a panel of other well-characterized RAR antagonists with varying subtype selectivities.
Binding Affinity of RAR Antagonists
The binding affinity of a compound to its target receptor is a key indicator of its potency and potential for off-target effects. The following table summarizes the binding affinities (Ki or Kd) of this compound and other RAR antagonists for the three RAR subtypes. Lower values indicate higher binding affinity.
| Compound | Type | RARα Ki/Kd (nM) | RARβ Ki/Kd (nM) | RARγ Ki/Kd (nM) | Reference |
| This compound | Pan-RAR Inverse Agonist | ~39.8 (pIC50: 8.4) | ~2.88 (pIC50: 8.54) | ~100 (pIC50: 7.0) | [3] |
| AGN194310 | Pan-RAR Antagonist | 3 | 2 | 5 | [4] |
| BMS-195614 (BMS 614) | RARα-Selective Antagonist | 2.5 | - | - | [5] |
| AGN194431 | RARβ/γ-Selective Antagonist | 300 | 6 | 20 | [6] |
Note: pIC50 values from the reference were converted to IC50 for this table. A dash (-) indicates data was not available in the cited sources.
Functional Potency of RAR Antagonists
Functional assays, such as reporter gene assays, measure the ability of a compound to inhibit the transcriptional activity of RARs. The half-maximal inhibitory concentration (IC50) is a common metric for functional potency, with lower values indicating greater potency.
| Compound | Type | RARα IC50 (nM) | RARβ IC50 (nM) | RARγ IC50 (nM) | Reference |
| This compound | Pan-RAR Inverse Agonist | 114 | - | - | [3] |
| YCT-529 | RARα-Selective Antagonist | 6.8 | >3300 | >3300 | [4] |
| AGN194310 | Pan-RAR Antagonist | - | - | - | |
| BMS-195614 (BMS 614) | RARα-Selective Antagonist | - | - | - | |
| AGN194431 | RARβ/γ-Selective Antagonist | - | - | - |
Note: A dash (-) indicates data was not available in the cited sources.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. The following are detailed methodologies for the key experiments used to characterize RAR modulators.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
-
Receptor Preparation: Nuclear extracts from cells overexpressing a specific human RAR subtype (α, β, or γ) are prepared.
-
Incubation: A constant concentration of a radiolabeled RAR agonist (e.g., [3H]-all-trans retinoic acid) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: After reaching equilibrium, bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Reporter Gene Assay
This cell-based assay measures the functional consequence of a compound binding to a receptor, i.e., its effect on gene transcription.
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HeLa or HEK293) is co-transfected with two plasmids:
-
An expression vector for a specific human RAR subtype (α, β, or γ).
-
A reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE).
-
-
Compound Treatment: The transfected cells are treated with a known RAR agonist (e.g., all-trans retinoic acid) to induce luciferase expression, along with varying concentrations of the test antagonist (e.g., this compound).
-
Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer following the addition of a luciferin substrate.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced luciferase activity (IC50) is determined by non-linear regression analysis.
Visualizing Molecular Pathways and Experimental Processes
To further clarify the mechanisms and methodologies discussed, the following diagrams are provided.
Conclusion
This compound acts as a pan-RAR inverse agonist, demonstrating binding and functional antagonism across RAR subtypes. The provided quantitative data, when available, allows for a direct comparison of its potency and selectivity against other RAR modulators. For instance, while this compound shows broad activity, compounds like BMS-195614 and YCT-529 offer high selectivity for RARα, and AGN194431 targets RARβ and RARγ. The choice of which compound to use will depend on the specific research question and the desired selectivity profile. The experimental protocols and diagrams included in this guide offer a foundational understanding for researchers planning to conduct their own assessments of RAR modulator specificity.
References
- 1. An Unexpected Mode Of Binding Defines BMS948 as A Full Retinoic Acid Receptor β (RARβ, NR1B2) Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective high affinity retinoic acid receptor alpha or beta-gamma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Bms493-Induced Phenotypes: An Orthogonal Methods Comparison Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of orthogonal methods to validate cellular phenotypes induced by the potent retinoic acid receptor (RAR) inverse agonist, Bms493. This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.
Data Presentation: Comparative Analysis of this compound and Orthogonal Methods
To facilitate a clear comparison, the following tables summarize quantitative data from experiments evaluating this compound and alternative validation methods.
Table 1: Inhibition of Cell Proliferation
| Method | Cell Line | Key Parameter | Result | Reference |
| This compound Treatment | ACCX5M1 Organoids | % of CD49flow/KIT+ cells | Profound reduction at 1 µM | Mosconi et al., 2023[1] |
| Orthogonal Method 1: Alternative RAR Inverse Agonist (AGN193109) | ACCX5M1 Organoids | % of CD49flow/KIT+ cells | Profound reduction at 1 µM | Mosconi et al., 2023[1] |
| Orthogonal Method 2: RAR Knockdown (Conceptual) | Various | Cell Viability (IC50) | Expected to mimic this compound effect | N/A |
Table 2: Modulation of Gene Expression (RAR Target Genes)
| Gene | Treatment | Fold Change (vs. Control) | Reference |
| cyp26a1 | This compound | Down-regulated | Cahan et al., 2017[2][3] |
| cyp26a1 | All-trans Retinoic Acid (ATRA) | Up-regulated | Cahan et al., 2017[2][3] |
| hoxb1b | This compound | Down-regulated | Cahan et al., 2017[2][3] |
| hoxb1b | All-trans Retinoic Acid (ATRA) | Up-regulated | Cahan et al., 2017[2][3] |
Table 3: Induction of Apoptosis
| Method | Cell Line | % Apoptotic Cells (Annexin V+) | Reference |
| This compound Treatment (Conceptual) | Various | Expected increase | N/A |
| Orthogonal Method: RAR Knockdown (Conceptual) | Various | Expected increase | N/A |
Table 4: Cell Cycle Analysis
| Method | Cell Line | % of Cells in G1 Phase | Reference |
| This compound Treatment (Conceptual) | Various | Expected increase (G1 arrest) | N/A |
| Orthogonal Method: RAR Knockdown (Conceptual) | Various | Expected increase (G1 arrest) | N/A |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Cell Proliferation Assay (MTT Assay)
Objective: To quantify the effect of this compound or an orthogonal treatment on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound, AGN193109, or other test compounds
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or the orthogonal compound (e.g., AGN193109). Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To detect and quantify apoptosis and necrosis in cells treated with this compound or an orthogonal method.
Materials:
-
Cells of interest
-
This compound or other test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or the orthogonal treatment for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Gene Expression Analysis (Quantitative Real-Time PCR)
Objective: To measure changes in the expression of RAR target genes following treatment with this compound or an orthogonal method.
Materials:
-
Cells of interest
-
This compound, ATRA, or other test compounds
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., CYP26A1, HOXB1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Treat cells with this compound or the orthogonal treatment (e.g., ATRA or RAR siRNA).
-
Isolate total RNA from the cells using an appropriate kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the control.
Genetic Knockdown of RAR (siRNA)
Objective: To validate that the effects of this compound are on-target by mimicking its effects through genetic inhibition of its target, RAR.
Materials:
-
Cells of interest
-
siRNA targeting RARα, RARβ, and/or RARγ
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
Procedure:
-
Seed cells so they are 30-50% confluent at the time of transfection.
-
Dilute the RAR siRNA or control siRNA in serum-free medium.
-
Dilute the transfection reagent in serum-free medium and incubate for 5 minutes.
-
Combine the diluted siRNA and transfection reagent and incubate for 20 minutes to allow complex formation.
-
Add the siRNA-transfection reagent complexes to the cells.
-
Incubate for 24-72 hours, then proceed with downstream assays (e.g., cell proliferation, apoptosis, or gene expression analysis) to assess the phenotype.
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Retinoic Acid Receptor (RAR) Signaling Pathway.
Caption: Workflow for Orthogonal Validation of this compound-Induced Phenotypes.
References
Comparative Guide to the Effects of BMS493 on Retinoid X Receptor (RXR) Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BMS493's activity in relation to the Retinoid X Receptor (RXR) signaling pathway. While this compound is a potent modulator of retinoid signaling, its effects on RXR are indirect and mechanistically distinct from direct RXR ligands. This document elucidates these differences, presenting key experimental data for this compound and contrasting it with well-characterized direct RXR agonists and antagonists.
Introduction to RAR-RXR Heterodimer Signaling
Retinoid X Receptors (RXRs) are nuclear receptors that play a central role in cellular signaling by forming heterodimers with various other nuclear receptors, including the Retinoic Acid Receptors (RARs). There are three subtypes of each receptor: RARα, RARβ, RARγ, and RXRα, RXRβ, RXRγ. The RAR-RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.
In the absence of an RAR ligand, the RAR-RXR heterodimer is typically bound to RAREs and complexed with corepressor proteins, which leads to the repression of gene transcription. Upon binding of an RAR agonist, a conformational change occurs in the RAR protein, leading to the dissociation of corepressors and the recruitment of coactivator proteins, which in turn activates gene transcription. The RAR-RXR heterodimer is considered "non-permissive," meaning that the binding of a ligand to RAR is required to activate transcription, and an RXR-specific ligand (rexinoid) alone is not sufficient to activate the heterodimer.
This compound: An Indirect Modulator of RXR Function
This compound is a synthetic retinoid that functions as a pan-RAR inverse agonist.[1][2] An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of this compound, it enhances the interaction between RARs and nuclear corepressors (NCoR), thereby stabilizing the repressive state of the RAR-RXR heterodimer and preventing gene transcription.[2][3]
Crucially, studies have not shown direct binding of this compound to RXR. Its effect on RXR is a consequence of its action on the RAR partner within the heterodimer. By locking the RAR subunit in a repressive conformation, this compound indirectly modulates the transcriptional activity of the entire RAR-RXR complex.
Comparison with Direct RXR Modulators
To understand the distinct mechanism of this compound, it is essential to compare its activity with compounds that directly bind to and modulate RXR. This guide uses Bexarotene as a representative RXR agonist and HX 531 and UVI 3003 as representative RXR antagonists.
-
Bexarotene (LGD1069): A high-affinity and selective RXR agonist.[4][5] It directly binds to RXRs, but in the context of a non-permissive RAR-RXR heterodimer, it cannot activate transcription on its own. However, it can act synergistically with an RAR agonist.[6]
-
HX 531 and UVI 3003: Potent and selective RXR antagonists.[7][8] They compete with RXR agonists for binding to the RXR ligand-binding pocket, thereby inhibiting RXR-mediated signaling.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and the comparator RXR modulators.
| Compound | Target Receptor(s) | Mechanism of Action | Quantitative Data | Assay Type |
| This compound | pan-RAR | Inverse Agonist | Kd for NCoR interaction with RAR/RXR: ~500 nM (enhanced in the presence of this compound)[9] | Microscale Thermophoresis |
| Bexarotene | pan-RXR | Agonist | EC50: 33 nM (RXRα), 24 nM (RXRβ), 25 nM (RXRγ)[4] Kd: 14 nM (RXRα), 21 nM (RXRβ), 29 nM (RXRγ)[4][10] | Co-transfection/Reporter Assay Radioligand Binding Assay |
| HX 531 | pan-RXR | Antagonist | IC50: 18 nM[8] | Reporter Assay |
| UVI 3003 | pan-RXR | Antagonist | IC50: 0.22 µM (Xenopus RXRα), 0.24 µM (human RXRα)[1][7] | Co-transfection/Reporter Assay |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay (for Bexarotene)
This assay is used to determine the binding affinity (Kd) of a ligand for its receptor.
-
Preparation of Nuclear Extracts:
-
Culture cells expressing the target RXR isoform (e.g., Sf9 cells infected with baculovirus expressing human RXRα).
-
Harvest cells and prepare nuclear extracts by dounce homogenization and centrifugation.
-
Determine the protein concentration of the nuclear extract using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, incubate a fixed amount of nuclear extract with increasing concentrations of a radiolabeled RXR agonist (e.g., [3H]9-cis-retinoic acid).
-
For competition binding, incubate the nuclear extract and radioligand with increasing concentrations of unlabeled Bexarotene.
-
To determine non-specific binding, include a set of wells with a large excess of unlabeled ligand.
-
Incubate the plate at 4°C for 4-16 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a buffer using a cell harvester. The receptor-bound radioligand will be retained on the filter.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding versus the concentration of the radioligand or the competitor.
-
Calculate the Kd for saturation binding or the IC50 and subsequently the Ki for competition binding using non-linear regression analysis.
-
Luciferase Reporter Gene Assay (for this compound, Bexarotene, HX 531, UVI 3003)
This cell-based assay measures the ability of a compound to modulate the transcriptional activity of a nuclear receptor.
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293T or COS-7) in appropriate growth medium.
-
Co-transfect the cells with three plasmids:
-
An expression vector for the nuclear receptor(s) of interest (e.g., RARα and RXRα).
-
A reporter plasmid containing a luciferase gene downstream of a promoter with multiple copies of the relevant response element (e.g., a RARE).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) under the control of a constitutive promoter to normalize for transfection efficiency.
-
-
Use a suitable transfection reagent (e.g., Lipofectamine) and follow the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with a fresh medium containing the test compound (this compound, Bexarotene, HX 531, or UVI 3003) at various concentrations.
-
For antagonist and inverse agonist assays, co-treat with a known agonist.
-
Include a vehicle control (e.g., DMSO).
-
Incubate the cells for another 18-24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity in the cell lysate using a luminometer and a luciferase assay substrate.
-
Measure the activity of the control reporter (e.g., Renilla luciferase) in the same lysate.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the control reporter activity for each well.
-
Plot the normalized luciferase activity against the concentration of the test compound.
-
Calculate the EC50 for agonists or the IC50 for antagonists and inverse agonists using a sigmoidal dose-response curve fit.
-
Visualizations
Signaling Pathway of RAR-RXR Heterodimer
Caption: RAR-RXR heterodimer signaling pathway.
Experimental Workflow for Luciferase Reporter Gene Assay
Caption: Workflow for a luciferase reporter gene assay.
Conclusion
This compound does not exert a direct effect on RXR receptors. Instead, it functions as a pan-RAR inverse agonist, indirectly influencing the transcriptional activity of the RAR-RXR heterodimer by stabilizing its interaction with corepressor complexes. This mechanism is fundamentally different from that of direct RXR modulators like the agonist Bexarotene and antagonists such as HX 531 and UVI 3003, which bind directly to the RXR ligand-binding pocket. Understanding these distinct modes of action is critical for the design and interpretation of experiments aimed at dissecting the complex roles of RAR and RXR in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New structural insights into the control of the retinoic acid receptors RAR/RXR by DNA, ligands, and transcriptional coregulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Retinoid X receptor heterodimers in hepatic function: structural insights and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of BMS-493
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of BMS-493, a pan-retinoic acid receptor (RAR) inverse agonist. Adherence to these guidelines is crucial for minimizing risks and maintaining a safe research environment.
Understanding the Compound: BMS-493
BMS-493 is a potent research chemical that requires careful handling. Before disposal, it is essential to be aware of its properties.
| Chemical Property | Value |
| CAS Number | 215030-90-3 |
| Molecular Formula | C₂₉H₂₄O₂ |
| Molecular Weight | 404.5 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO and DMF |
Pre-Disposal Handling and Storage
Proper handling and storage are the first steps in a safe disposal plan.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling BMS-493.
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Storage: Store BMS-493 in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Step-by-Step Disposal Procedure
The disposal of BMS-493 must comply with all applicable federal, state, and local regulations. The following is a general procedural guide.
Step 1: Inactivation (if applicable and feasible)
Step 2: Preparing for Disposal
-
Solid Waste:
-
Collect any solid BMS-493 waste, including unused product and contaminated materials (e.g., weigh boats, filter paper), in a clearly labeled, sealed, and puncture-resistant container.
-
The container must be labeled as "Hazardous Waste" and include the chemical name "BMS-493."
-
-
Liquid Waste:
-
Solutions of BMS-493 in organic solvents (e.g., DMSO, DMF) should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
The label must clearly indicate the contents, including the solvent and the approximate concentration of BMS-493.
-
Do not dispose of BMS-493 solutions down the drain.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with BMS-493 should be collected as solid hazardous waste.
-
Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) three times. The rinsate must be collected as liquid hazardous waste. After decontamination, the glassware can be washed according to standard laboratory procedures.
-
Step 3: Waste Segregation
It is critical to segregate BMS-493 waste from other laboratory waste streams to prevent accidental reactions.
Caption: Logical separation of BMS-493 waste from other lab waste streams.
Step 4: Final Disposal
-
All collected BMS-493 waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Ensure that all required waste disposal forms are completed accurately and accompany the waste containers.
Emergency Procedures
In the event of a spill or exposure, immediate action is necessary.
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including a respirator if the spill generates dust.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for BMS-493 to the medical personnel.
-
The following workflow outlines the decision-making process for handling BMS-493 waste.
Caption: Decision workflow for the proper disposal of different forms of BMS-493 waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most comprehensive guidance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
